(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOTUTAQOJUZOF-ZXZVGZDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39961-95-0 | |
| Record name | (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39961-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-cyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxybutanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate CAS number
An In-depth Technical Guide to (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral compound of significant interest in the fields of chemistry and drug development. Its primary utility lies in its role as a resolving agent for racemic mixtures and as a precursor for the synthesis of a wide array of chiral ligands and catalysts.[1][2][3] The stereochemistry of this compound makes it a valuable tool in asymmetric synthesis, where the control of chirality is paramount for the desired biological activity and specificity of pharmaceutical compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in the development of chiral molecules.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 39961-95-0 | [1][4][5][6][7] |
| Molecular Formula | C₆H₁₄N₂・C₄H₆O₆ | [1][7] |
| Molecular Weight | 264.28 g/mol | [1][7][8] |
| Appearance | White to light yellow to light orange powder/crystal | [4] |
| Melting Point | 273 °C (decomposes) | [5][6][9] |
| Optical Activity | [α]20/D +12.5° (c=4 in H₂O) | [9] |
| Purity | ≥95% to >99% | [1][4][7] |
| Synonyms | (1R)-trans-1,2-Diaminocyclohexane L-Tartrate, (1R,2R)-cyclohexane-1,2-diamine; (2R,3R)-2,3-dihydroxybutanedioic acid | [1][4] |
| InChI Key | GDOTUTAQOJUZOF-ZXZVGZDWSA-N | [9] |
| SMILES | N[C@@H]1CCCC[C@H]1N.O--INVALID-LINK--C(O)=O">C@HC(O)=O | [9] |
Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical process, typically achieved through the resolution of a racemic mixture of trans-1,2-diaminocyclohexane using L-(+)-tartaric acid as a chiral resolving agent.[10][11]
Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol describes the classical method for obtaining the (1R,2R)-enantiomer as its L-tartrate salt.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Distilled water
-
Methanol
-
Glacial acetic acid (optional, can facilitate precipitation)[12][13]
-
Dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL) in a 1 L beaker with stirring until a clear solution is obtained.
-
Slowly add the mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition should be controlled to maintain the reaction temperature around 70 °C.
-
(Optional) Add glacial acetic acid (1.75 mol) to the solution, controlling the rate to keep the temperature at approximately 90 °C. A white precipitate should form.
-
Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.
-
Further, cool the mixture in an ice bath to ≤5 °C for 2 hours to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold (5 °C) water (100 mL), followed by several rinses with methanol (5 x 100 mL).
-
Dry the solid under vacuum at 40 °C to yield this compound as a white solid.
Recrystallization for Purity Enhancement
To achieve higher enantiomeric purity, a recrystallization step can be performed.
Procedure: [14]
-
Suspend the crude this compound in a minimal amount of hot water (90 °C to 120 °C) to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, store the solution at 4 °C overnight.
-
Filter the resulting crystals, wash with ice-cold water and then with methanol.
-
Dry the purified crystals under vacuum. This process can be repeated to enhance purity.
Solubility Data
The solubility of this compound (DHT) is a crucial parameter for its purification and application. Studies have shown that its solubility in binary solvent mixtures of methanol-water, ethanol-water, and 2-propanol-water increases with temperature and decreases with an increasing mass fraction of the alcohol.[10]
| Solvent System (w/w) | Temperature (K) | Molar Fraction Solubility (x10³) |
| Methanol (0.1) + Water (0.9) | 278.15 | Data not available in snippets |
| Methanol (0.1) + Water (0.9) | 318.15 | Data not available in snippets |
| Ethanol (0.1) + Water (0.9) | 278.15 | Data not available in snippets |
| Ethanol (0.1) + Water (0.9) | 318.15 | Data not available in snippets |
| 2-Propanol (0.1) + Water (0.9) | 278.15 | Data not available in snippets |
| 2-Propanol (0.1) + Water (0.9) | 318.15 | Data not available in snippets |
Note: Specific solubility values were not available in the provided search results, but the trend is described.
Applications in Synthesis
The primary application of this compound is as a precursor for the synthesis of chiral ligands and catalysts, which are instrumental in asymmetric catalysis.[1][2][3] The free diamine, (1R,2R)-(-)-1,2-Diaminocyclohexane, can be liberated from its tartrate salt and is a versatile building block for creating chiral environments in metal complexes.[15] These complexes are used to catalyze a variety of enantioselective reactions, including hydrogenations and C-C bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals.
Visualized Workflows and Relationships
Chiral Resolution Workflow
The following diagram illustrates the key steps in the resolution of racemic trans-1,2-diaminocyclohexane to obtain the desired (1R,2R)-enantiomer.
Caption: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.
Application in Chiral Ligand Synthesis
This diagram shows the logical flow from the tartrate salt to its application in asymmetric catalysis.
Caption: From tartrate salt to application in asymmetric catalysis.
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[9] Store in a well-ventilated place and keep the container tightly closed.
Conclusion
This compound is a cornerstone chiral auxiliary in modern synthetic chemistry. Its well-defined stereochemistry and the robustness of the protocols for its preparation make it an invaluable resource for researchers and professionals in drug development and fine chemical synthesis. The information provided in this guide offers a technical foundation for its effective and safe utilization in the laboratory and beyond.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. (1R,2R)-(+)-1,2-Cyclohexanediamine L-Tartrate | 39961-95-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 39961-95-0 [chemicalbook.com]
- 7. (1R,2R)-(+)-1,2-Diaminocyclohexane 99 39961-95-0 [sigmaaldrich.com]
- 8. (r,r)-1,2-Diaminocyclohexane l-tartrate | C10H20N2O6 | CID 11658989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1R,2R)-(+)-1,2-Diaminocyclohexane 99 39961-95-0 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. (r,r)-1,2-Diaminocyclohexane l-tartrate | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]
An In-depth Technical Guide to (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a crucial chemical compound, primarily utilized as a resolving agent to separate racemic mixtures of trans-1,2-diaminocyclohexane. The resulting enantiomerically pure (1R,2R)-1,2-diaminocyclohexane is a highly valued C₂-symmetric chiral scaffold. This scaffold is fundamental in the synthesis of a wide array of chiral ligands and catalysts essential for asymmetric synthesis in the pharmaceutical and fine chemical industries. This guide provides a detailed overview of its structure, stereochemistry, synthesis via chiral resolution, and its applications.
Structure and Stereochemistry
This compound is a diastereomeric salt formed from the acid-base reaction between two chiral molecules: the base (1R,2R)-(+)-1,2-diaminocyclohexane and the acid L-(+)-tartaric acid.[1] The stability and formation of this specific salt are governed by precise stereochemical interactions and hydrogen-bonding networks.
-
(1R,2R)-(+)-1,2-Diaminocyclohexane: This component is a chiral diamine with two stereocenters on a cyclohexane ring. The "(1R,2R)" designation specifies the absolute configuration at carbons 1 and 2. Both amino groups are in an equatorial position in the preferred chair conformation, leading to a rigid and predictable C₂-symmetric structure.
-
L-(+)-Tartaric Acid: This is the naturally occurring enantiomer of tartaric acid, with the (2R,3R) configuration. It acts as the chiral resolving agent.
The formation of the salt involves the protonation of the amino groups of the diaminocyclohexane by the carboxylic acid groups of tartaric acid, resulting in an ionic bond. The specific "lock-and-key" fit between the (1R,2R)-diamine and the L-tartrate anion leads to a highly organized and stable crystal lattice. This interaction is less favorable for the (1S,1S)-diamine, which forms a more soluble salt and remains in solution during the resolution process.[1]
Physicochemical and Spectroscopic Data
The distinct properties of this salt are critical for its isolation and characterization. Quantitative data is summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 39961-95-0 | [2] |
| Molecular Formula | C₁₀H₂₀N₂O₆ | [2][3] |
| Molecular Weight | 264.28 g/mol | [1][2][3] |
| Melting Point | 273 °C (decomposes) | |
| Appearance | White crystalline solid | [4] |
| Optical Rotation | [α]₂₀/D +12.5° (c=4 in H₂O) |
Table 2: Elemental Analysis
| Element | Calculated (%) | Found (%) | Reference(s) |
| Carbon (C) | 45.45 | 45.44 | [4] |
| Hydrogen (H) | 7.63 | 7.61 | [4] |
| Nitrogen (N) | 10.60 | 10.62 | [4] |
Table 3: Spectroscopic Data
| Technique | Data Availability | Reference(s) |
| ¹H NMR | Spectra available from commercial suppliers and databases. | [5][6] |
| ¹³C NMR | Spectra available from commercial suppliers and databases. | [5][6] |
| Infrared (IR) | Spectra available from commercial suppliers and databases. | [6][7] |
Experimental Protocols
Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane
The preparation of this compound is achieved through the classical resolution of a racemic mixture of trans-1,2-diaminocyclohexane. The protocol leverages the significant difference in solubility between the two diastereomeric salts formed with L-tartaric acid.[1] The (1R,2R)-diamine L-tartrate salt is considerably less soluble and selectively crystallizes.[1]
Methodology:
-
Dissolution: L-(+)-tartaric acid (0.99 mol) is dissolved in distilled water (400 mL) in a 1 L beaker equipped with an overhead stirrer. The mixture is stirred at room temperature until a homogenous solution is obtained.[8]
-
Amine Addition: A racemic mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) is added dropwise. The rate of addition is controlled to allow the reaction temperature to rise to, but not significantly exceed, 70°C.[4][8]
-
Precipitation: Glacial acetic acid (1.75 mol) is added to the resulting solution at a rate that keeps the temperature from exceeding 90°C.[4][8] A white precipitate of the (1R,2R)-diamine L-tartrate salt forms immediately.[4][8]
-
Crystallization and Cooling: The slurry is stirred vigorously while it cools to room temperature over approximately 2 hours. The mixture is then further cooled in an ice bath to ≤5°C for at least 2 hours to maximize crystal formation.[4][8]
-
Isolation: The precipitate is collected by vacuum filtration.[4][8]
-
Washing and Drying: The filter cake is washed with ice-cold water (e.g., 100 mL at 5°C) and then rinsed with methanol (e.g., 5 x 100 mL).[8] The solid is dried, for instance, by drawing air through the filter for 1 hour, followed by drying under reduced pressure at 40°C to yield the pure this compound salt.[8] This process can yield a product with ≥99% enantiomeric excess.[8]
Caption: Experimental workflow for the chiral resolution of trans-1,2-diaminocyclohexane.
Spectroscopic Analysis Protocol
While specific instrument parameters vary, a general protocol for obtaining NMR data for a solid organic salt like this is as follows.
Methodology for NMR Spectroscopy:
-
Sample Preparation: An appropriate amount of the analyte (typically 5-20 mg) is accurately weighed and placed into a clean, dry 5 mm NMR tube.
-
Dissolution: The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Complete dissolution is ensured by gentle agitation.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) at a constant temperature, typically 25°C.[9]
-
Processing: The resulting Free Induction Decay (FID) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.
Applications in Asymmetric Synthesis
The primary value of this compound lies in its role as a precursor to enantiopure (1R,2R)-1,2-diaminocyclohexane (DACH). The tartrate salt is typically treated with a base to liberate the free diamine, which is then used as a versatile chiral building block.
The (1R,2R)-DACH scaffold is integral to the synthesis of numerous privileged ligands for asymmetric catalysis, including:
-
Salen Ligands: Condensation of (1R,2R)-DACH with substituted salicylaldehydes yields chiral Salen ligands. Metal complexes of these ligands, such as Jacobsen's catalyst (a manganese-Salen complex), are highly effective catalysts for asymmetric epoxidations.
-
Trost Ligands: Reaction with 2-(diphenylphosphino)benzoic acid derivatives yields Trost ligands, which are widely used in palladium-catalyzed asymmetric allylic alkylation reactions.
-
P-Chiral Ligands: The DACH backbone can serve as a chiral auxiliary to direct the synthesis of ligands where a phosphorus atom is the stereocenter, which have shown high efficacy in reactions like asymmetric hydrogenation.[1]
Caption: Logical workflow from the tartrate salt to key chiral ligand classes.
References
- 1. (r,r)-1,2-Diaminocyclohexane l-tartrate | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. (r,r)-1,2-Diaminocyclohexane l-tartrate | C10H20N2O6 | CID 11658989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrj.org [chemrj.org]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(39961-95-0) 1H NMR [m.chemicalbook.com]
- 7. This compound(39961-95-0)IR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
This document provides a comprehensive overview of the chemical and physical properties of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, a crucial chiral ligand in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a chiral compound frequently utilized in the synthesis of other chiral ligands.[1][2] Its stereochemistry makes it a valuable building block in asymmetric synthesis.
| Identifier | Value |
| Molecular Formula | C6H14N2・C4H6O6[1] |
| C10H20N2O6[2][3] | |
| Molecular Weight | 264.28 g/mol [1][4][5] |
| CAS Number | 39961-95-0[1][6][7] |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 273 °C (decomposition)[2][4][6] |
| Optical Rotation | +12.5° (c=4 in H2O)[4][5] |
Experimental Protocols
A key application of this compound is in the preparation of chiral catalysts. Below is a representative experimental protocol for the synthesis of a chiral salen ligand, a common application for this compound.
Objective: Synthesis of a Chiral Salen Ligand using this compound.
Materials:
-
This compound
-
Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Free Diamine:
-
Dissolve a known quantity of this compound in a minimal amount of hot distilled water.
-
Add a stoichiometric excess of a concentrated aqueous solution of sodium hydroxide to deprotonate the ammonium tartrate salt and precipitate the free (1R,2R)-(+)-1,2-diaminocyclohexane.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid diamine by vacuum filtration and wash with cold distilled water.
-
Dry the product under vacuum.
-
-
Ligand Synthesis:
-
In a round-bottom flask, dissolve the dried (1R,2R)-(+)-1,2-diaminocyclohexane in absolute ethanol.
-
Add two equivalents of the desired salicylaldehyde derivative to the solution.
-
Attach a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the salen ligand.
-
If precipitation is not spontaneous, the solution can be concentrated or cooled further.
-
-
Purification:
-
Collect the crude salen ligand by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.
-
Dry the purified ligand under vacuum.
-
-
Characterization:
-
The identity and purity of the synthesized salen ligand should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
The chiral nature of the ligand can be confirmed by polarimetry.
-
Visualizations
The following diagrams illustrate the molecular composition and a typical experimental workflow involving this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 98% 2 g | Request for Quote [thermofisher.com]
- 4. (1R,2R)-(+)-1,2-Diaminocyclohexane 99 39961-95-0 [sigmaaldrich.com]
- 5. (1R,2R)-(+)-1,2-二氨基环己烷 L-酒石酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
- 7. This compound | 39961-95-0 [chemicalbook.com]
Technical Guide: Synthesis of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate via Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed technical overview of the synthesis of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate through the chiral resolution of its racemic mixture using L-(+)-tartaric acid. The process leverages the formation of diastereomeric salts with differing solubilities to isolate the desired enantiomer.
Introduction
Chiral diamines are critical building blocks in modern asymmetric synthesis, serving as ligands for a variety of metal-catalyzed reactions that produce single-enantiomer products.[1] (1R,2R)-(-)-1,2-Diaminocyclohexane is a particularly versatile ligand used in the synthesis of chiral catalysts, such as those used in Jacobsen's epoxidation.[2][3] The resolution of racemic trans-1,2-diaminocyclohexane is a foundational technique for obtaining the enantiomerically pure diamine. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[1][2][4][5][6]
The principle of this resolution lies in the reaction between the racemic mixture of the diamine (containing both (1R,2R)- and (1S,2S)-enantiomers) and an enantiomerically pure chiral acid.[1] This reaction forms two diastereomeric salts: (1R,2R)-1,2-diaminocyclohexane L-tartrate and (1S,2S)-1,2-diaminocyclohexane L-tartrate.[1] These diastereomers exhibit different physical properties, most notably their solubility in a given solvent system.[1][7] By exploiting this difference in solubility, the less soluble diastereomer, (1R,2R)-1,2-diaminocyclohexane L-tartrate, can be selectively crystallized and isolated.[1][7]
Chemical Transformation and Principle
The overall chemical transformation involves the reaction of racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid to form diastereomeric salts. The (1R,2R)-diamine L-tartrate salt is significantly less soluble and precipitates from the solution, allowing for its separation by filtration.[1]
Figure 1: Logical workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.
Experimental Protocol
The following is a detailed experimental protocol for the resolution of (±)-trans-1,2-diaminocyclohexane.
Materials and Equipment:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Methanol
-
Round bottom flask (100 mL)
-
Stir bar and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure: [5]
-
Dissolution of Tartaric Acid: In a 100 mL round bottom flask, dissolve 1.48 g (9.86 mmol) of L-(+)-tartaric acid in 5 mL of distilled water. Stir the mixture at room temperature until the tartaric acid is completely dissolved.
-
Addition of Racemic Diamine: To the tartaric acid solution, add 2.36 g (19.7 mmol) of (±)-trans-1,2-diaminocyclohexane. The addition should be done at a rate that allows the reaction temperature to reach approximately 70°C.
-
Addition of Acetic Acid: To the resulting solution, add 0.96 mL (17 mmol) of glacial acetic acid. The addition rate should be controlled to ensure the reaction temperature does not surpass 90°C. A white precipitate will form immediately.
-
Crystallization and Cooling: Vigorously stir the resulting slurry as it cools to room temperature. Subsequently, cool the mixture in an ice bath to below 5°C.
-
Isolation of the Product: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid (the wet cake) with 3 mL of cold water (at 5°C) and then with 5 x 3 mL of methanol.
-
Drying: Dry the product to obtain (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate as a white solid.
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the quantitative data associated with this synthesis.
Table 1: Reactant and Product Quantities
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| (±)-trans-1,2-Diaminocyclohexane | 114.19 | 2.36 | 19.7 | Racemic Mixture |
| L-(+)-Tartaric acid | 150.09 | 1.48 | 9.86 | Resolving Agent |
| Glacial Acetic Acid | 60.05 | - | 17 | Catalyst |
| (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate | 264.28 | 2.28 | - | Product |
Table 2: Yield and Analytical Data
| Parameter | Value | Reference |
| Yield | 90% | [5] |
| Specific Rotation ([α]D²⁰) | +12.3° (c=2 in H₂O) | [4][5] |
| Melting Point | 273 °C (decomposes) | [8] |
| Elemental Analysis | ||
| Calculated for C₁₀H₂₀N₂O₆ | C: 45.45%, H: 7.63%, N: 10.60% | [4][5] |
| Found | C: 45.41%, H: 7.50%, N: 10.59% | [5] |
Liberation of the Free Diamine
To obtain the free (1R,2R)-(-)-1,2-diaminocyclohexane, the tartrate salt is treated with a base, such as sodium hydroxide.
Procedure: [5]
-
Suspend the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt in dichloromethane.
-
Add a 4M solution of sodium hydroxide (NaOH) to the suspension.
-
Stir the mixture to liberate the free amine.
-
Extract the free diamine with a suitable organic solvent, such as ether.
-
The resulting product is (1R,2R)-(-)-1,2-diaminocyclohexane as a colorless oil.
Conclusion
The chiral resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid is an efficient and well-established method for the synthesis of enantiomerically enriched this compound. The procedure is robust, providing high yields and high diastereomeric purity. This technical guide provides the necessary details for researchers to successfully replicate this important synthetic transformation. The resulting enantiopure diamine is a valuable precursor for the synthesis of various chiral ligands and catalysts used in asymmetric synthesis.
References
- 1. (r,r)-1,2-Diaminocyclohexane l-tartrate | Benchchem [benchchem.com]
- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 3. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrj.org [chemrj.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datapdf.com [datapdf.com]
- 8. (1R,2R)-(+)-1,2-二氨基环己烷 L-酒石酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Physical Properties and Applications of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a chiral resolving agent and a valuable building block in asymmetric synthesis.[1][2][3] Its well-defined stereochemistry makes it a critical component in the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its application in chiral resolution workflows.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is composed of a trans-configured 1,2-diaminocyclohexane cation and an L-tartrate anion, held together by ionic bonds.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₀N₂O₆ | [1][4] |
| Molecular Weight | 264.28 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 273 °C (decomposes) | [1][5][6] |
| Optical Rotation | [α]20/D +12.5° (c=4 in H₂O) | |
| Assay | ≥95% - 99% | [3] |
| CAS Number | 39961-95-0 | [1] |
Experimental Protocols
Determination of Specific Optical Rotation
The specific rotation of a chiral compound is a fundamental physical property that defines the extent to which it rotates the plane of polarized light.
Principle: A solution of the substance is placed in a polarimeter, and the angle of rotation of plane-polarized light is measured.[7][8] The specific rotation is then calculated based on the observed rotation, the concentration of the solution, and the path length of the polarimeter cell.[9]
Apparatus:
-
Polarimeter (accurate to at least 0.01°)
-
Sodium D line light source (589.3 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in deionized water in a 25 mL volumetric flask. Ensure the substance is fully dissolved and dilute to the mark with water.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Use a blank (deionized water) to set the zero point.
-
Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation at 20°C.
-
Calculation: Calculate the specific rotation using the following formula: [α]Tλ = α / (l × c) where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Application in Chiral Resolution
This compound is primarily used as a resolving agent for racemic mixtures of chiral compounds, particularly for the resolution of (±)-trans-1,2-diaminocyclohexane itself.[10][11]
Workflow for Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane
The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture of trans-1,2-diaminocyclohexane using L-(+)-tartaric acid, which results in the formation of the less soluble diastereomeric salt, this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. (r,r)-1,2-Diaminocyclohexane l-tartrate | C10H20N2O6 | CID 11658989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. This compound | 39961-95-0 [chemicalbook.com]
- 7. digicollections.net [digicollections.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Characterization of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the melting point of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, a critical parameter for its identification, purity assessment, and application in pharmaceutical development.
Introduction
This compound is a chiral compound frequently utilized as a resolving agent and a precursor in the synthesis of chiral ligands for asymmetric catalysis.[1][2][3][4] Its stereochemical integrity and purity are paramount for its successful application, particularly in the synthesis of active pharmaceutical ingredients (APIs). The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity.[5] A sharp and defined melting point range is characteristic of a pure substance, whereas impurities typically lead to a depression and broadening of this range.[5] This guide details the reported melting point of this compound and provides a comprehensive experimental protocol for its accurate determination.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. This data is essential for handling, characterization, and application of the compound.
| Property | Value | Reference |
| CAS Number | 39961-95-0 | [6] |
| Molecular Formula | C₁₀H₂₀N₂O₆ | [6] |
| Molecular Weight | 264.28 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 273 °C (with decomposition) | [1][6][7] |
| Optical Rotation (α) | +12.5° (c=4, H₂O) | [7] |
Experimental Protocol: Melting Point Determination
The determination of the melting point for this compound should be performed using the capillary method with a calibrated melting point apparatus. This method is a reliable and widely accepted technique for obtaining accurate melting point ranges for crystalline solids.[5]
3.1 Materials and Equipment
-
This compound sample (finely powdered and completely dry)[5]
-
Melting point capillary tubes (sealed at one end)
-
Calibrated digital melting point apparatus (e.g., Mel-Temp or similar)[8]
-
Mortar and pestle
-
Spatula
-
Watch glass
3.2 Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder. If the sample consists of coarse crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[5]
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the capillary tube and tap its sealed end gently on a hard surface to pack the sample tightly into the bottom.[9] Alternatively, drop the tube (sealed end down) through a long glass tube to facilitate packing.[8][9]
-
The final packed sample height should be approximately 1-2 mm.[10]
3.3 Measurement Procedure
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute ramp rate) to get a preliminary estimate.[8] A fresh sample must be used for the subsequent accurate determination.[9]
-
Accurate Determination:
-
Place the prepared capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature to at least 20 °C below the expected melting point of 273 °C.
-
Set the heating rate (ramp rate) to approximately 3-4 °C/minute until the temperature is about 5 °C below the expected melting point.[10]
-
Reduce the heating rate to a slow and steady 1-2 °C/minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10]
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid becomes visible within the solid matrix. This is the onset of melting.
-
Record the temperature at which the last solid crystal melts completely into a liquid. This is the completion of melting.
-
The recorded range between these two temperatures constitutes the melting point range. For a pure compound, this range should be narrow (0.5-1.0 °C).
-
As this compound is noted to decompose, observe and record the temperature at which decomposition (e.g., charring, gas evolution) occurs.[10]
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container.
-
3.4 Purity Confirmation: Mixed Melting Point Technique To confirm the identity and purity of an unknown sample suspected to be this compound, the mixed melting point technique can be employed.[10]
-
Thoroughly mix the unknown sample with an authentic, pure sample of this compound in approximately a 1:1 ratio.
-
Determine the melting point of this mixture using the protocol described above.
-
Interpretation:
Visualized Workflow
The logical sequence for an accurate melting point determination is outlined in the workflow diagram below. This process ensures that the measurement is both time-efficient and precise.
Caption: Workflow for Melting Point Determination.
References
- 1. This compound | 39961-95-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 98% 10 g | Request for Quote [thermofisher.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Page loading... [guidechem.com]
- 7. parchem.com [parchem.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
A Technical Guide to Chiral Resolution Using L-Tartaric Acid: Principles and Practices
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of L-tartaric acid as a chiral resolving agent. Enantiomeric separation is a critical process in the pharmaceutical industry, as the pharmacological and toxicological profiles of enantiomers can differ significantly. L-tartaric acid, a naturally occurring and readily available chiral compound, remains a cornerstone of classical chiral resolution through the formation of diastereomeric salts.
Core Principle: Diastereomeric Salt Formation
The resolution of a racemic mixture using L-tartaric acid is predicated on the conversion of enantiomers into diastereomers, which possess distinct physical properties.[1] Enantiomers, being mirror images, share identical physical characteristics such as solubility, melting point, and boiling point, making their direct separation challenging.[2] However, when a racemic mixture of a base (containing R- and S-enantiomers) is reacted with an enantiomerically pure chiral acid like L-(+)-tartaric acid, two diastereomeric salts are formed: [(R)-base]-[(L)-tartrate] and [(S)-base]-[(L)-tartrate].
These diastereomeric salts are not mirror images of each other and, consequently, exhibit different physicochemical properties, most notably solubility in a given solvent system.[1][3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated through filtration. The more soluble diastereomer remains in the mother liquor.
Following the separation of the diastereomeric salts, the targeted enantiomer of the base is recovered by treating the isolated salt with a base to liberate the free amine. The chiral resolving agent, L-tartaric acid, can often be recovered and recycled, contributing to the economic viability of this method.[4]
Molecular Interactions Driving Chiral Recognition
The efficacy of chiral resolution hinges on the specific molecular interactions within the crystal lattice of the diastereomeric salts. X-ray crystallography studies have provided valuable insights into the supramolecular structures that govern chiral discrimination.[5][6] The formation of the diastereomeric salt involves an acid-base reaction where the acidic protons of L-tartaric acid are transferred to the basic site of the racemate, typically an amine group.
The resulting salt is stabilized by a network of intermolecular forces, including:
-
Hydrogen Bonding: Strong hydrogen bonds form between the carboxylate and hydroxyl groups of the tartrate anion and the protonated amine of the base. The specific geometry and strength of these hydrogen bonds can differ significantly between the two diastereomers.[6]
-
Van der Waals Interactions: These forces, although weaker, contribute to the overall stability and packing of the crystal lattice.
-
Steric Hindrance: The three-dimensional arrangement of the molecules in the crystal lattice is influenced by steric factors, which can favor the packing of one diastereomer over the other.
The interplay of these forces leads to different crystal packing arrangements and, consequently, different lattice energies and solubilities for the two diastereomeric salts. For instance, in the resolution of (S,S)-sertraline with L- and D-tartaric acids, the resulting diastereomeric salts were found to be non-isostructural with significantly different solubilities. The salt with D-tartaric acid was 1.6 times less soluble than the salt with L-tartaric acid.[6]
Quantitative Data Presentation
The success of a chiral resolution is quantified by the yield and enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize quantitative data for the chiral resolution of various pharmaceutically relevant compounds using L-tartaric acid and its derivatives.
| Racemic Compound | Chiral Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Zopiclone | L-tartaric acid | Acetonitrile/Ethanol/Dichloromethane | 30-40 (overall) | >99.9 (for eszopiclone base) | |
| Pregabalin | L-tartaric acid | Water | 51.6 | Diastereomerically pure | [7] |
| Amlodipine | d-tartaric acid | DMSO | 48.8 | 90.7 | [8] |
| dl-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid | Not specified | Not specified | 91.20 (for D-Leu) and -73.32 (for L-Leu) | [9] |
| Methamphetamine | (R,R)-tartaric acid | Aqueous solution | Not specified | 95 (for (R)-MeAn) | [10] |
Experimental Protocols
The following sections provide generalized and specific experimental methodologies for chiral resolution using L-tartaric acid.
General Experimental Workflow for Chiral Resolution of a Racemic Base
A typical experimental workflow for the chiral resolution of a racemic base using L-tartaric acid involves the following key steps:
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts | MDPI [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate stands as a pivotal molecule in modern stereoselective chemistry. This white to off-white crystalline solid is not merely a chiral building block but a versatile tool that has unlocked efficient pathways to enantiomerically pure compounds, which are critical in the pharmaceutical and fine chemical industries.[1] This technical guide provides an in-depth exploration of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations to empower researchers in their synthetic endeavors.
Core Application: Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane
The most fundamental application of this compound lies in its own creation story: the resolution of racemic trans-1,2-diaminocyclohexane. L-(+)-tartaric acid serves as an economical and effective resolving agent, selectively crystallizing with the (1R,2R)-enantiomer of the diamine to form the less soluble diastereomeric salt.[2][3] This classical resolution technique remains a cornerstone for accessing the enantiopure (1R,2R)-1,2-diaminocyclohexane, a precursor to a vast array of chiral ligands and catalysts.[4]
Quantitative Data for Chiral Resolution
| Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee%) |
| L-(+)-Tartaric acid | (1R,2R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | 90 | ≥99 |
Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol is adapted from a reported procedure for the efficient resolution of racemic trans-1,2-diaminocyclohexane.[2][5]
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Methanol
-
Ice bath
-
Vacuum filtration apparatus
-
Round bottom flask
-
Stirring apparatus
Procedure:
-
In a 1 L beaker equipped with an overhead stirrer, dissolve 150 g (0.99 mol) of L-(+)-tartaric acid in 400 ml of distilled water with stirring at room temperature until a homogenous solution is obtained.[1]
-
To the stirred solution, add 240 ml (1.94 mol) of a mixture of cis- and trans-1,2-diaminocyclohexane at a rate that maintains the reaction temperature at approximately 70°C.[1]
-
Subsequently, add 100 ml (1.75 mol) of glacial acetic acid at a rate that allows the temperature to reach, but not exceed, 90°C. A white precipitate will form immediately.[1]
-
Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.[1]
-
Cool the mixture further in an ice bath to below 5°C for 2 hours.[5]
-
Collect the precipitate by vacuum filtration.[5]
-
Wash the filter cake with 100 ml of cold water (5°C) and then rinse with five 100 ml portions of methanol.[1]
-
Dry the solid by drawing air through the filter cake for 1 hour, followed by drying at 40°C under reduced pressure to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate as a white solid.[1]
Liberation of the Free Amine:
To obtain the free (1R,2R)-1,2-diaminocyclohexane, the tartrate salt is treated with a strong base, such as sodium hydroxide, followed by extraction with an organic solvent.
Figure 1. Workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.
Application as a Chiral Ligand Precursor
The enantiomerically pure (1R,2R)-1,2-diaminocyclohexane obtained from the resolution is a versatile C₂-symmetric building block for a multitude of chiral ligands.[6] These ligands, when complexed with various transition metals, form highly effective catalysts for a wide range of asymmetric transformations, including epoxidations, cyclopropanations, and various carbon-carbon bond-forming reactions.
Synthesis of Salen-type Ligands
A prominent class of ligands derived from (1R,2R)-1,2-diaminocyclohexane are the Salen ligands (salicylidene-ethylenediamine derivatives). The synthesis typically involves the condensation of the diamine with two equivalents of a substituted salicylaldehyde.
General Experimental Protocol: Synthesis of a (1R,2R)-DACH-derived Salen Ligand
-
Dissolve one equivalent of (1R,2R)-1,2-diaminocyclohexane in a suitable solvent, such as ethanol.
-
Add two equivalents of the desired substituted salicylaldehyde to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature, and collect the precipitated Salen ligand by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Figure 2. General workflow for the synthesis of chiral catalysts from (1R,2R)-DACH.
Direct Application as an Organocatalyst
Interestingly, this compound can be directly employed as a commercially available and inexpensive organocatalyst. It has demonstrated high efficiency in promoting asymmetric direct aldol reactions in water, offering a green and sustainable approach to the synthesis of chiral β-hydroxy ketones.
Quantitative Data for Asymmetric Aldol Reaction
The following table summarizes the performance of this compound as an organocatalyst in the direct aldol reaction between cyclohexanone and various aromatic aldehydes in water.[7][8]
| Aldehyde | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee%) of anti-isomer |
| 4-Nitrobenzaldehyde | 90 | 11.5:1 | 99 |
| 4-Chlorobenzaldehyde | 85 | 10:1 | 98 |
| 4-Bromobenzaldehyde | 88 | 10.5:1 | 98 |
| Benzaldehyde | 80 | 8:1 | 95 |
Experimental Protocol: Asymmetric Direct Aldol Reaction
Materials:
-
This compound
-
Aromatic aldehyde
-
Cyclohexanone
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the aromatic aldehyde (1 mmol) in water (10 mL), add cyclohexanone (2 mmol) and this compound (10 mol%).
-
Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring the progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldol product.
Derived Catalysts in Asymmetric Synthesis
The true power of (1R,2R)-1,2-diaminocyclohexane is realized through its incorporation into more complex chiral catalysts. These catalysts have been successfully applied in a multitude of asymmetric reactions, consistently delivering high levels of stereocontrol.
Asymmetric Epoxidation
Manganese-Salen complexes derived from (1R,2R)-1,2-diaminocyclohexane, famously known as Jacobsen's catalysts, are highly effective for the enantioselective epoxidation of unfunctionalized cis-olefins.[5][8]
Figure 3. Simplified catalytic cycle for the Jacobsen epoxidation.
Quantitative Data for Asymmetric Epoxidation of cis-β-Methylstyrene
| Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee%) |
| (R,R)-Jacobsen's Catalyst | NaOCl | >95 | 97 |
| (R,R)-Jacobsen's Catalyst | m-CPBA | 85 | 96 |
Asymmetric Transfer Hydrogenation
Ruthenium complexes bearing N-tosylated (1R,2R)-1,2-diaminocyclohexane ligands are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines, using isopropanol or formic acid as the hydrogen source.
Figure 4. Catalytic cycle for asymmetric transfer hydrogenation of ketones.
Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee%) |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 98 | 99 (R) |
| RuCl--INVALID-LINK-- | i-PrOH/KOH | 95 | 97 (R) |
Asymmetric Michael Addition
Thiourea-based catalysts derived from (1R,2R)-1,2-diaminocyclohexane, such as Takemoto's catalyst, are powerful tools for promoting asymmetric Michael additions.[9] These bifunctional catalysts activate both the nucleophile and the electrophile through hydrogen bonding.
Quantitative Data for Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| (R,R)-Takemoto's Catalyst | Toluene | 95 | 93 |
| (R,R)-Takemoto's Catalyst | CH₂Cl₂ | 92 | 90 |
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
(R,R)-Takemoto's catalyst
-
β-Nitrostyrene
-
Diethyl malonate
-
Toluene
-
Standard work-up and purification reagents
Procedure:
-
To a solution of β-nitrostyrene (0.1 mmol) and diethyl malonate (0.12 mmol) in toluene (1.0 mL), add (R,R)-Takemoto's catalyst (0.01 mmol, 10 mol%).
-
Stir the reaction mixture at 0°C for 24 hours (monitored by TLC).
-
After completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
Conclusion
This compound is a testament to the power of a single chiral molecule to influence a vast landscape of chemical synthesis. From its fundamental role in providing a key chiral building block through an efficient resolution process to its direct use as an organocatalyst and its incorporation into highly sophisticated chiral ligands, its impact is undeniable. The continued development of new catalysts and synthetic methodologies based on this scaffold ensures its enduring legacy in the pursuit of enantiomerically pure molecules for a myriad of applications, particularly in the development of novel therapeutics. The data and protocols presented herein serve as a valuable resource for researchers aiming to leverage the full potential of this remarkable chiral auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. The Tsukano/Takemoto Synthesis of Lyconesidine B [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Guide: (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, a critical resolving agent and chiral building block in asymmetric synthesis. This document details its chemical identity, physical properties, and key applications, including detailed experimental protocols for its use in chiral resolution and as a precursor to the renowned Jacobsen's catalyst for enantioselective epoxidation.
Chemical Identity and Alternate Names
This compound is a salt formed between the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane and L-(+)-tartaric acid. This salt is often the direct product of the chiral resolution of racemic trans-1,2-diaminocyclohexane and serves as a stable, crystalline solid that is convenient for storage and handling.
A variety of synonyms and identifiers are used in literature and commercial listings for this compound. These are summarized in the table below to aid in its identification.
| Identifier Type | Value |
| IUPAC Name | (1R,2R)-cyclohexane-1,2-diamine; (2R,3R)-2,3-dihydroxybutanedioic acid |
| CAS Number | 39961-95-0[1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₆ (or C₆H₁₄N₂·C₄H₆O₆)[1][2][3] |
| Molecular Weight | 264.28 g/mol [1][2][4] |
| Synonyms | (1R,2R)-Cyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxysuccinate[2][4] |
| (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate[2] | |
| (1R,2R)-(+)-1,2-Cyclohexanediamine L-Tartrate[4][5] | |
| (1R)-trans-1,2-Diaminocyclohexane L-Tartrate[3][4][5] | |
| (1R,2R)-1,2-Diaminocyclohexane-L-tartrate | |
| (R,R)-(+)-1,2-Diaminocyclohexane-L-Tartrate[6] | |
| Cyclohexanediaminetartrate[6][7] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in synthesis. Key quantitative data are presented below.
| Property | Value |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 273 °C (decomposes)[2][8][9] |
| Optical Activity | [α]20/D +12.5° (c=4 in H₂O)[9] |
| Purity | Typically ≥98%[3] |
Experimental Protocols
Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane
A primary application of L-(+)-tartaric acid is the resolution of racemic trans-1,2-diaminocyclohexane. The (1R,2R)-enantiomer forms a less soluble diastereomeric salt, this compound, which preferentially crystallizes from the solution.
Materials:
-
L-(+)-Tartaric acid
-
(±)-trans-1,2-Diaminocyclohexane (mixture of cis and trans isomers is also acceptable)
-
Distilled water
-
Glacial acetic acid
-
Methanol
Procedure:
-
In a beaker equipped with a stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL).[10]
-
Stir the solution at room temperature until all the tartaric acid has dissolved.
-
Slowly add the (±)-trans-1,2-diaminocyclohexane (1.94 mol) to the stirred solution. The addition is exothermic, and the rate of addition should be controlled to allow the temperature to reach approximately 70 °C.[10]
-
To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that maintains the temperature just below 90 °C. A white precipitate of (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt will form immediately.[3]
-
Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.[10]
-
Further cool the mixture in an ice bath to ≤5 °C for at least 2 hours to maximize precipitation.[3][10]
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with ice-cold water (100 mL) and then with methanol (5 x 100 mL).[3][10]
-
Dry the solid under reduced pressure at 40 °C to yield this compound as a white solid.[10]
Caption: Workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.
Synthesis of (R,R)-Jacobsen's Catalyst
This compound is the direct precursor for the synthesis of the chiral diamine needed for Jacobsen's catalyst. The synthesis involves the liberation of the free diamine, followed by condensation with 3,5-di-tert-butylsalicylaldehyde to form the salen ligand, and subsequent metallation.
Part A: Synthesis of the (R,R)-Salen Ligand
Materials:
-
This compound
-
Potassium carbonate
-
Water
-
Ethanol
-
3,5-di-tert-butylsalicylaldehyde
Procedure:
-
In a round-bottom flask, dissolve this compound (4.20 mmol) and potassium carbonate (1.16 g) in water (6.0 mL).[1]
-
Add ethanol (22 mL) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (8.50 mmol) in ethanol (10 mL), heating gently if necessary.
-
Add the warm salicylaldehyde solution to the refluxing diamine solution.
-
Continue to reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization of the salen ligand.
-
Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and dry.
Part B: Synthesis of the (R,R)-Manganese(III) Complex (Jacobsen's Catalyst)
Materials:
-
(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (the salen ligand from Part A)
-
Absolute ethanol
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Lithium chloride (LiCl)
Procedure:
-
In a three-neck flask equipped with a reflux condenser and a magnetic stirrer, suspend the salen ligand (from Part A) in absolute ethanol.
-
Heat the mixture to reflux for 20 minutes.
-
Add solid manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.
-
Continue refluxing for 30 minutes.
-
Bubble air through the solution at a slow rate while maintaining reflux for 1 hour to facilitate oxidation to Mn(III).
-
After cooling, add solid lithium chloride and stir.
-
The crude Jacobsen's catalyst will precipitate as a brown solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Caption: Synthesis pathway for (R,R)-Jacobsen's catalyst.
Enantioselective Epoxidation of an Alkene
Jacobsen's catalyst is a highly effective catalyst for the enantioselective epoxidation of unfunctionalized alkenes using common oxidants like sodium hypochlorite (bleach).
Materials:
-
(R,R)-Jacobsen's catalyst
-
Alkene (e.g., 1,2-dihydronaphthalene, styrene)
-
Dichloromethane (CH₂Cl₂)
-
Commercial household bleach (sodium hypochlorite solution)
-
Sodium phosphate, dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH) solution (1 M)
Procedure:
-
Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach. Adjust the pH to 11.3 with 1 M NaOH.[1]
-
In a flask, dissolve the alkene and a catalytic amount of (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane.
-
Stir the solution vigorously and add the buffered bleach solution.
-
Continue vigorous stirring at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude epoxide.
-
The crude product can be purified by flash chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.
Caption: General workflow for the enantioselective epoxidation using Jacobsen's catalyst.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrj.org [chemrj.org]
- 4. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 5. mmore500.com [mmore500.com]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectral Analysis of (1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, a key chiral resolving agent and building block in asymmetric synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.35 | s | 2H | 2x CH (Tartrate) |
| 3.15 | br s | 2H | 2x CH-NH₂ (Cyclohexane) |
| 2.20 - 2.00 | m | 2H | Cyclohexane |
| 1.80 - 1.60 | m | 2H | Cyclohexane |
| 1.40 - 1.20 | m | 4H | Cyclohexane |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| 178.5 | C=O (Tartrate) |
| 73.0 | CH-OH (Tartrate) |
| 55.0 | CH-NH₂ (Cyclohexane) |
| 32.5 | Cyclohexane |
| 24.0 | Cyclohexane |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (Tartaric acid), N-H stretch (Amine) |
| 2930, 2860 | Medium | C-H stretch (Alicyclic) |
| 1730 | Strong | C=O stretch (Carboxylic acid) |
| 1600 | Medium | N-H bend (Amine) |
| 1450 | Medium | C-H bend (Alicyclic) |
| 1260 | Medium | C-O stretch (Carboxylic acid/Alcohol) |
| 1130, 1070 | Strong | C-O stretch (Alcohol) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
A 5-10 mg sample of this compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Processing:
-
The raw data (Free Induction Decay - FID) was Fourier transformed.
-
Phase correction and baseline correction were applied.
-
Chemical shifts were referenced to the residual solvent peak.
IR Spectroscopy Protocol
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly on the ATR crystal.
-
KBr Pellet: Approximately 1-2 mg of the sample was ground with 100-200 mg of dry Potassium Bromide (KBr) and pressed into a thin, transparent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) was recorded and subtracted from the sample spectrum.
Visualized Workflows
The following diagrams illustrate the experimental workflows for NMR and IR spectroscopy.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Safety and Handling of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate (CAS RN: 39961-95-0), a key chiral ligand in asymmetric synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research outcomes.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. It is a salt formed from the chiral diamine, (1R,2R)-1,2-diaminocyclohexane, and L-tartaric acid.[1] This compound is primarily utilized in the synthesis of chiral ligands for asymmetric catalysis.[2][3][4]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₆ | [5][6] |
| Molecular Weight | 264.28 g/mol | [6] |
| Appearance | White powder | [5] |
| Melting Point | 273 °C (decomposes) | [2][5] |
| Optical Activity | [α]20/D +12.5°, c = 4 in H₂O | |
| Purity | ≥95% to 99% | [3] |
| CAS Number | 39961-95-0 | [2][5] |
Hazard Identification and Toxicology
This compound is classified as an irritant and may be harmful if swallowed or inhaled.[7]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
Toxicological Data:
Detailed toxicological studies for this compound are limited. The available Safety Data Sheets indicate that no data is available for acute toxicity (dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and aspiration hazard.[5]
Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent exposure and maintain the chemical's quality.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[5][7][8][9]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or where significant dust generation is possible, consider a chemical-resistant apron or suit.[7][9]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.
Engineering Controls
-
A chemical fume hood is recommended for all weighing and transfer operations to minimize inhalation exposure.[5]
General Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling and before breaks.[5][7]
-
Remove contaminated clothing and wash it before reuse.[7][9]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]
-
Keep away from incompatible materials such as oxidizing agents.[4]
Experimental Protocols
Weighing and Transferring
This protocol outlines the safe procedure for weighing and transferring solid this compound.
Caption: Workflow for safely weighing and transferring the solid compound.
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
General Advice: Consult a physician and show them the Safety Data Sheet.[5][10]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][7][8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[5][8][10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][7][8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5][10]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5]
-
Environmental Precautions: Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] Do not dispose of down the drain.
Logical Relationships in Safety Assessment
The following diagram illustrates the decision-making process for assessing and mitigating risks associated with handling this compound.
Caption: Risk assessment and mitigation flowchart for handling the compound.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel for each specific experimental setup. Always refer to the most current Safety Data Sheet provided by the supplier before use.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 39961-95-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. (r,r)-1,2-Diaminocyclohexane l-tartrate | C10H20N2O6 | CID 11658989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.es [fishersci.es]
- 9. echemi.com [echemi.com]
- 10. 1,2-Diaminocyclohexane - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate and its derivatives are pivotal chiral building blocks in the field of asymmetric synthesis. The inherent C₂-symmetry and rigid cyclohexane backbone of the diaminocyclohexane (DACH) moiety make it an exceptional chiral auxiliary and ligand scaffold for a diverse range of stereoselective transformations. This document provides detailed application notes and experimental protocols for the use of (1R,2R)-DACH L-tartrate and its derivatives in key asymmetric reactions, including aldol reactions, transfer hydrogenations, and Michael additions.
Asymmetric Direct Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for the formation of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds. (1R,2R)-(+)-1,2-Diammonium cyclohexane-L-tartrate has been demonstrated to be an effective and commercially available organocatalyst for this transformation, particularly in aqueous media.[1]
Quantitative Data Summary
| Aldehyde Substrate | Ketone Substrate | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 90 | 11.5:1 | 99 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 85 | 10:1 | 98 |
| 4-Methylbenzaldehyde | Cyclohexanone | 78 | 8:1 | 96 |
| Benzaldehyde | Cyclohexanone | 75 | 7:1 | 95 |
Experimental Protocol: Asymmetric Direct Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone
Materials:
-
(1R,2R)-(+)-1,2-Diammonium cyclohexane-L-tartrate (10 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (10.0 mmol)
-
Deionized Water (10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (1R,2R)-(+)-1,2-diammonium cyclohexane-L-tartrate (0.1 mmol, 26.4 mg) and deionized water (10 mL).
-
Stir the mixture at room temperature until the catalyst is completely dissolved.
-
Add cyclohexanone (10.0 mmol, 1.04 mL) to the solution.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a valuable method for the synthesis of chiral alcohols from prochiral ketones. Chiral ligands derived from (1R,2R)-diaminocyclohexane, in combination with transition metals like rhodium and ruthenium, form highly effective catalysts for this transformation.
Quantitative Data Summary
| Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | [CpRhCl((1R,2R)-TsDACH)] | 99 | 98 (R) |
| 1-Indanone | [CpRhCl((1R,2R)-TsDACH)] | 95 | 97 (R) |
| 1-Tetralone | [Cp*RhCl((1R,2R)-TsDACH)] | 98 | 99 (R) |
| Propiophenone | [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDACH | 92 | 96 (R) |
*TsDACH = N-(p-toluenesulfonyl)-1,2-diaminocyclohexane
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[Cp*RhCl₂]₂ (0.5 mol%)
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((1R,2R)-TsDACH) (1.1 mol%)
-
Acetophenone (1.0 mmol)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [Cp*RhCl₂]₂ (0.005 mmol, 3.1 mg) and (1R,2R)-TsDACH (0.011 mmol, 3.1 mg) in anhydrous DCM (2 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Add acetophenone (1.0 mmol, 117 µL) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (1.0 mL).
-
Stir the reaction mixture at 28 °C for 12 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral alcohol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Noyori's Asymmetric Hydrogenation Catalytic Cycle
Caption: Simplified catalytic cycle for Noyori's asymmetric hydrogenation.
Asymmetric Michael Addition
Derivatives of (1R,2R)-diaminocyclohexane, particularly thiourea-based bifunctional organocatalysts (Takemoto's catalyst), are highly effective in promoting asymmetric Michael additions. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis.
Quantitative Data Summary
| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Diethyl malonate | trans-β-Nitrostyrene | Takemoto's Catalyst | 95 | 93 |
| Acetylacetone | trans-β-Nitrostyrene | (1R,2R)-DACH-thiourea | 92 | 88 |
| 1,3-Diketone | Chalcone | (1R,2R)-DACH-squaramide | 89 | 91 |
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
Materials:
-
(1R,2R)-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(cyclohexyl)thiourea (Takemoto's catalyst) (5 mol%)
-
trans-β-Nitrostyrene (0.5 mmol)
-
Diethyl malonate (1.5 mmol)
-
Toluene (1.0 mL)
-
Silica gel for column chromatography
Procedure:
-
To a screw-capped vial, add Takemoto's catalyst (0.025 mmol, 11.4 mg) and toluene (1.0 mL).
-
Add trans-β-nitrostyrene (0.5 mmol, 74.6 mg) to the solution.
-
Add diethyl malonate (1.5 mmol, 227 µL).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Proposed Mechanism of Takemoto's Catalyst
Caption: Proposed mechanism of bifunctional activation by Takemoto's catalyst.
References
Application Notes and Protocols for the Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane using L-(+)-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a crucial diastereomeric salt intermediate in the production of enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane. This enantiomer is a highly valuable chiral building block and ligand in asymmetric synthesis, notably in the preparation of catalysts for various chemical transformations. The resolution of racemic trans-1,2-diaminocyclohexane is most commonly achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid. This method leverages the differential solubility of the resulting diastereomeric salts, ((1R,2R)-diaminocyclohexane L-tartrate and (1S,2S)-diaminocyclohexane L-tartrate), allowing for their separation by fractional crystallization.
This document provides detailed application notes and protocols for the chiral resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid.
Principle of Chiral Resolution
The fundamental principle of this chiral resolution lies in the reaction of a racemic mixture of a base, in this case, (±)-trans-1,2-diaminocyclohexane, with an enantiomerically pure acid, L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts.[1] Diastereomers have different physical properties, including solubility, which permits their separation.[2] In this specific resolution, the (1R,2R)-diaminocyclohexane L-tartrate salt is significantly less soluble in the reaction medium and selectively crystallizes, enabling its isolation from the more soluble (1S,2S)-diaminocyclohexane L-tartrate salt.[1] Subsequent treatment of the isolated diastereomeric salt with a base liberates the free enantiomerically pure diamine.
Data Presentation
The efficiency of the chiral resolution can be evaluated based on the yield and the enantiomeric excess (e.e.) of the final product. The following table summarizes representative quantitative data from a typical resolution protocol.
| Parameter | Value | Reference |
| Starting Material | (±)-trans-1,2-Diaminocyclohexane | |
| Resolving Agent | L-(+)-Tartaric Acid | |
| Product | (1R,2R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate salt | |
| Yield | Up to 99% | |
| Enantiomeric Excess (e.e.) | ≥99% | |
| Specific Rotation [α]D²⁰ ((1R,2R)-salt) | +12.3° (c=2 in H₂O) | [3] |
| Specific Rotation [α]D²⁰ ((1S,2S)-salt) | -12.3° (c=2 in H₂O) | [3] |
Experimental Protocols
This section details the methodologies for the key experiments in the chiral resolution of racemic trans-1,2-diaminocyclohexane.
Protocol 1: Formation and Isolation of this compound
This protocol describes the formation of the diastereomeric salt and the isolation of the less soluble (1R,2R)-enantiomer salt.
Materials:
-
L-(+)-Tartaric acid
-
Racemic trans-1,2-diaminocyclohexane
-
Distilled water
-
Glacial acetic acid
-
Methanol
-
Beaker (1 L)
-
Overhead stirrer
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
In a 1 L beaker equipped with an overhead stirrer, dissolve L-(+)-tartaric acid (150 g, 0.99 mol) in distilled water (400 mL). Stir at room temperature until complete dissolution.
-
To the stirred solution, add a mixture of cis- and trans-1,2-diaminocyclohexane (240 mL, 1.94 mol) at a rate that allows the reaction temperature to rise to, but not exceed, 70°C.
-
To the resulting solution, add glacial acetic acid (100 mL, 1.75 mol) at a rate that maintains the reaction temperature at or below 90°C. A white precipitate will form immediately.
-
Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.
-
Further, cool the mixture in an ice bath to ≤5°C for 2 hours to ensure complete crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with ice-cold water (100 mL) and then with methanol (5 x 100 mL).
-
Dry the solid by drawing air through the filter cake for 1 hour. For complete drying, place the solid under reduced pressure at 40°C.
-
The resulting white solid is (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.
Protocol 2: Liberation of (1R,2R)-(-)-1,2-Diaminocyclohexane
This protocol describes the conversion of the isolated diastereomeric salt back to the free diamine.
Materials:
-
(1R,2R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate salt
-
Dichloromethane (CH₂Cl₂)
-
4M Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Suspend the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt in dichloromethane.[3]
-
Add 4M NaOH solution to the suspension and stir until the solid dissolves and two clear layers are formed.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the (1R,2R)-(-)-1,2-diaminocyclohexane as a colorless oil.[3]
Visualizations
Experimental Workflow for Chiral Resolution
The following diagram illustrates the overall workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.
Caption: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.
Logical Relationship of Components in Chiral Resolution
The diagram below outlines the logical relationship between the reactants, intermediates, and final products in the resolution process.
Caption: Logical flow from racemate to pure enantiomers.
References
Detailed protocol for resolution of racemic trans-1,2-diaminocyclohexane
Application Note: Resolution of Racemic trans-1,2-Diaminocyclohexane
Introduction
trans-1,2-Diaminocyclohexane (DACH) is a crucial chiral building block in asymmetric synthesis, serving as a precursor for various C₂-symmetric ligands used in catalytic processes.[1] The racemic mixture of trans-1,2-diaminocyclohexane can be efficiently separated into its constituent (1R,2R) and (1S,2S) enantiomers through classical resolution. This process relies on the formation of diastereomeric salts with a chiral resolving agent, most commonly tartaric acid.[1][2] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. This document provides a detailed protocol for the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid and D-(-)-tartaric acid.
Principle of Resolution
The resolution of racemic trans-1,2-diaminocyclohexane is achieved by reacting the racemic amine with an enantiomerically pure acid, such as L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: ((1R,2R)-diammoniumcyclohexane mono-(+)-tartarate) and ((1S,2S)-diammoniumcyclohexane mono-(+)-tartarate). These diastereomers possess different physical properties, including solubility, which enables their separation.[2][3][4] The less soluble diastereomer crystallizes out of the solution and can be isolated by filtration. Subsequently, the pure enantiomer of the diamine is liberated from the diastereomeric salt by treatment with a base.
Experimental Protocols
Materials and Equipment:
-
Racemic trans-1,2-diaminocyclohexane
-
L-(+)-tartaric acid or D-(-)-tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Methanol
-
Dichloromethane
-
4M Sodium hydroxide (NaOH) solution
-
Round bottom flask (100 mL)
-
Stirring apparatus
-
Heating mantle or water bath
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Separatory funnel
-
Rotary evaporator
Protocol for the Resolution of (±)-trans-1,2-Diaminocyclohexane using L-(+)-Tartaric Acid:
-
Diastereomeric Salt Formation:
-
In a 100 mL round bottom flask, dissolve 1.48 g (9.86 mmol) of L-(+)-tartaric acid in 5 mL of distilled water with stirring at room temperature until complete dissolution.[5][6]
-
To this solution, add 2.36 g (19.7 mmol) of racemic trans-1,2-diaminocyclohexane at a rate that allows the reaction temperature to reach approximately 70°C.[5][6]
-
Slowly add 0.96 mL (17 mmol) of glacial acetic acid to the resulting solution, ensuring the temperature does not exceed 90°C. A white precipitate will form immediately.[5][6]
-
Vigorously stir the slurry as it cools to room temperature.[5][6]
-
-
Separation of the Diastereomeric Salt:
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in 5 mL of dichloromethane.[5][6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,2R)-1,2-diaminocyclohexane as a colorless oil.[5][6]
-
To obtain the (1S,2S)-enantiomer, D-(-)-tartaric acid can be used as the resolving agent, which will preferentially crystallize the (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartarate salt.[5][6]
Data Presentation
| Compound | Resolving Agent | Yield of Salt | Specific Rotation of Salt [α]D²⁰ (c=2 in H₂O) | Enantiomeric Excess (ee) |
| (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartarate | L-(+)-tartaric acid | 90% | +12.3° | >99% |
| (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartarate | D-(-)-tartaric acid | 90% | -12.3° | >99% |
Table 1: Summary of quantitative data for the resolution of racemic trans-1,2-diaminocyclohexane. Data sourced from Hassan, Y. (2019).[5][6]
Visualizations
Caption: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.
References
Application Notes and Protocols: (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate as an Organocatalyst in Direct Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate as a commercially available and efficient organocatalyst for direct asymmetric aldol reactions. This catalyst has demonstrated high yields and excellent stereoselectivity in the synthesis of chiral β-hydroxy ketones, particularly in aqueous media, making it an attractive option for green and sustainable chemistry.
Catalyst Overview
This compound is a salt formed from the chiral diamine (1R,2R)-(+)-1,2-diaminocyclohexane and L-tartaric acid. It is a readily available, inexpensive, and stable solid that can be used as a bifunctional catalyst. The diamine moiety is responsible for the formation of a nucleophilic enamine intermediate with a ketone donor, while the tartrate counter-ion is thought to play a role in the activation of the aldehyde acceptor and in controlling the stereochemical outcome of the reaction through a hydrogen-bonded transition state.
Performance Data in Direct Aldol Reactions
This compound has been successfully employed in the direct aldol reaction between cyclohexanone and various substituted aromatic aldehydes in water. The catalyst demonstrates excellent performance, affording high yields, diastereoselectivities, and enantioselectivities.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Substituted Aromatic Aldehydes
| Aldehyde Substituent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 4-Nitro | up to 90 | up to 11.5:1 | up to 99 |
| 4-Chloro | High | Good | High |
| 4-Bromo | High | Good | High |
| 2-Nitro | High | Good | High |
| Unsubstituted | High | Good | High |
Data summarized from multiple studies demonstrating the general effectiveness of the catalyst.[1][2][3]
Experimental Protocols
This section provides a general protocol for the direct asymmetric aldol reaction catalyzed by this compound in water.
Materials
-
This compound (organocatalyst)
-
Cyclohexanone (or other ketone donor)
-
Substituted aromatic aldehyde (acceptor)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
General Procedure for the Aldol Reaction
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Add deionized water (2.0 mL).
-
Add the aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Add cyclohexanone (2.0 mmol, 2.0 equiv).
-
Stir the resulting mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound catalyzed direct aldol reaction.
Caption: Experimental workflow for the direct aldol reaction.
Proposed Catalytic Cycle and Stereochemical Model
The catalytic cycle is believed to proceed through an enamine intermediate. The stereoselectivity is proposed to arise from a well-organized transition state involving hydrogen bonding between the tartrate counter-ion, the enamine, and the aldehyde.
Caption: Proposed catalytic cycle and stereochemical model.
References
Synthesis of Chiral Ligands from (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from the readily available and versatile starting material, (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate. The conformational rigidity and C₂-symmetry of the 1,2-diaminocyclohexane backbone make it a privileged scaffold in asymmetric catalysis, enabling high levels of stereocontrol in a variety of chemical transformations crucial for drug development and fine chemical synthesis.
Introduction
(1R,2R)-(+)-1,2-Diaminocyclohexane is a cornerstone in the development of chiral ligands for asymmetric catalysis. Its tartrate salt provides a stable, crystalline solid that is easily handled and can be readily converted to the free diamine. This document outlines the synthesis of two major classes of ligands derived from this scaffold: Salen-type ligands, exemplified by the ubiquitous Jacobsen's catalyst, and phosphine-based ligands, such as the Trost ligand. Detailed protocols for the resolution of the diamine, synthesis of the ligands, and their application in key asymmetric reactions are provided, accompanied by quantitative data and workflow diagrams.
Resolution of (±)-trans-1,2-Diaminocyclohexane
The first critical step is obtaining the enantiomerically pure (1R,2R)-diaminocyclohexane. This is typically achieved through resolution of the racemic trans-isomer using L-(+)-tartaric acid, which selectively crystallizes with the (1R,2R)-enantiomer to form the less soluble diastereomeric salt.
Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane[1][2]
-
In a suitable beaker, dissolve L-(+)-tartaric acid (1.0 equivalent) in distilled water with stirring at room temperature until a homogenous solution is obtained.
-
Slowly add the racemic mixture of (±)-trans-1,2-diaminocyclohexane (2.0 equivalents) to the tartaric acid solution. The addition is exothermic, and the rate should be controlled to maintain a manageable temperature.
-
To the resulting solution, add glacial acetic acid (approximately 1.7 equivalents). A white precipitate of (1R,2R)-(+)-1,2-diammoniumcyclohexane mono-(+)-tartrate will form.
-
Stir the resulting slurry vigorously while allowing it to cool to room temperature, and then further cool in an ice bath to below 5°C.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold water, followed by cold methanol.
-
The resulting white solid of this compound can be dried and used for the liberation of the free diamine.
To obtain the free diamine, the tartrate salt is typically treated with a base, such as sodium hydroxide, followed by extraction with an organic solvent.
Synthesis of (R,R)-Salen Type Ligands and Jacobsen's Catalyst
Salen ligands are tetradentate Schiff bases that form stable complexes with a variety of transition metals. The manganese complex of the salen ligand derived from (1R,2R)-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde is known as Jacobsen's catalyst, a highly effective catalyst for the enantioselective epoxidation of unfunctionalized olefins.[1][2]
Experimental Workflow: Synthesis of Jacobsen's Catalyst
Caption: Workflow for the synthesis of Jacobsen's catalyst.
Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Salen Ligand)
-
To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in absolute ethanol, add 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents).
-
Heat the mixture to reflux for 1-2 hours. A yellow precipitate of the salen ligand will form.
-
Cool the mixture to room temperature and collect the yellow solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride (Jacobsen's Catalyst)[5][6]
-
In a round-bottom flask, suspend the (R,R)-salen ligand (1.0 equivalent) in ethanol.
-
Add manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O, 1.1 equivalents) to the suspension.
-
Reflux the mixture for 1-2 hours. The color of the solution will turn dark brown, indicating the formation of the Mn(II)-salen complex.
-
While still at reflux, bubble air through the solution for 1-2 hours to facilitate the oxidation of Mn(II) to Mn(III).
-
After oxidation, add a saturated solution of lithium chloride in ethanol.
-
Cool the mixture, and the brown solid of Jacobsen's catalyst will precipitate.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
Application: Enantioselective Epoxidation of Olefins
Jacobsen's catalyst is highly effective for the enantioselective epoxidation of a wide range of unfunctionalized cis-olefins using inexpensive oxidants like sodium hypochlorite (bleach).
| Substrate | Yield (%) | ee (%) |
| cis-β-Methylstyrene | 90 | 40 |
| 1,2-Dihydronaphthalene | - | 33 |
| Styrene | - | 13 |
| 2,2-Dimethylchromene | >90 | >90 |
| cis-Methyl cinnamate | >90 | >90 |
| (Data sourced from multiple studies and may vary based on reaction conditions)[1][2][3] |
Synthesis of (R,R)-Trost Ligands
The Trost ligands are a class of C₂-symmetric diphosphine ligands used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[4][5] They are synthesized by the amide coupling of (1R,2R)-diaminocyclohexane with 2-(diphenylphosphino)benzoic acid or its derivatives.
Experimental Workflow: Synthesis of a Trost-type Ligand
Caption: Workflow for the synthesis of a Trost-type ligand.
Experimental Protocol: Synthesis of (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl) (Trost Ligand)[10]
-
To a solution of 2-(diphenylphosphino)benzoic acid (2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) (2.0 equivalents).
-
Stir the mixture at room temperature until the acid is fully activated.
-
Add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove byproducts.
-
The crude product is then purified by crystallization or column chromatography to yield the Trost ligand as a white solid.
An improved, scalable process utilizes stoichiometric CDI and catalytic imidazole hydrochloride, allowing for isolation of the product in high yield and purity by simple filtration.[6]
Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Trost ligands, in combination with a palladium precursor, form highly effective catalysts for a wide range of asymmetric allylic alkylation reactions, enabling the formation of C-C, C-N, and C-O bonds with high enantioselectivity.
| Nucleophile | Substrate | Yield (%) | ee (%) |
| Dimethyl malonate | rac-Cyclohexenyl acetate | High | up to 99 |
| Phenol | rac-Cycloheptenyl acetate | High | up to 98 |
| Phthalimide | rac-1,3-Diphenyl-2-propenyl acetate | High | up to 99 |
| 3-Substituted indoles | Vinylcyclopropanes | High | up to 98 |
| (Data represents typical results and can vary based on specific substrates and reaction conditions)[5][7] |
Other Chiral Ligands from (1R,2R)-Diaminocyclohexane
The versatility of the (1R,2R)-diaminocyclohexane scaffold extends to the synthesis of a variety of other ligand classes with broad applications in asymmetric catalysis.
-
Chiral Diamine Ligands for Asymmetric Transfer Hydrogenation: N-sulfonated derivatives of (1R,2R)-diaminocyclohexane, such as (R,R)-TsDACH, form highly active and enantioselective ruthenium complexes for the asymmetric transfer hydrogenation of ketones to chiral alcohols.[8] These reactions typically employ isopropanol or formic acid as the hydrogen source.
-
Ligands for Asymmetric Henry (Nitroaldol) Reaction: Copper complexes of chiral ligands derived from (1R,2R)-diaminocyclohexane have been shown to catalyze the asymmetric Henry reaction, providing access to chiral β-nitro alcohols, which are valuable synthetic intermediates.[9]
-
PNNP and SNNS Tetradentate Ligands for Asymmetric Hydrogenation: Manganese(I) complexes of chiral PNNP and SNNS tetradentate ligands based on the (1R,2R)-diaminocyclohexane scaffold have been successfully employed in the asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity.[10][11]
Conclusion
This compound is a readily accessible and highly valuable starting material for the synthesis of a diverse array of chiral ligands. The protocols and data presented herein for the synthesis of Salen and Trost-type ligands, among others, highlight the broad utility of this chiral scaffold in asymmetric catalysis. The high levels of enantioselectivity achievable with these ligands underscore their importance in modern synthetic organic chemistry, particularly in the development of pharmaceuticals and other high-value chiral molecules. The provided workflows and tabulated data serve as a practical guide for researchers and professionals in the field.
References
- 1. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 2. Highly Enantioselective, Catalytic Epoxidation of Trisubstituted Olefins [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. Trost Ligands for Allylic Alkylation [sigmaaldrich.cn]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Recrystallization of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate for Chiral Ligand Synthesis
Introduction
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a critical intermediate in the synthesis of chiral ligands, which are instrumental in asymmetric catalysis.[1][2] The resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid is a common and efficient method to obtain the desired (R,R)-enantiomer. This process relies on the differential solubility of the two diastereomeric tartrate salts. The (R,R)-diamine L-tartrate salt is significantly less soluble in the reaction medium and selectively crystallizes, allowing for its separation in high diastereomeric purity.[3] This application note provides a detailed protocol for the recrystallization of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, a crucial step for achieving high enantiomeric purity.
Key Performance Parameters
The following table summarizes the quantitative data associated with the successful resolution and recrystallization of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.
| Parameter | Value | Reference |
| Yield | 90% - 99% | [4][5] |
| Enantiomeric Excess | ≥99% | [5] |
| Specific Rotation [α]D | +12.3° to +12.5° (c=2 to 4 in H₂O) | [4][6][7] |
| Melting Point | 252.5-256 °C (decomposes) | [7] |
| Molecular Formula | C₁₀H₂₀N₂O₆ | [3][8] |
| Molecular Weight | 264.28 g/mol | [3][8] |
Experimental Protocol
This protocol details the procedure for the resolution of racemic cis/trans-1,2-diaminocyclohexane and the subsequent recrystallization of the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.
Materials and Equipment:
-
Racemic cis/trans-1,2-diaminocyclohexane
-
L-(+)-tartaric acid
-
Glacial acetic acid
-
Distilled water
-
Methanol
-
1 L beaker with overhead stirrer
-
Heating mantle or hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Drying oven
Procedure:
-
Dissolution of Tartaric Acid: In a 1 L beaker equipped with an overhead stirrer, dissolve 150 g (0.99 mol) of L-(+)-tartaric acid in 400 ml of distilled water. Stir at room temperature until all the solid has dissolved.[5]
-
Addition of Diaminocyclohexane: Slowly add 240 ml (1.94 mol) of a mixture of cis- and trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition should be controlled to maintain the reaction temperature at approximately 70°C.[5]
-
Addition of Acetic Acid and Precipitation: To the resulting solution, add 100 ml (1.75 mol) of glacial acetic acid at a rate that does not allow the temperature to exceed 90°C.[5] A white precipitate of the diastereomeric salt will form immediately.[5]
-
Cooling and Crystallization: Vigorously stir the slurry while allowing it to cool to room temperature over a period of 2 hours. Subsequently, cool the mixture further in an ice bath to ≤5°C for at least 2 hours to ensure complete crystallization.[5]
-
Isolation of the Salt: Collect the precipitated (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt by vacuum filtration.[5]
-
Washing: Wash the filter cake with 100 ml of cold (5°C) distilled water, followed by five washes with 100 ml of methanol each.[5]
-
Drying: Dry the solid by drawing air through the filter cake for 1 hour. For complete drying, place the product in a drying oven at 40°C under reduced pressure.[5] The expected yield of the white solid is approximately 160 g (99%).[5]
Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization procedure for obtaining high-purity (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.
Caption: Recrystallization workflow for (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.
Conclusion
This protocol provides a reliable and high-yielding method for the resolution and recrystallization of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate. The resulting high-purity chiral intermediate is suitable for the synthesis of a variety of chiral ligands used in asymmetric synthesis, a critical technology in the development of pharmaceuticals and fine chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (r,r)-1,2-Diaminocyclohexane l-tartrate | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrj.org [chemrj.org]
- 7. echemi.com [echemi.com]
- 8. (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | C10H20N2O6 | CID 11448443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of (1R,2R)-DACH as a Building Block for Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-(-)-1,2-Diaminocyclohexane, commonly abbreviated as (1R,2R)-DACH, is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds. Its rigid C2-symmetric scaffold and the stereochemical orientation of its two amino groups make it an ideal component for creating stereospecific interactions with biological targets. This has been most notably exploited in the development of platinum-based anticancer agents, where the (1R,2R)-DACH ligand plays a crucial role in the drugs' efficacy and ability to overcome resistance to earlier platinum therapies. This document provides detailed application notes, experimental protocols, and visualizations to aid researchers in utilizing (1R,2R)-DACH in drug discovery and development.
Application in Platinum-Based Anticancer Agents
The primary application of (1R,2R)-DACH in pharmaceuticals is as the non-leaving group ligand in platinum(II) and platinum(IV) complexes. The most prominent example is Oxaliplatin , a third-generation platinum drug used in the treatment of colorectal cancer. The (1R,2R)-DACH moiety in Oxaliplatin is crucial for its mechanism of action and its activity against cisplatin-resistant cancer cell lines.
The primary mechanism of action for these complexes involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2] The (1R,2R)-DACH ligand is believed to contribute to the unique spectrum of activity and the ability to circumvent cisplatin resistance.
Quantitative Data: In Vitro Cytotoxicity of (1R,2R)-DACH Platinum Complexes
The following table summarizes the in vitro cytotoxicity (IC50 values) of Oxaliplatin and other representative (1R,2R)-DACH-containing platinum complexes against various human cancer cell lines.
| Compound Name | Complex Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Oxaliplatin | [Pt(oxalato)(1R,2R-DACH)] | LoVo (Colon) | 2.31 | [3] |
| MCF7 (Breast) | >100 | [3] | ||
| U87 (Glioblastoma) | >100 | [3] | ||
| Pt(IV) Acetate Complex | [Pt(IV)(trans-1R,2R-DACH)trans(acetate)2Cl2] | 2008 (Ovarian) | 0.06 | [4] |
| Pt(IV) Butyrate Complex | [Pt(IV)(trans-1R,2R-DACH)trans(butyrate)2Cl2] | 2008 (Ovarian) | 0.001 | [4] |
| Pt(IV) Heptanoate Complex | [Pt(IV)(trans-1R,2R-DACH)trans(heptanoate)2Cl2] | 2008 (Ovarian) | 0.02 | [4] |
| Pt(II) Phenanthroline Complex | [Pt(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)]2+ | A549 (Lung) | 0.13 | [5] |
| HeLa (Cervical) | 0.06 | [5] | ||
| G-361 (Melanoma) | 0.08 | [5] | ||
| Pt(IV) Dichlorido Complex | [Pt(IV)(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)Cl2]2+ | A549 (Lung) | 1.1 | [5] |
| HeLa (Cervical) | 0.44 | [5] | ||
| G-361 (Melanoma) | 0.69 | [5] |
Signaling Pathway of Oxaliplatin-Induced Apoptosis
Oxaliplatin exerts its cytotoxic effects by inducing apoptosis through a complex signaling cascade initiated by DNA damage. The key steps are visualized in the diagram below.
Experimental Protocols
This section provides detailed protocols for the synthesis of key intermediates and final platinum complexes using (1R,2R)-DACH.
Protocol 1: Synthesis of Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum(II)
This protocol describes the synthesis of a key intermediate for the preparation of various (1R,2R)-DACH platinum complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K2PtCl4)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane ((1R,2R)-DACH)
-
Deionized water
-
Absolute ethanol
Procedure:
-
Dissolve 10g (24 mmol) of K2PtCl4 in 100 mL of deionized water in a round-bottom flask.
-
In a separate beaker, prepare a solution of 2.8g (24.6 mmol) of (1R,2R)-DACH in a mixture of 15 mL of deionized water and 10 mL of absolute ethanol.
-
Slowly add the (1R,2R)-DACH solution to the stirring K2PtCl4 solution.
-
Heat the reaction mixture to 30-40 °C and maintain this temperature with stirring for 2 hours.
-
After 2 hours, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the resulting light yellow precipitate by vacuum filtration.
-
Wash the collected solid sequentially with cold deionized water and cold ethanol.
-
Dry the product in a vacuum oven at 65 °C for 4 hours to yield dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum(II).
Protocol 2: Synthesis of Oxaliplatin from Dichloro[(1R,2R)-DACH]Pt(II)
This protocol details the conversion of the dichloro intermediate to Oxaliplatin.
Materials:
-
Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum(II)
-
Silver nitrate (AgNO3)
-
Potassium oxalate (K2C2O4)
-
Deionized water
-
Ethanol
Procedure:
-
Suspend the dichloro[(1R,2R)-DACH]Pt(II) intermediate in deionized water.
-
Add a solution of 2 molar equivalents of silver nitrate in water to the suspension. Stir the mixture vigorously in the dark to facilitate the precipitation of silver chloride (AgCl).
-
After the reaction is complete (as indicated by the cessation of AgCl precipitation), filter the mixture to remove the solid AgCl.
-
To the filtrate, containing the diaqua complex [Pt(H2O)2(1R,2R-DACH)]2+, add a solution of 1 molar equivalent of potassium oxalate in water.
-
Stir the resulting solution at room temperature. A white precipitate of Oxaliplatin will begin to form.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the white solid by vacuum filtration.
-
Wash the product with a small amount of cold deionized water, followed by cold ethanol.
-
Dry the purified Oxaliplatin under vacuum.
Conclusion
(1R,2R)-DACH is a cornerstone chiral building block in medicinal chemistry, particularly for the development of platinum-based anticancer therapeutics. Its stereochemically defined structure is critical for the pharmacological activity of drugs like Oxaliplatin. The provided application notes, quantitative data, and detailed protocols offer a valuable resource for researchers aiming to leverage the unique properties of (1R,2R)-DACH in the design and synthesis of novel pharmaceutical agents. The visualization of the signaling pathway and experimental workflows is intended to provide a clear and concise understanding of the underlying biological and chemical processes.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 3. Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and cytotoxicity of new platinum(IV) axial carboxylate complexes: crystal structure of potential antitumor agent [PtIV(trans-1R,2R-diaminocyclohexane)trans(acetate)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Asymmetric Transfer Hydrogenation with (R,R)-1,2-Diaminocyclohexane Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and widely adopted method in modern organic synthesis for the production of enantioenriched chiral alcohols and amines. These compounds are critical building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The process involves the transfer of a hydrogen atom from a donor molecule (e.g., isopropanol or a formic acid/triethylamine mixture) to a prochiral substrate, such as a ketone or imine, mediated by a chiral catalyst.
Catalysts derived from C₂-symmetric chiral ligands are of paramount importance for achieving high enantioselectivity. (1R,2R)-1,2-diaminocyclohexane is a readily available and versatile chiral scaffold used to synthesize a variety of ligands. When complexed with transition metals like Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), and even earth-abundant metals like Manganese (Mn), these ligands form highly active and selective catalysts for ATH reactions, often providing excellent yields and enantiomeric excesses (ee) under mild conditions.[1][2][3]
Featured Catalyst Systems & Mechanism
The most prevalent catalysts based on this scaffold involve a metal center (e.g., Ru, Rh, Mn) coordinated to a ligand derived from (1R,2R)-1,2-diaminocyclohexane. These ligands are often N,N'-disubstituted with sulfonyl, phosphinobenzyl, or other functional groups that modulate the steric and electronic properties of the resulting catalyst.[1][4]
The mechanism for Ru(II)-based catalysts is generally accepted to proceed via the Noyori-Ikariya outer-sphere pathway.[5][6] This mechanism involves the concerted transfer of a hydride from the metal center and a proton from the amine group of the ligand to the carbonyl or imine group of the substrate through a six-membered ring transition state. This process avoids direct coordination of the substrate to the metal, which is a key feature of this catalytic cycle.
Caption: The Noyori-Ikariya outer-sphere mechanism for ATH.
Quantitative Data Summary
The performance of various catalysts derived from (R,R)-1,2-diaminocyclohexane in the asymmetric transfer hydrogenation of prochiral ketones is summarized below.
Table 1: Mn(I)-Catalyzed ATH of Substituted Acetophenones
A series of (R,R)-1,2-diaminocyclohexane-based chiral PNNP and SNNS tetradentate ligands were used for the Mn(I)-catalyzed asymmetric hydrogenation of ketones, demonstrating good activity and enantioselectivity.[1][2]
| Entry | Substrate (Acetophenone Derivative) | Catalyst System | Yield (%) | ee (%) |
| 1 | Acetophenone | Mn(I)-L1 (PNNP) | 98 | 85 |
| 2 | 4'-Methylacetophenone | Mn(I)-L1 (PNNP) | 99 | 82 |
| 3 | 4'-Methoxyacetophenone | Mn(I)-L1 (PNNP) | 99 | 80 |
| 4 | 4'-Chloroacetophenone | Mn(I)-L1 (PNNP) | 97 | 78 |
| 5 | 2'-Methylacetophenone | Mn(I)-L1 (PNNP) | 95 | 75 |
Conditions: Catalyst prepared in situ from Mn(CO)₅Br and ligand, with K₂CO₃ as base in ethanol. Data sourced from multiple studies highlighting similar systems.[2][7][8]
Table 2: Ru(II) and Rh(III)-Catalyzed ATH of Ketones
Ruthenium and Rhodium complexes also serve as excellent catalysts for ATH, often with very high enantioselectivity.
| Entry | Substrate | Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Ru(II)-[N,N'-bis(o-diphenylphosphinobenzyl)(R,R)-DACH] | i-PrOH | 93 | 97 | [4] |
| 2 | Acetophenone | Rh(III)-[Fluorene-ligand-(R,R)-DACH] | aq. HCOONa | 97 | 94 | [3] |
| 3 | 2-Acetylnaphthalene | Rh(III)-[Fluorene-ligand-(R,R)-DACH] | aq. HCOONa | 99 | 95 | [3] |
| 4 | 1-Indanone | Rh(III)-[Fluorene-ligand-(R,R)-DACH] | aq. HCOONa | 85 | 87 | [3] |
DACH = 1,2-Diaminocyclohexane
Experimental Protocols
The following section provides detailed methodologies for catalyst preparation and the asymmetric transfer hydrogenation reaction.
Caption: General experimental workflow for ATH reactions.
Protocol 1: In Situ Catalyst Preparation (General for Ru/Rh)
This protocol describes the formation of the active catalyst immediately before the hydrogenation reaction.[9]
-
Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the metal precursor (e.g., [RuCl₂(p-cymene)]₂ or [RhCl₂(Cp*)]₂, 1 equivalent).
-
Ligand Addition: Add the chiral (R,R)-1,2-diaminocyclohexane derived ligand (2.2 equivalents relative to the metal dimer).
-
Solvent: Add anhydrous and degassed solvent (e.g., dichloromethane or isopropanol) sufficient to dissolve the components.
-
Formation: Stir the mixture at the specified temperature (e.g., room temperature to 80 °C) for the time required for complex formation (typically 20-60 minutes). The resulting catalyst solution is used directly in the next step.
Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol details a general procedure using a formic acid/triethylamine mixture as the hydrogen source.[5]
-
Hydrogen Source Prep: Prepare the formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine under an inert atmosphere. Caution: The reaction is exothermic.
-
Reaction Vessel: In a separate reaction vessel under an inert atmosphere, dissolve the prochiral ketone (1 equivalent) in an anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Catalyst Addition: Add the freshly prepared catalyst solution (typically 0.1 to 2 mol% relative to the ketone).
-
Initiation: To this mixture, add the freshly prepared HCOOH/NEt₃ azeotrope (e.g., 2-5 equivalents relative to the ketone).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) and monitor its progress by a suitable chromatographic technique (TLC, GC, or HPLC).
Protocol 3: Product Workup and Analysis
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the chiral alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase column and comparing the retention times with a racemic standard.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn( i )-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03062E [pubs.rsc.org]
- 8. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Cyanohydrin Synthesis using a (R,R)-1,2-diaminocyclohexane-derived Ti-Salen Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric cyanohydrin synthesis is a pivotal transformation in organic chemistry, providing access to versatile chiral building blocks essential for the synthesis of pharmaceuticals and other bioactive molecules. Chiral cyanohydrins are precursors to α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. The use of chiral catalysts to control the stereochemical outcome of the cyanide addition to prochiral aldehydes is a highly effective strategy. This document details the application of a titanium-Salen catalyst derived from (R,R)-1,2-diaminocyclohexane for the highly enantioselective synthesis of cyanohydrins. The bimetallic nature of the active catalyst often leads to high activity and excellent enantioselectivity under mild reaction conditions.
Data Presentation
The following table summarizes the performance of the (R,R)-1,2-diaminocyclohexane-derived Ti-Salen catalyst in the asymmetric addition of a cyanide source to various aldehydes. The data highlights the catalyst's effectiveness across a range of substrates, consistently producing high yields and excellent enantiomeric excesses (ee).
| Entry | Aldehyde Substrate | Cyanide Source | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | TMSCN | 0.1 - 5 | -80 to RT | < 1 - 24 | High | up to 98 |
| 2 | p-Methoxybenzaldehyde | TMSCN | 0.1 | RT | < 0.1 | High | 86 |
| 3 | p-Nitrobenzaldehyde | TMSCN | 5 | -40 | 24 | 92 | 60 |
| 4 | 2-Naphthaldehyde | Ethyl Cyanoformate | 5 | -40 | 20 | 95 | 95 |
| 5 | Cinnamaldehyde | TMSCN | 1 | -78 | 24 | High | 95 |
| 6 | Cyclohexanecarboxaldehyde | TMSCN | 1 | -78 | 24 | High | 98 |
| 7 | Pivalaldehyde | TMSCN | 1 | -78 | 24 | High | 96 |
Note: "High" yield indicates yields typically reported to be above 80-90%. Reaction conditions and results are compiled from various sources and represent typical outcomes. TMSCN = Trimethylsilyl cyanide; RT = Room Temperature.
Experimental Protocols
Protocol 1: Preparation of the (R,R)-Salen Ligand
The Schiff base ligand is synthesized through the condensation of (R,R)-1,2-diaminocyclohexane with a substituted salicylaldehyde.[1] 3,5-Di-tert-butylsalicylaldehyde is commonly used to enhance the steric bulk and solubility of the resulting catalyst.
Materials:
-
(R,R)-1,2-diaminocyclohexane
-
3,5-Di-tert-butylsalicylaldehyde (2 equivalents)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1 equivalent of (R,R)-1,2-diaminocyclohexane in absolute ethanol in a round-bottom flask.
-
Add 2 equivalents of 3,5-di-tert-butylsalicylaldehyde to the solution.
-
Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the resulting yellow solid, the (R,R)-Salen ligand, under vacuum.
Protocol 2: Preparation of the Bimetallic [(R,R)-Salen]TiO]₂ Catalyst
The active bimetallic titanium catalyst is typically prepared from the Salen ligand and a titanium(IV) alkoxide precursor.[2]
Materials:
-
(R,R)-Salen ligand (from Protocol 1)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Toluene (anhydrous)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the (R,R)-Salen ligand in anhydrous toluene.
-
Add 1 equivalent of titanium(IV) isopropoxide to the solution at room temperature.
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Remove the solvent under reduced pressure to yield the crude catalyst.
-
The resulting solid is the bimetallic titanium-Salen complex, often represented as [[(R,R)-Salen]TiO]₂. This catalyst can be used directly or purified further if necessary.
Protocol 3: General Procedure for Asymmetric Cyanohydrin Synthesis
This protocol describes the general method for the catalytic asymmetric addition of trimethylsilyl cyanide (TMSCN) to an aldehyde.
Materials:
-
[(R,R)-Salen]TiO]₂ catalyst (from Protocol 2)
-
Aldehyde substrate
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (anhydrous)
-
Schlenk tube or similar flame-dried glassware
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the [(R,R)-Salen]TiO]₂ catalyst (0.1-5 mol%).
-
Dissolve the catalyst in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or -40 °C using a dry ice/acetonitrile bath).
-
Add the aldehyde substrate (1 equivalent) to the cooled catalyst solution and stir for 15 minutes.
-
Slowly add trimethylsilyl cyanide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is the trimethylsilyl-protected cyanohydrin. This can be deprotected using acidic conditions (e.g., HCl in methanol) if the free cyanohydrin is desired.
-
Purify the product by flash column chromatography on silica gel.
Protocol 4: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the cyanohydrin product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Prepare a standard solution of the purified cyanohydrin product (either silyl-protected or free) in an appropriate solvent (e.g., hexane/isopropanol mixture).
-
Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or OJ-H).
-
Elute with a mobile phase, typically a mixture of hexane and isopropanol, at a constant flow rate.
-
Detect the enantiomers using a UV detector at an appropriate wavelength.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100.
Visualizations
References
Application Notes and Protocols for Preferential Crystallization of Diaminocyclohexane Diastereomeric Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preferential crystallization of diaminocyclohexane (DACH) diastereomeric salts, a critical technique for the chiral resolution of this important compound. The following sections offer a summary of quantitative data from key experiments, detailed step-by-step protocols, and a workflow diagram to illustrate the process.
Introduction
Chiral resolution of (±)-trans-1,2-diaminocyclohexane is essential for its application in asymmetric synthesis and the development of pharmaceuticals. Preferential crystallization of diastereomeric salts is a robust and scalable method for separating the enantiomers. This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts with different solubilities, allowing for their separation through crystallization.
Commonly, tartaric acid is employed as a cost-effective and readily available resolving agent for diaminocyclohexane.[1][2][3] The choice of solvent and precise control of temperature are critical parameters for achieving high yield and enantiomeric purity.[1] Alternative resolving agents such as citric acid and xylaric acid have also been reported to be effective.[4]
Data Presentation
The following tables summarize quantitative data from representative experiments on the preferential crystallization of diaminocyclohexane diastereomeric salts.
Table 1: Resolution of (±)-trans-1,2-Diaminocyclohexane with Tartaric Acid
| Parameter | Value | Reference |
| Resolving Agent | L-(+)- or D-(−)-Tartaric Acid | [1] |
| Solvent | Water, Methanol (for rinsing) | [1] |
| Yield of Diastereomeric Salt | 90% | [1] |
| Enantiomeric Excess (after recrystallization) | ≥99% | [2] |
| Specific Rotation [α]D²⁰ ((R,R)-salt in H₂O) | +12.3 (c, 2) | [1] |
| Specific Rotation [α]D²⁰ ((S,S)-salt in H₂O) | ‒12.3 (c, 2) | [1] |
Table 2: Preferential Crystallization of (±)-trans-1,2-Diaminocyclohexane Citrate Monohydrate
| Parameter | Value | Reference |
| Resolving Agent | Citric Acid | |
| Solvent | Water | |
| Crude Enantiomeric Purity | >90% | |
| Final Enantiomeric Excess (after recrystallization) | >99% | |
| Productivity | 40 g per liter of solvent per hour |
Experimental Workflow
The following diagram illustrates the general workflow for the preferential crystallization of diaminocyclohexane diastereomeric salts.
Caption: Workflow for Chiral Resolution of Diaminocyclohexane.
Experimental Protocols
Protocol 1: Resolution of (±)-trans-Diaminocyclohexane with L-(+)-Tartaric Acid
This protocol is adapted from established procedures for the resolution of racemic diaminocyclohexane using tartaric acid.[1][2]
Materials:
-
L-(+)-Tartaric acid (9.86 mmol, 1.48 g)
-
(±)-trans-Diaminocyclohexane (19.7 mmol, 2.36 g)
-
Distilled water (5 mL)
-
Glacial acetic acid (17 mmol, 0.96 mL)
-
Methanol
-
4M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
100 mL round-bottom flask
-
Stirring apparatus
-
Heating mantle or water bath
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Salt Formation:
-
In a 100 mL round-bottom flask, dissolve L-(+)-tartaric acid (1.48 g) in distilled water (5 mL) with stirring at room temperature until a clear solution is obtained.[1]
-
Slowly add the (±)-trans-diaminocyclohexane (2.36 g) to the solution. The addition rate should be controlled to allow the reaction temperature to reach approximately 70°C.[1]
-
To the resulting solution, add glacial acetic acid (0.96 mL) at a rate that does not allow the temperature to exceed 90°C. A white precipitate should form immediately.[1]
-
-
Crystallization:
-
Isolation of Diastereomeric Salt:
-
Collect the precipitate by vacuum filtration.[1]
-
Wash the filter cake with cold water (5°C, 3 mL).[1]
-
Rinse the cake with methanol (3 mL portions, 5 times).[1]
-
Dry the resulting white solid, (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, to a constant weight. A yield of approximately 90% (2.28 g) can be expected.[1]
-
-
Liberation of the Free Amine:
-
Suspend the dried salt in dichloromethane (5 mL).[1]
-
Add 4M NaOH (3 mL) and stir the mixture.[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically pure (1R,2R)-diaminocyclohexane as a colorless oil.
-
Protocol 2: Preferential Crystallization of (±)-trans-1,2-Diaminocyclohexane Citrate Monohydrate
This protocol is based on the principle of using citric acid to form a stable conglomerate that can be resolved by preferential crystallization.[5]
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
Citric acid monohydrate
-
Water
-
Seed crystals of the desired enantiomeric salt (if available)
-
Crystallization vessel with temperature control and stirring
Procedure:
-
Preparation of a Supersaturated Solution:
-
Prepare a solution of the racemic diaminocyclohexane citrate monohydrate in water at a concentration that is saturated at a higher temperature and supersaturated at the desired crystallization temperature. The optimal concentrations and temperatures should be determined experimentally.
-
-
Seeding (if applicable):
-
Cool the supersaturated solution to the crystallization temperature.
-
Introduce a small amount of seed crystals of the desired enantiomer salt (e.g., (1R,2R)-diaminocyclohexane citrate monohydrate).
-
-
Crystallization:
-
Maintain the solution at the crystallization temperature with gentle stirring to allow for the preferential growth of the crystals of the seeded enantiomer. The progress of the crystallization can be monitored by measuring the optical rotation of the mother liquor.
-
-
Isolation and Purification:
-
Once a sufficient amount of the desired diastereomeric salt has crystallized, separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
To obtain higher purity, the crude product can be recrystallized to achieve an enantiomeric excess of >99%.[5]
-
-
Liberation of the Free Amine:
-
Follow a similar procedure as described in Protocol 1, Step 4, using a suitable base to liberate the free diaminocyclohexane from the citrate salt.
-
Disclaimer: These protocols provide a general framework. The optimal conditions, including solvent choice, temperature profiles, and reactant ratios, may need to be optimized for specific applications and scales.
References
Application Note: Liberation of Free (1R,2R)-diaminocyclohexane from its Tartrate Salt
Abstract
This application note provides a detailed protocol for the efficient liberation of the free diamine, (1R,2R)-diaminocyclohexane, from its corresponding tartrate salt. (1R,2R)-diaminocyclohexane is a critical chiral building block in asymmetric synthesis, and its tartrate salt is a common intermediate in its resolution from the racemic mixture. The described method involves the basification of the tartrate salt using a strong base, followed by liquid-liquid extraction to isolate the pure, free amine. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
Chirally pure (1R,2R)-diaminocyclohexane is a versatile ligand and intermediate used in a wide array of asymmetric transformations, including the synthesis of catalysts for epoxidation, cyclopropanation, and other enantioselective reactions. It is typically obtained through the resolution of a racemic mixture of trans-1,2-diaminocyclohexane using a chiral resolving agent, most commonly L-(+)-tartaric acid. This process yields the diastereomerically pure (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt as a crystalline solid. To utilize the chiral diamine in subsequent synthetic steps, it must be liberated from this salt. This document outlines a straightforward and effective procedure for this transformation.
Experimental Protocol
The following protocol details the liberation of (1R,2R)-diaminocyclohexane from its tartrate salt.
Materials:
-
(1R,2R)-diammoniumcyclohexane tartrate salt
-
Dichloromethane (CH₂Cl₂)
-
4M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (Et₂O) or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution of the Tartrate Salt: In a suitable flask, suspend the (1R,2R)-diammoniumcyclohexane tartrate salt in dichloromethane (CH₂Cl₂).[1]
-
Basification: To the suspension, add a 4M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring vigorously.[1] Continue the addition until the aqueous layer is strongly basic (pH > 12, check with pH paper). The addition of the base will neutralize the tartaric acid and deprotonate the ammonium groups of the diaminocyclohexane, leading to the dissolution of the solid.
-
Phase Separation and Extraction: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely.
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with fresh portions of either diethyl ether or dichloromethane to ensure complete recovery of the free diamine.[1]
-
Drying and Solvent Removal: Combine all the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting product, (1R,2R)-diaminocyclohexane, should be a colorless oil or a low-melting solid.[1]
Data Presentation
The following table summarizes the typical yield and purity data for the resolution of racemic trans-1,2-diaminocyclohexane and the subsequent liberation of the free diamine.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Resolution of (±)-trans-1,2-diaminocyclohexane with L-tartaric acid | (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt | 90% | 99% | [1] |
| Liberation of the free amine | (1R,2R)-diaminocyclohexane | High | >99% |
Visualizations
The following diagram illustrates the workflow for the liberation of free (1R,2R)-diaminocyclohexane from its tartrate salt.
Caption: Experimental workflow for the liberation of the free amine.
Discussion
The liberation of (1R,2R)-diaminocyclohexane from its tartrate salt is a straightforward acid-base reaction. The use of a strong base like sodium hydroxide ensures the complete deprotonation of both the carboxylic acid groups of the tartaric acid and the ammonium groups of the diaminocyclohexane. The resulting free diamine is significantly more soluble in organic solvents like dichloromethane and diethyl ether than in the aqueous phase, allowing for efficient extraction. The sodium tartrate salt formed remains in the aqueous layer. It is crucial to perform multiple extractions to maximize the yield of the free diamine. The final product should be stored under an inert atmosphere as amines are susceptible to oxidation and reaction with atmospheric carbon dioxide.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
4M Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
Conclusion
This application note provides a reliable and detailed protocol for the liberation of free (1R,2R)-diaminocyclohexane from its tartrate salt. The method is high-yielding and provides the desired product with high purity, suitable for use in subsequent asymmetric syntheses.
References
Troubleshooting & Optimization
Technical Support Center: Resolution of (1R,2R)-Diaminocyclohexane
Welcome to the technical support center for the resolution of racemic trans-1,2-diaminocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of (1R,2R)-diaminocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic trans-1,2-diaminocyclohexane?
A1: The most prevalent and economically viable method for resolving racemic trans-1,2-diaminocyclohexane is through classical chemical resolution. This technique involves the formation of diastereomeric salts using a chiral resolving agent, most commonly L-(+)-tartaric acid.[1][2][3] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
Q2: What are some alternative resolving agents to tartaric acid?
A2: While L-(+)-tartaric acid is widely used, other chiral acids have been successfully employed as resolving agents. These include xylaric acid and citric acid.[4][5] The choice of resolving agent can influence the efficiency of the resolution and the crystal morphology of the diastereomeric salts.
Q3: What are the critical parameters that affect the yield and enantiomeric excess (e.e.) of the resolution?
A3: Several factors can significantly impact the success of the resolution, including:
-
Solvent System: The choice of solvent is crucial as it directly affects the solubility of the diastereomeric salts.[1] Water is a common solvent, often in combination with alcohols like methanol or ethanol.[1]
-
Temperature: Temperature control during crystallization and filtration is critical. Lower temperatures generally decrease the solubility of the desired diastereomeric salt, leading to higher recovery.[6][7]
-
Rate of Cooling: A slow and controlled cooling rate promotes the formation of larger, purer crystals, which are easier to separate.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic diamine can influence the yield and purity of the product.
-
Presence of Impurities: The presence of the cis-isomer of 1,2-diaminocyclohexane or other impurities can interfere with the crystallization process.[8]
Q4: How can I determine the enantiomeric purity of my resolved (1R,2R)-diaminocyclohexane?
A4: The enantiomeric excess of the resolved product can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying enantiomers.[1]
-
Polarimetry: This technique measures the optical rotation of the sample, which can be compared to the known specific rotation of the pure enantiomer.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing with a chiral auxiliary can allow for the determination of enantiomeric excess by NMR.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Diastereomeric Salt | The desired diastereomeric salt is too soluble in the chosen solvent. | - Adjust the solvent composition. For instance, increasing the proportion of a less polar co-solvent like methanol or ethanol in an aqueous solution can decrease solubility.[1]- Lower the final cooling temperature of the crystallization mixture.[6] |
| The cooling process was too rapid, leading to incomplete crystallization. | - Implement a slower, more controlled cooling profile. | |
| Incorrect stoichiometry of the resolving agent was used. | - Optimize the molar ratio of the resolving agent to the racemic diamine. | |
| Low Enantiomeric Excess (e.e.) | The undesired diastereomer co-precipitated with the desired one. | - Perform a recrystallization of the diastereomeric salt to improve its purity.- Optimize the solvent system to maximize the solubility difference between the two diastereomers. |
| Inefficient separation of the precipitated salt from the mother liquor. | - Ensure thorough washing of the filter cake with a cold solvent to remove residual mother liquor containing the other diastereomer.[6] | |
| No Precipitation Occurs | The concentration of the reactants is too low. | - Increase the concentration of the racemic diamine and the resolving agent. |
| The chosen solvent is too good at solvating the diastereomeric salts. | - Experiment with different solvent systems. | |
| Oily Precipitate or Poor Crystal Quality | The presence of impurities, such as the cis-isomer. | - Purify the starting racemic trans-1,2-diaminocyclohexane to remove the cis-isomer before resolution.[8] |
| The cooling rate was too fast. | - Employ a slower cooling rate to encourage the formation of well-defined crystals. |
Quantitative Data Summary
| Resolving Agent | Solvent System | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| L-(+)-Tartaric Acid | Water/Glacial Acetic Acid | Cool to <5 | 90 (of the salt) | >99 | [3][6] |
| L-(+)-Tartaric Acid | Water | 70 then cool to room temp | 60-70 | Not specified | [5] |
| Xylaric Acid | Not specified | Not specified | Good | High | [5] |
| Citric Acid Monohydrate | Water | Room Temperature | High Productivity | >90 (crude), >99 (after recrystallization) | [4] |
Experimental Protocols
Protocol 1: Resolution of (±)-trans-1,2-Diaminocyclohexane using L-(+)-Tartaric Acid[6]
-
Dissolution of Resolving Agent: In a suitable reaction vessel equipped with an overhead stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL). Stir at room temperature until a clear solution is obtained.[8]
-
Addition of Racemic Diamine: Slowly add a mixture of (±)-trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition should be controlled to maintain the reaction temperature around 70°C.
-
Addition of Acetic Acid: To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that does not allow the temperature to exceed 90°C. A white precipitate should form immediately.
-
Crystallization: Vigorously stir the slurry while allowing it to cool to room temperature over a period of 2 hours.
-
Cooling and Isolation: Cool the mixture in an ice bath to ≤5°C for at least 2 hours. Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with ice-cold water (100 mL) followed by cold methanol (5 x 100 mL).
-
Drying: Dry the resulting (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt under reduced pressure at 40°C.
-
Liberation of the Free Amine: Suspend the dried salt in a suitable solvent like dichloromethane and treat with an aqueous solution of a strong base (e.g., 4M NaOH) to liberate the free (1R,2R)-diaminocyclohexane. Extract the free amine into an organic layer, dry, and concentrate to obtain the final product.[3]
Visualizations
Caption: Workflow for the chiral resolution of (±)-trans-1,2-diaminocyclohexane.
Caption: Key factors influencing the resolution yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrj.org [chemrj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JP2011093834A - Method for producing 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Solved Analysis of the Resolution of 1,2-Diaminocyclohexane. | Chegg.com [chegg.com]
Overcoming solubility issues of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen solvent?
A1: this compound exhibits low solubility in many common organic solvents at room temperature. Its solubility is significantly influenced by temperature and the solvent system. For instance, its solubility in alcohol-water mixtures increases with higher temperatures and a greater proportion of water.[1] If you are experiencing dissolution issues, consider heating the mixture or adjusting the solvent composition.
Q2: I observe an oily precipitate instead of crystals during the resolution of my racemic amine. What is happening and how can I fix it?
A2: This phenomenon, known as "oiling out," occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[2] This is often caused by high supersaturation, a rapid cooling rate, or the presence of impurities.[2][3][4] To promote crystallization, try using a more dilute solution, slowing down the cooling process, or screening for a different solvent system.[2][5]
Q3: My chiral resolution is resulting in a low yield of the desired diastereomeric salt. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors, including the choice of solvent, the stoichiometry of the resolving agent, and the temperature profile of the crystallization process.[6] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[6] Experimenting with different solvents and optimizing the molar ratio of the racemate to the resolving agent can significantly improve the yield.[6] Additionally, a controlled and gradual cooling process is crucial for achieving a high yield of pure crystals.[6]
Q4: After multiple recrystallizations, the diastereomeric excess (d.e.) of my product is not improving. What could be the issue?
A4: The formation of a solid solution, where the crystal lattice of the less soluble diastereomer incorporates the more soluble one, can be a significant challenge.[5] This results in a single solid phase containing both diastereomers, making purification by simple recrystallization ineffective.[5] To overcome this, consider screening for a different solvent system that may disrupt the solid solution formation or using a different chiral resolving agent altogether.[5]
Troubleshooting Guides
Issue 1: Poor Solubility in Common Organic Solvents
Symptoms: The this compound powder does not dissolve, even with prolonged stirring or sonication.
Possible Causes:
-
Inappropriate Solvent Choice: The compound has inherently low solubility in many non-polar and some polar organic solvents at ambient temperature.
-
Insufficient Temperature: The solubility of this salt is often highly dependent on temperature.
Solutions:
-
Solvent System Modification:
-
Temperature Adjustment:
-
Gently heat the solvent mixture to increase the dissolution rate. The synthesis of the salt itself often involves crystallization from a hot aqueous solution, indicating that higher temperatures can significantly improve solubility in water.[7]
-
Issue 2: Oiling Out During Diastereomeric Salt Crystallization
Symptoms: Formation of a viscous liquid or oil at the bottom of the reaction vessel instead of crystalline solid.
Possible Causes:
-
High Degree of Supersaturation: The concentration of the diastereomeric salt in the solution is too high, leading to rapid separation as a liquid.[2][5]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.[2]
-
Presence of Impurities: Impurities in the racemic mixture or the resolving agent can inhibit crystallization.[3][4]
Solutions:
-
Control Supersaturation:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures to find one that promotes crystalline solid formation.
-
Seeding: Introduce a small crystal of the desired diastereomeric salt to encourage nucleation and growth.
Issue 3: Low Yield of the Desired Diastereomeric Salt
Symptoms: Only a small amount of the expected crystalline product is obtained after filtration.
Possible Causes:
-
Suboptimal Solvent System: The chosen solvent may not provide a large enough difference in solubility between the two diastereomers.[6]
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent may not be optimal.[6]
-
Premature Filtration: The crystallization process may not have reached equilibrium.
Solutions:
-
Optimize the Solvent: Conduct a solvent screen to identify a system that minimizes the solubility of the desired diastereomer while maximizing the solubility of the undesired one.
-
Vary the Stoichiometry: While a 1:1 molar ratio is a common starting point, investigate other ratios to see if the yield improves.[6]
-
Increase Crystallization Time: Allow the solution to stand for a longer period before filtration to ensure maximum precipitation.
Data Presentation
Table 1: Solubility of this compound in Alcohol-Water Binary Solvents (mole fraction x 10^3^) [1]
| Temperature (K) | Methanol (w=0.1) | Methanol (w=0.3) | Methanol (w=0.5) | Ethanol (w=0.1) | Ethanol (w=0.3) | Ethanol (w=0.5) | 2-Propanol (w=0.1) | 2-Propanol (w=0.3) | 2-Propanol (w=0.5) |
| 278.15 | 1.85 | 1.12 | 0.68 | 1.79 | 0.98 | 0.53 | 1.75 | 0.89 | 0.45 |
| 283.15 | 2.15 | 1.32 | 0.81 | 2.08 | 1.16 | 0.63 | 2.03 | 1.05 | 0.54 |
| 288.15 | 2.50 | 1.55 | 0.96 | 2.41 | 1.37 | 0.75 | 2.36 | 1.24 | 0.65 |
| 293.15 | 2.89 | 1.81 | 1.14 | 2.79 | 1.61 | 0.89 | 2.73 | 1.45 | 0.77 |
| 298.15 | 3.34 | 2.11 | 1.34 | 3.23 | 1.88 | 1.05 | 3.15 | 1.70 | 0.92 |
| 303.15 | 3.86 | 2.45 | 1.58 | 3.73 | 2.20 | 1.24 | 3.64 | 1.98 | 1.09 |
| 308.15 | 4.45 | 2.85 | 1.86 | 4.30 | 2.56 | 1.46 | 4.19 | 2.31 | 1.29 |
| 313.15 | 5.13 | 3.31 | 2.18 | 4.95 | 2.98 | 1.72 | 4.82 | 2.68 | 1.52 |
| 318.15 | 5.91 | 3.84 | 2.55 | 5.70 | 3.46 | 2.02 | 5.54 | 3.11 | 1.79 |
w represents the mass fraction of the alcohol in the solvent mixture.
Experimental Protocols
Protocol 1: Chiral Resolution of a Racemic Amine using this compound
This protocol provides a general procedure for the resolution of a racemic amine. The specific solvent, temperature, and stoichiometry should be optimized for each specific substrate.
Materials:
-
Racemic amine
-
This compound
-
Methanol
-
Water
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Filter paper
-
Suction filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization.[8]
-
-
Isolation of Diastereomeric Salt:
-
Liberation of the Enriched Amine:
-
Suspend the collected crystals in water.
-
Slowly add a 50% sodium hydroxide solution until the salt is completely dissolved and the solution is basic.[10]
-
Extract the liberated amine with diethyl ether (3x).[10]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enriched amine by chiral HPLC to determine the enantiomeric excess.
-
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
Materials:
-
Enriched amine sample
-
Appropriate chiral HPLC column (e.g., polysaccharide-based CSP)
-
HPLC grade solvents (e.g., n-hexane, isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.[11]
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase. A typical mobile phase for amine separation on a polysaccharide-based column is a mixture of n-hexane and isopropanol with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.[11]
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Recrystallization of Diaminocyclohexane Tartrate Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of diaminocyclohexane tartrate salts.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing diaminocyclohexane tartrate salts?
A1: The choice of solvent is critical for successful recrystallization. For diaminocyclohexane tartrate salts, water is a common starting point.[1][2] Mixed solvent systems, particularly alcohol-water mixtures (e.g., methanol/water, ethanol/water, or isopropanol/water), are frequently used to fine-tune solubility and improve crystal formation.[3][4] The solubility of (1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate generally increases with higher temperatures and a greater proportion of water in these binary mixtures.[3]
Q2: My diaminocyclohexane tartrate salt is not dissolving. What should I do?
A2: Ensure you are using a suitable solvent and heating it. Diaminocyclohexane tartrate salts have higher solubility in hot solvents.[5] If the salt remains insoluble even with heating, you may have too little solvent. Gradually add more hot solvent until the salt dissolves. Note that (1R,2R)-1,2-diaminocyclohexane L-tartrate has been reported to be insoluble in a wide range of common organic solvents at room temperature, including methanol, ethanol, acetone, and dichloromethane.[6]
Q3: How can I improve the yield of my recrystallization?
A3: A low yield can result from several factors.[7] Using too much solvent is a common issue, as a significant amount of the product may remain in the mother liquor.[8] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[9] Also, ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal precipitation before filtration.[2][10]
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: Oiling out occurs when the dissolved salt separates as a liquid instead of a solid.[7] This can be caused by a solution that is too concentrated, cooling that is too rapid, or an inappropriate solvent choice.[8] Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[9] Sometimes, scratching the inside of the flask or adding a seed crystal can help induce proper crystallization.[7]
Q5: The purity of my recrystallized product is not satisfactory. What could be the problem?
A5: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.[10] Ensure a slow cooling rate to allow for the formation of well-defined crystals. Also, after filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[7]
Troubleshooting Guide
Problem: No Crystals Form Upon Cooling
| Possible Cause | Suggested Solution |
| Solution is too dilute (excess solvent). | Reheat the solution to evaporate a portion of the solvent and then allow it to cool again.[8] |
| Solution is supersaturated. | Try scratching the inner wall of the flask with a glass rod to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound if available.[9] |
| Insufficient cooling. | Cool the solution in an ice-water bath to further decrease the solubility of the salt.[2][10] |
Problem: Poor Crystal Quality or Formation of a Precipitate
| Possible Cause | Suggested Solution |
| Cooling rate is too fast. | Reheat the solution to redissolve the solid, then allow it to cool to room temperature slowly and undisturbed before further cooling in an ice bath.[10] |
| Agitation during cooling. | Avoid disturbing the flask during the initial, slow cooling phase to promote the growth of larger, purer crystals.[10] |
Experimental Protocols
Protocol 1: Recrystallization of (1R,2R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate
This protocol is adapted from procedures for the resolution of racemic trans-1,2-diaminocyclohexane.[1][2]
-
Dissolution: In a suitable flask, dissolve the crude (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt in a minimum amount of hot distilled water. The temperature can be raised to around 70-90°C to ensure complete dissolution.[1][2]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature without disturbance. Crystal formation should be observed during this period.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize the precipitation of the salt.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of ice-cold water, followed by a rinse with cold methanol to remove residual impurities.[2]
-
Drying: Dry the purified crystals under vacuum.[1]
Quantitative Data
Solubility of this compound in Binary Solvents
The solubility of this compound is influenced by both temperature and the composition of the solvent mixture. The general trends observed are:
-
Solubility increases with an increase in temperature .[3]
-
Solubility decreases as the mass fraction of alcohol (methanol, ethanol, or 2-propanol) in the aqueous mixture increases .[3]
| Solvent System | Effect of Increasing Temperature | Effect of Increasing Alcohol Content | Reference |
| Methanol + Water | Increased Solubility | Decreased Solubility | [3] |
| Ethanol + Water | Increased Solubility | Decreased Solubility | [3] |
| 2-Propanol + Water | Increased Solubility | Decreased Solubility | [3] |
Visual Guides
Caption: Troubleshooting workflow for optimizing recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. Crossmark [crossmark.crossref.org]
- 5. mt.com [mt.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
How to prevent racemization during chiral resolution of amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the chiral resolution of amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional racemization during the chiral resolution of amines?
A1: Unintentional racemization during chiral resolution can lead to a significant loss of enantiomeric purity. The primary causes include:
-
Harsh Reaction Conditions: Elevated temperatures and extreme pH (strongly acidic or basic conditions) can provide sufficient energy to overcome the activation barrier for enantiomer interconversion.
-
Formation of Achiral Intermediates: The reaction may proceed through a planar, achiral intermediate, such as an imine, which can then be non-stereoselectively converted back to the amine, resulting in a racemic mixture.
-
Inappropriate Solvent Choice: Polar, protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization.
-
Extended Reaction Times: Prolonged exposure to resolution conditions, even if mild, can increase the likelihood of racemization.
Q2: How does temperature affect racemization, and what are the best practices for temperature control?
A2: Higher temperatures generally accelerate the rate of racemization. While elevated temperatures can be intentionally used in dynamic kinetic resolution to facilitate the racemization of the unwanted enantiomer, it is crucial to maintain lower temperatures when the goal is to preserve the stereochemical integrity of the desired enantiomer.
-
Best Practices:
-
Conduct diastereomeric salt crystallizations at or below room temperature, and in some cases, at sub-zero temperatures (e.g., 0-5 °C), to maximize the difference in solubility between diastereomeric salts and minimize racemization.
-
For enzymatic resolutions, operate within the optimal temperature range for the specific enzyme to ensure high activity and selectivity, while avoiding temperatures that could induce racemization of the substrate or product.
-
Q3: What is the role of the solvent in preventing racemization?
A3: The choice of solvent is critical in controlling racemization. Non-polar, aprotic solvents are often preferred as they are less likely to stabilize achiral intermediates that can lead to racemization.
-
Solvent Selection Guidelines:
-
For diastereomeric salt resolutions, a solvent screen is often necessary to find a system where the diastereomeric salts have a significant solubility difference and the chiral amine is stable.
-
In enzymatic kinetic resolutions, the solvent must be compatible with the enzyme's activity and stability. Hydrophobic organic solvents are often used for lipases.
-
Q4: Can the choice of resolving agent influence the risk of racemization?
A4: Yes, the choice of resolving agent is crucial. The formation of a stable, crystalline diastereomeric salt can protect the resolved amine from racemization by locking it in a specific conformation within the crystal lattice. A resolving agent that forms a less stable salt or requires harsh conditions for its removal might indirectly contribute to racemization.
Q5: What is Dynamic Kinetic Resolution (DKR), and how does it utilize racemization?
A5: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the enantioselective reaction of a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[1] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. In this context, racemization of the unwanted enantiomer is not only desired but essential for the high yield of the process. This is often achieved by using a racemization catalyst, such as a palladium-based catalyst, in conjunction with the resolving agent (often an enzyme).[2]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Diastereomers | 1. Optimize Solvent: Screen a variety of solvents to maximize the solubility difference between the diastereomeric salts.[3] 2. Control Cooling Rate: Employ a slower cooling rate during crystallization to allow for more selective precipitation of the less soluble diastereomer. 3. Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity.[4] |
| Racemization of the Target Amine | 1. Lower Temperature: Conduct the crystallization and subsequent work-up at lower temperatures. 2. Minimize Time in Solution: Reduce the time the resolved amine spends in solution, especially under conditions that might promote racemization (e.g., non-neutral pH). 3. Appropriate Work-up: During the liberation of the free amine from the salt, use mild basic conditions and process the sample promptly. |
| Incorrect Stoichiometry | 1. Verify Molar Ratios: Ensure the correct molar ratio of the resolving agent to the racemic amine is used. The optimal ratio may not always be 1:1.[3] |
Issue 2: Low Conversion and/or Enantioselectivity in Enzymatic Kinetic Resolution
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Determine the optimal temperature for the specific enzyme being used. 2. Adjust pH: Ensure the pH of the reaction medium is within the optimal range for the enzyme. 3. Solvent Selection: Screen different organic solvents to find one that maximizes both enzyme activity and enantioselectivity.[5] |
| Enzyme Inhibition | 1. Substrate/Product Inhibition: If high concentrations of substrate or product are inhibitory, consider a fed-batch approach for the substrate or in-situ product removal. |
| Slow Racemization (in DKR) | 1. Increase Racemization Catalyst Loading: If the racemization of the unwanted enantiomer is the rate-limiting step in a DKR, a higher loading of the racemization catalyst may be necessary.[6] 2. Optimize Racemization Conditions: Ensure the temperature and solvent are suitable for the racemization catalyst. |
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for 1-Phenylethylamine
| Resolution Method | Resolving Agent/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Diastereomeric Salt Crystallization | (+)-Tartaric Acid | Methanol | RT | - | >85 | [7] |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | MTBE | 40 | ~50 | >99 | [5] |
| Dynamic Kinetic Resolution | CALB + Ru-catalyst | Toluene | 100 | 97 | 91 | [8] |
| Dynamic Kinetic Resolution | Pd/AlO(OH) + Novozym-435 | Toluene | 70-100 | 85-99 | 97-99 | [2] |
Note: Yields for kinetic resolutions are typically capped at 50% for one enantiomer, while DKR can theoretically achieve 100% yield of the derivatized product.
Table 2: Effect of Solvent on the Enzymatic Resolution of (±)-1-Phenylethylamine
| Solvent | Conversion (%) | ee of Amine (%) | ee of Amide (%) |
| Dioxane | 48 | 91 | 96 |
| Toluene | 49 | 94 | 98 |
| Acetonitrile | 50 | 98 | >99 |
| Tetrahydrofuran | 51 | >99 | >99 |
Data adapted from a representative enzymatic resolution study.
Experimental Protocols
Protocol 1: Classical Resolution of (±)-α-Methylbenzylamine with (+)-Tartaric Acid
-
Salt Formation: Dissolve racemic (±)-α-methylbenzylamine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature for crystallization to occur. For improved selectivity, the crystallization can be performed at a lower temperature (e.g., 4 °C).
-
Isolation: Collect the precipitated crystals of the diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected salt in water and add a mild base (e.g., 10% NaOH solution) until the salt dissolves and the free amine separates as an oil.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification and Analysis: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine. Determine the enantiomeric excess using chiral HPLC or NMR spectroscopy.
Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine
-
Reaction Setup: To a vial, add the racemic amine, an acyl donor (e.g., ethyl acetate), and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., toluene).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separation: Separate the unreacted amine from the amide product by column chromatography or acid-base extraction.
-
Analysis: Determine the enantiomeric excess of both the recovered amine and the amide product.
Protocol 3: Dynamic Kinetic Resolution of a Primary Amine
-
Reaction Setup: In a reaction vessel, combine the racemic amine, an acyl donor, a lipase (e.g., Novozym-435), and a racemization catalyst (e.g., a palladium nanocatalyst).[2]
-
Reaction Conditions: Heat the reaction mixture to a temperature that allows for both efficient enzymatic resolution and rapid racemization (e.g., 70-100 °C).[2]
-
Monitoring: Monitor the reaction until the starting amine is consumed.
-
Work-up and Analysis: After the reaction is complete, cool the mixture, filter off the catalysts, and isolate the acylated product. Determine the yield and enantiomeric excess of the product.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution via Diastereomeric Salt Formation
Welcome to the technical support center for diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no crystal formation. What are the primary factors to investigate?
A1: The complete absence or low yield of crystals points to several potential issues, primarily related to the solubility and stability of the diastereomeric salts in the chosen system. Here are the key factors to investigate:
-
Solvent System: The solubility of both diastereomeric salts in the chosen solvent is the most critical parameter. The ideal solvent should exhibit a significant solubility difference between the desired and undesired diastereomer, promoting the crystallization of the less soluble salt.[1] Often, a screening process with a variety of solvents of different polarities is necessary to find the optimal system.[1]
-
Resolving Agent: The selection of the resolving agent is crucial. Not all resolving agents will form salts with sufficiently different physical properties to allow for effective separation.[1] It is standard practice to screen several resolving agents to identify the most effective one for your specific racemic mixture.[1][2]
-
Supersaturation: Crystallization requires a state of supersaturation. If the solution is undersaturated, no crystals will form. This could be due to using too much solvent, or the temperature being too high. Controlling the level of supersaturation is key to achieving a good yield of high-quality crystals.[1]
-
Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can significantly influence the yield. While a 1:1 ratio is a common starting point, it is often beneficial to optimize this ratio to enhance the selective precipitation of the desired diastereomer.[1]
Q2: The yield of the desired diastereomeric salt is consistently low. How can I improve it?
A2: Low yields indicate that a substantial portion of the desired diastereomer remains in the mother liquor. Here are several strategies to improve your yield:
-
Optimize Solvent and Temperature: Re-evaluate your solvent choice. A solvent that further decreases the solubility of the target salt can improve yield. Experimenting with lower final crystallization temperatures can also be effective.[3]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can encourage its crystallization and prevent the unwanted nucleation of the more soluble diastereomer.[1] This is especially useful when the desired salt does not crystallize under equilibrium conditions.[4]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can significantly increase yields, in some cases approaching 100%.[1][3] CIDT is applicable when the undesired diastereomer in the solution can epimerize to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[1]
Q3: The purity of my diastereomeric salt is poor. What are the likely causes and solutions?
A3: Poor diastereomeric purity is a common challenge and can arise from several factors:
-
Co-crystallization: The undesired diastereomer may be crystallizing along with the desired one. This can happen if the solubility difference between the two salts is not large enough in the chosen solvent.
-
Solid Solution Formation: In some cases, the two diastereomers can crystallize together in a single, mixed-crystal phase known as a solid solution.[5][6] This makes separation by simple crystallization very difficult.
-
Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, leading to the kinetic precipitation of the less stable, and often less pure, solid.
Troubleshooting Steps:
-
Solvent Screening: A thorough solvent screening is the first step to improving purity. The goal is to maximize the solubility difference between the two diastereomeric salts.[1]
-
Temperature Profile Optimization: A controlled and slow cooling profile can be critical for achieving high purity.[1] Rapid cooling can lead to the entrapment of impurities.
-
Recrystallization: One or more recrystallization steps of the isolated salt can significantly improve its diastereomeric purity.
-
Alternative Resolving Agent: If solid solution formation is suspected, changing the resolving agent is often the most effective solution.[5] A different resolving agent will form diastereomers with different crystal packing and physical properties, which may prevent the formation of a solid solution.[5]
Q4: My product is "oiling out" or forming an amorphous solid instead of crystals. What should I do?
A4: "Oiling out" or the formation of an amorphous solid instead of crystals is a frustrating but common problem. This typically occurs when the supersaturation is too high, leading to nucleation rates that are much faster than crystal growth rates.
-
Reduce Supersaturation: You can achieve this by:
-
Increasing the amount of solvent: This will decrease the overall concentration.
-
Slowing the cooling rate: A slower cooling rate allows the system to remain closer to equilibrium and promotes ordered crystal growth.
-
Using a higher crystallization temperature: This will increase the solubility of the salts and reduce the level of supersaturation.
-
-
Solvent Choice: The solvent plays a critical role. A solvent that is too "good" (high solubility) can sometimes lead to oiling out upon rapid changes in conditions. Conversely, a very "poor" solvent can cause rapid precipitation. Experiment with solvent mixtures to fine-tune the solubility.
-
Seeding: Adding seed crystals at a low level of supersaturation can provide a template for crystal growth and help to bypass the nucleation of an amorphous phase.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in diastereomeric salt formation.
Caption: Troubleshooting workflow for diastereomeric salt formation.
Data Presentation: Solvent Screening
The following table provides an example of how to present quantitative data from a solvent screening experiment for the resolution of a racemic acid with a chiral base.
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Crystals (%) |
| Methanol | 85 | 60 |
| Ethanol | 75 | 75 |
| Isopropanol | 60 | 92 |
| Acetonitrile | 55 | 95 |
| Ethyl Acetate | 40 | >98 |
| Toluene | 20 | >98 |
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Resolution
This protocol outlines a general procedure for screening different resolving agents and solvents.[5]
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare stock solutions of various chiral resolving agents at the same molar concentration.[5]
-
-
Salt Formation:
-
In a multi-well plate or small vials, combine equimolar amounts of the racemic compound and resolving agent stock solutions.
-
Remove the initial solvent under a stream of nitrogen or by vacuum centrifugation.[5]
-
-
Addition of Screening Solvents:
-
Add a fixed volume of each screening solvent to the individual wells/vials containing the solid diastereomeric salt mixture.[5]
-
-
Equilibration:
-
Seal the plate/vials and agitate at a constant temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[5]
-
-
Analysis:
Protocol 2: Optimization of Crystallization Conditions
Objective: To optimize the yield and purity of the desired diastereomeric salt.
Methodology:
-
Solubility Determination:
-
Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures. This can be done by preparing saturated solutions and analyzing the concentration by HPLC or UV-Vis spectroscopy.
-
-
Cooling Profile Optimization:
-
Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.
-
Cool the solution to a final temperature using different cooling rates (e.g., 1°C/min, 0.5°C/min, 0.1°C/min).
-
Isolate the crystals and analyze the yield and purity.
-
-
Seeding Strategy:
-
Prepare a supersaturated solution of the diastereomeric salt mixture.
-
Introduce a small quantity (e.g., 0.1-1% by weight) of seed crystals of the pure, desired diastereomeric salt.
-
Allow the crystallization to proceed and compare the results to unseeded experiments.
-
Experimental Workflow Diagram
The overall process of chiral resolution via diastereomeric salt formation can be visualized as follows.
Caption: Experimental workflow for chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. benchchem.com [benchchem.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: Enhancing Enantiomeric Excess in Diaminocyclohexane Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for increasing the enantiomeric excess (e.e.) in the resolution of diaminocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic trans-1,2-diaminocyclohexane?
A1: The most prevalent and well-documented method for the resolution of racemic trans-1,2-diaminocyclohexane is through diastereomeric salt crystallization using a chiral resolving agent. L-(+)-tartaric acid is the most commonly used and cost-effective resolving agent for this purpose, yielding the (R,R)-diammoniumcyclohexane mono-(+)-tartrate salt with high diastereomeric and subsequent enantiomeric excess.[1][2][3][4]
Q2: Why is the choice of resolving agent critical for a successful resolution?
A2: The resolving agent is a crucial component in diastereomeric salt crystallization. An ideal resolving agent will form a pair of diastereomeric salts with the enantiomers of the racemic mixture that have significantly different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of one diastereomer, leading to a high enantiomeric excess in the separated solid.[5][6]
Q3: What is the role of glacial acetic acid in the resolution process with tartaric acid?
A3: Glacial acetic acid acts as a catalyst in the resolution of diaminocyclohexane with tartaric acid.[1][2] It facilitates proton transfer, which promotes the immediate formation of the diastereomeric tartrate salts as a white precipitate.[1][2]
Q4: Can I reuse the resolving agent?
A4: Yes, in many resolution procedures, it is possible to recover the resolving agent from the mother liquor after the desired diastereomer has been crystallized. This can significantly improve the cost-effectiveness of the process, especially when using expensive resolving agents.
Q5: Are there alternative resolving agents to tartaric acid for diaminocyclohexane?
A5: Yes, other chiral acids can be used as resolving agents. For instance, citric acid has been shown to form a stable conglomerate with trans-1,2-diaminocyclohexane, which can be resolved by preferential crystallization.[7] Xylaric acid has also been reported as an effective resolving agent.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the resolution of trans-1,2-diaminocyclohexane and provides potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (e.e.) | Co-crystallization of the more soluble diastereomer. | - Recrystallize the diastereomeric salt: One or more recrystallizations of the isolated salt can significantly improve the enantiomeric excess.[7] - Optimize the solvent system: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.[9][10] - Control the cooling rate: Slow, controlled cooling can promote the formation of purer crystals of the less soluble diastereomer. Rapid cooling can lead to the entrapment of the more soluble diastereomer. |
| Incomplete resolution during crystallization. | - Adjust the stoichiometry of the resolving agent: Ensure the correct molar ratio of the resolving agent to the racemic diamine is used. - Increase the crystallization time: Allow sufficient time for the less soluble diastereomer to crystallize out of the solution. | |
| Formation of an Oil Instead of Crystals ("Oiling Out") | The melting point of the diastereomeric salt is lower than the temperature of the solution. | - Use a less polar solvent: "Oiling out" is more common in highly polar solvents. Switching to a less polar solvent or a solvent mixture can promote crystallization.[10][11] - Lower the crystallization temperature: Inducing crystallization at a lower temperature can sometimes prevent oiling out. - Increase the solvent volume: Adding more solvent can sometimes help to keep the diastereomeric salt dissolved until it can crystallize at a lower temperature.[11] |
| Presence of impurities. | - Purify the starting materials: Ensure the racemic diaminocyclohexane and the resolving agent are of high purity. Impurities can inhibit crystallization.[10] | |
| Low Yield of the Desired Diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the solvent system: Select a solvent in which the desired diastereomer has very low solubility. - Lower the final crystallization temperature: Cooling the mixture to a lower temperature (e.g., in an ice bath) before filtration can maximize the precipitation of the desired salt.[2][3] - Recover a second crop: Concentrate the mother liquor to induce the crystallization of a second crop of the diastereomeric salt. Note that the enantiomeric excess of the second crop may be lower. |
| Difficulty in Filtering the Precipitate | The precipitate is very fine or gelatinous. | - Allow for crystal growth: Let the precipitate stir in the mother liquor for a longer period to allow for the growth of larger, more easily filterable crystals. - Adjust the solvent: A different solvent might produce crystals with a better morphology for filtration. |
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for trans-1,2-Diaminocyclohexane
| Resolving Agent | Method | Typical Enantiomeric Excess (e.e.) | Reference |
| L-(+)-Tartaric Acid | Diastereomeric Salt Crystallization | >99% | [1][2][3] |
| Citric Acid | Preferential Crystallization | >99% after recrystallization | [7] |
| Xylaric Acid | Diastereomeric Salt Crystallization | High optical purity | [8] |
Experimental Protocols
Key Experiment: Resolution of (±)-trans-1,2-Diaminocyclohexane using L-(+)-Tartaric Acid
This protocol is adapted from established procedures and is a common method for obtaining (R,R)-1,2-diaminocyclohexane.[1][2][3]
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Glacial acetic acid
-
Distilled water
-
Methanol
-
4M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Round bottom flask or beaker
-
Stir bar and magnetic stir plate
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Dissolution of Tartaric Acid: In a round bottom flask, dissolve L-(+)-tartaric acid (1 equivalent) in distilled water. Stir at room temperature until complete dissolution.
-
Addition of Diaminocyclohexane: Slowly add (±)-trans-1,2-diaminocyclohexane (2 equivalents) to the tartaric acid solution while stirring. The addition is exothermic, and the temperature should be monitored.
-
Addition of Acetic Acid: To the resulting solution, add glacial acetic acid (approximately 1.7 equivalents) dropwise. A white precipitate of the diastereomeric salt should form immediately.[1][2] The temperature should be controlled to not exceed 90°C.[2]
-
Crystallization: Vigorously stir the resulting slurry as it cools to room temperature. To maximize the yield, cool the mixture further in an ice bath for at least one hour.[2][3]
-
Isolation of the Diastereomeric Salt: Collect the precipitated (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold water, followed by several washes with cold methanol.[2][3]
-
Drying: Dry the salt to a constant weight. At this stage, the enantiomeric excess can be determined by polarimetry or chiral HPLC analysis of a small sample. For higher purity, the salt can be recrystallized from water.[7]
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water or dichloromethane. Add 4M NaOH solution until the pH is basic (pH > 10) to liberate the free (R,R)-1,2-diaminocyclohexane.
-
Extraction: Extract the free diamine into an organic solvent such as dichloromethane or diethyl ether.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure (R,R)-1,2-diaminocyclohexane as a colorless oil.
Visualizations
Caption: Experimental workflow for the resolution of (±)-trans-1,2-diaminocyclohexane.
Caption: Troubleshooting decision tree for diaminocyclohexane resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Influence of solvent systems on (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate solubility
Technical Support Center: (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate Solubility
This technical support center provides guidance and answers to frequently asked questions regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for dissolving this compound?
A1: The solubility of this compound is highly dependent on the solvent system and temperature. Aqueous solutions and binary mixtures of alcohols and water are the most effective. Specifically, mixtures of methanol/water, ethanol/water, and 2-propanol/water have been shown to be viable solvent systems.[1] The solubility in these systems increases with temperature.[1] It is important to note that the salt is reportedly insoluble in a wide range of pure organic solvents at room temperature, including methanol, ethanol, isopropanol, acetone, acetonitrile, and chloroform.[2]
Q2: I am having trouble dissolving the tartrate salt. What can I do to improve its solubility?
A2: If you are encountering poor solubility, consider the following troubleshooting steps:
-
Increase the temperature: The solubility of the salt in alcohol/water mixtures is endothermic, meaning it increases significantly with heating.[1] For crystallization procedures, dissolving the salt in water at temperatures up to 90-120°C is a common practice.[2]
-
Adjust the solvent composition: In alcohol/water binary systems, the solubility of the salt decreases as the proportion of the alcohol increases.[1] Therefore, increasing the water content in your mixture should improve solubility.
-
Consider an acidic aqueous solution: The use of acidic aqueous solutions, such as 2M aqueous HCl, can enhance the solubility of related diaminocyclohexane salts and may be effective for the L-tartrate salt as well.[3]
Q3: Does the presence of impurities affect the solubility of this compound?
A3: Yes, impurities can significantly impact the solubility and crystallization behavior of the salt. The presence of the cis-isomer of 1,2-diaminocyclohexane or the D-tartrate enantiomer can alter the solubility profile. For applications requiring high purity, it is recommended to use starting materials with high isomeric and enantiomeric purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient temperature. | Gradually increase the temperature of the solvent system while stirring. The dissolution process is endothermic.[1] |
| Incorrect solvent composition. | In alcohol/water mixtures, increase the mass fraction of water, as higher alcohol content decreases solubility.[1] | |
| Inappropriate solvent choice. | Switch to a recommended solvent system, such as a methanol/water or ethanol/water mixture. Avoid using pure organic solvents where the salt is known to be insoluble.[2] | |
| Precipitate Forms Upon Cooling | Supersaturation. | This is expected behavior for crystallization. Control the cooling rate to obtain crystals of the desired size and purity. |
| Oily Residue or Gel Formation | Presence of impurities or incorrect solvent system. | Ensure high purity of the tartrate salt. The presence of HCl in a methanol/water system has been observed to lead to gel formation with acetone.[2] |
Quantitative Solubility Data
The following tables summarize the mole fraction solubility (x₁) of this compound in various methanol/water, ethanol/water, and 2-propanol/water binary mixtures at different temperatures.
Table 1: Solubility in Methanol (1) + Water (2) Binary Mixtures [1]
| Temperature (K) | w₁ = 0.1 | w₁ = 0.2 | w₁ = 0.3 | w₁ = 0.4 | w₁ = 0.5 |
| 278.15 | 0.00356 | 0.00245 | 0.00168 | 0.00115 | 0.00078 |
| 283.15 | 0.00412 | 0.00286 | 0.00198 | 0.00137 | 0.00094 |
| 288.15 | 0.00476 | 0.00334 | 0.00234 | 0.00164 | 0.00114 |
| 293.15 | 0.00549 | 0.00390 | 0.00276 | 0.00196 | 0.00138 |
| 298.15 | 0.00632 | 0.00455 | 0.00326 | 0.00234 | 0.00167 |
| 303.15 | 0.00726 | 0.00531 | 0.00385 | 0.00279 | 0.00202 |
| 308.15 | 0.00833 | 0.00618 | 0.00454 | 0.00333 | 0.00244 |
| 313.15 | 0.00954 | 0.00719 | 0.00535 | 0.00396 | 0.00294 |
| 318.15 | 0.01091 | 0.00836 | 0.00630 | 0.00471 | 0.00354 |
w₁ represents the mass fraction of methanol in the solvent mixture.
Table 2: Solubility in Ethanol (1) + Water (2) Binary Mixtures [1]
| Temperature (K) | w₁ = 0.1 | w₁ = 0.2 | w₁ = 0.3 | w₁ = 0.4 | w₁ = 0.5 |
| 278.15 | 0.00435 | 0.00258 | 0.00152 | 0.00089 | 0.00052 |
| 283.15 | 0.00504 | 0.00302 | 0.00180 | 0.00107 | 0.00063 |
| 288.15 | 0.00583 | 0.00354 | 0.00214 | 0.00128 | 0.00077 |
| 293.15 | 0.00674 | 0.00415 | 0.00254 | 0.00154 | 0.00094 |
| 298.15 | 0.00778 | 0.00487 | 0.00302 | 0.00186 | 0.00115 |
| 303.15 | 0.00896 | 0.00571 | 0.00359 | 0.00224 | 0.00141 |
| 308.15 | 0.01031 | 0.00669 | 0.00427 | 0.00270 | 0.00173 |
| 313.15 | 0.01185 | 0.00784 | 0.00508 | 0.00326 | 0.00212 |
| 318.15 | 0.01360 | 0.00918 | 0.00604 | 0.00393 | 0.00259 |
w₁ represents the mass fraction of ethanol in the solvent mixture.
Table 3: Solubility in 2-Propanol (1) + Water (2) Binary Mixtures [1]
| Temperature (K) | w₁ = 0.1 | w₁ = 0.2 | w₁ = 0.3 | w₁ = 0.4 | w₁ = 0.5 |
| 278.15 | 0.00485 | 0.00262 | 0.00135 | 0.00069 | 0.00035 |
| 283.15 | 0.00561 | 0.00307 | 0.00160 | 0.00083 | 0.00043 |
| 288.15 | 0.00649 | 0.00360 | 0.00190 | 0.00100 | 0.00053 |
| 293.15 | 0.00750 | 0.00422 | 0.00226 | 0.00121 | 0.00065 |
| 298.15 | 0.00866 | 0.00495 | 0.00269 | 0.00146 | 0.00080 |
| 303.15 | 0.00999 | 0.00580 | 0.00321 | 0.00177 | 0.00099 |
| 308.15 | 0.01151 | 0.00679 | 0.00382 | 0.00215 | 0.00122 |
| 313.15 | 0.01325 | 0.00796 | 0.00455 | 0.00261 | 0.00151 |
| 318.15 | 0.01524 | 0.00933 | 0.00542 | 0.00317 | 0.00187 |
w₁ represents the mass fraction of 2-propanol in the solvent mixture.
Experimental Protocols
Protocol 1: Determination of Solubility by the Synthetic Method
This protocol outlines a general procedure for determining the solubility of this compound in a binary solvent system using a laser monitoring dynamic method.[1]
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., methanol and water)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath
-
Laser monitoring system
-
Calibrated thermometer
Procedure:
-
Accurately weigh a known amount of the tartrate salt and the selected solvents to prepare a mixture with a specific mass fraction.
-
Place the mixture in the jacketed glass vessel equipped with a magnetic stirrer.
-
Heat the mixture at a constant rate while stirring continuously.
-
Monitor the turbidity of the solution using the laser monitoring system. The temperature at which the solid phase completely disappears is recorded as the dissolution temperature.
-
To ensure accuracy, allow the solution to cool and observe the temperature at which the solid phase reappears (crystallization temperature).
-
Repeat the heating and cooling cycles multiple times, with the dissolution temperature being the average of the measured values.
Protocol 2: Recrystallization for Purification
This protocol is adapted from a standard procedure for the synthesis and purification of this compound.[2]
Materials:
-
Crude this compound
-
Deionized water
-
Methanol, ice-cold
-
Heating mantle or water bath
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the crude tartrate salt in a minimal amount of hot deionized water (e.g., at 90°C). If necessary, the temperature can be gradually increased up to 120°C to achieve complete dissolution.[2]
-
Once a clear, isotropic solution is obtained, allow it to cool slowly to room temperature.
-
For enhanced crystallization, place the solution at a lower temperature (e.g., 4°C) overnight.
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with ice-cold water and then with ice-cold methanol.
-
Dry the purified crystals under vacuum.
-
Repeat the recrystallization process if higher purity is required.
Visualizations
Caption: Workflow for solubility determination using a synthetic method.
Caption: Factors influencing the solubility of the tartrate salt.
References
Effect of temperature on the crystallization of diaminocyclohexane tartrate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the crystallization of diaminocyclohexane tartrate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the crystallization of diaminocyclohexane tartrate for chiral resolution?
A1: The crystallization of diaminocyclohexane tartrate is a classic method for resolving a racemic mixture of diaminocyclohexane. By reacting the racemic amine with an enantiomerically pure tartaric acid (e.g., L-(+)-tartaric acid), a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility.[1][2][3][4] This difference in solubility allows for their separation through fractional crystallization. One diastereomer will preferentially crystallize from the solution under specific temperature and solvent conditions, allowing for the isolation of a single enantiomer of the diaminocyclohexane.
Q2: How does temperature affect the solubility of diaminocyclohexane tartrate?
A2: The solubility of diaminocyclohexane tartrate, specifically (1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate (DHT), generally increases with increasing temperature.[5] This property is fundamental to the crystallization process, which typically involves dissolving the diastereomeric salts at an elevated temperature to create a supersaturated solution and then cooling it to induce crystallization of the less soluble diastereomer.
Q3: What solvents are commonly used for the crystallization of diaminocyclohexane tartrate?
A3: Common solvents include water and various alcohol-water mixtures, such as methanol-water, ethanol-water, and 2-propanol-water.[5][6] The choice of solvent is critical as it influences the solubility difference between the diastereomeric salts and can impact the crystal habit and purity.
Q4: What is a typical temperature profile for the crystallization process?
A4: A typical process involves dissolving the diaminocyclohexane and tartaric acid in the chosen solvent at an elevated temperature, for instance, 90°C, and can be increased to 120°C if needed to ensure complete dissolution.[7] The solution is then cooled, often to room temperature, and sometimes further chilled to a lower temperature (e.g., 4°C) to maximize the yield of the desired crystalline salt.[7]
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of diaminocyclohexane tartrate.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath). - Try adding a seed crystal of the desired diastereomeric salt to induce nucleation. |
| The wrong solvent was used, leading to high solubility of both diastereomers. | - Experiment with different solvent systems. For example, if using pure methanol, try a methanol-water mixture, as the solubility of the tartrate salt decreases with an increasing mass fraction of alcohol.[5] | |
| The crystal yield is low. | The cooling process was too rapid, leading to insufficient time for crystal growth. | - Implement a slower, more controlled cooling ramp. A gradual decrease in temperature can improve crystal growth and yield.[8] |
| The final cooling temperature is not low enough. | - After initial cooling to room temperature, store the solution at a lower temperature (e.g., 4°C) for an extended period (e.g., overnight) to maximize precipitation.[7] | |
| The resulting crystals have low enantiomeric purity. | The cooling was too fast, causing co-precipitation of the more soluble diastereomer. | - A slower cooling rate can improve the selectivity of the crystallization.[9][10] |
| The solvent system does not provide sufficient differentiation in solubility between the diastereomers. | - Screen different solvents or solvent mixtures to optimize the solubility difference. | |
| Impurities are present in the starting materials. | - Ensure the purity of the racemic diaminocyclohexane and the tartaric acid resolving agent. | |
| The crystals are very small (fine powder). | Nucleation rate was too high, and crystal growth was limited. | - Decrease the rate of cooling. A slower cooling rate generally leads to the formation of larger crystals.[8][11] - Reduce the level of supersaturation by using a slightly larger volume of solvent. |
| An oil forms instead of crystals. | The supersaturation level is too high, or the cooling is too rapid. | - Dilute the solution with more solvent before cooling. - Employ a much slower cooling rate. - Try a different solvent system where the tartrate salt has a lower solubility. |
Data Presentation
The solubility of this compound (DHT) in various solvent systems at different temperatures is summarized below. This data is crucial for selecting the appropriate solvent and temperature conditions for crystallization.
Table 1: Solubility of this compound (DHT) in Methanol + Water Binary Solvents [5]
| Temperature (K) | Mass Fraction of Methanol | Solubility (mole fraction, 10³x) |
| 278.15 | 0.1 | 1.85 |
| 283.15 | 0.1 | 2.13 |
| 288.15 | 0.1 | 2.45 |
| 293.15 | 0.1 | 2.83 |
| 298.15 | 0.1 | 3.26 |
| 303.15 | 0.1 | 3.78 |
| 308.15 | 0.1 | 4.38 |
| 313.15 | 0.1 | 5.08 |
| 318.15 | 0.1 | 5.89 |
| 278.15 | 0.3 | 1.11 |
| 298.15 | 0.3 | 1.96 |
| 318.15 | 0.3 | 3.48 |
| 278.15 | 0.5 | 0.67 |
| 298.15 | 0.5 | 1.18 |
| 318.15 | 0.5 | 2.09 |
Table 2: Solubility of this compound (DHT) in Ethanol + Water Binary Solvents [5]
| Temperature (K) | Mass Fraction of Ethanol | Solubility (mole fraction, 10³x) |
| 278.15 | 0.1 | 1.59 |
| 298.15 | 0.1 | 2.81 |
| 318.15 | 0.1 | 4.96 |
| 278.15 | 0.3 | 0.63 |
| 298.15 | 0.3 | 1.11 |
| 318.15 | 0.3 | 1.96 |
| 278.15 | 0.5 | 0.31 |
| 298.15 | 0.5 | 0.55 |
| 318.15 | 0.5 | 0.98 |
Table 3: Solubility of this compound (DHT) in 2-Propanol + Water Binary Solvents [5]
| Temperature (K) | Mass Fraction of 2-Propanol | Solubility (mole fraction, 10³x) |
| 278.15 | 0.1 | 1.48 |
| 298.15 | 0.1 | 2.62 |
| 318.15 | 0.1 | 4.62 |
| 278.15 | 0.3 | 0.52 |
| 298.15 | 0.3 | 0.92 |
| 318.15 | 0.3 | 1.62 |
| 278.15 | 0.5 | 0.23 |
| 298.15 | 0.5 | 0.41 |
| 318.15 | 0.5 | 0.73 |
Experimental Protocols
Protocol 1: Crystallization of (1R,2R)-1,2-Diaminocyclohexane L-Tartrate [7]
-
Dissolution: Add (±)-trans-1,2-diaminocyclohexane dropwise to a solution of L-tartaric acid in water (at a concentration of 0.03 M) at 90°C.
-
Heating: If necessary, gradually increase the temperature up to 120°C to ensure the mixture is fully solubilized.
-
Cooling: Allow the isotropic solution to cool spontaneously to room temperature.
-
Chilling: For enhanced crystallization, subsequently store the solution at 4°C overnight.
-
Isolation: Filter the formed crystals.
-
Washing: Wash the collected crystals with ice-cold water and then with methanol.
-
Drying: Dry the crystals under vacuum.
-
Recrystallization (Optional): For higher purity, the recrystallization process can be repeated.
Mandatory Visualization
Caption: Experimental workflow for the crystallization of diaminocyclohexane tartrate.
Caption: Troubleshooting logic for diaminocyclohexane tartrate crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis and Trans Isomers of 1,2-Diaminocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis- and trans-isomers of 1,2-diaminocyclohexane prior to chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating cis- and trans-isomers of 1,2-diaminocyclohexane?
A1: The primary methods for separating cis- and trans-1,2-diaminocyclohexane isomers are based on the differential solubility of their diastereomeric salts. Two common approaches are:
-
Fractional Crystallization of Dihydrochloride Salts: This method exploits the lower solubility of trans-1,2-diaminocyclohexane dihydrochloride in solvents like methanol compared to the cis-isomer's salt.[1]
-
Selective Precipitation with Sulfuric Acid: The sulfate salt of the trans-isomer is significantly less soluble in aqueous solutions than the sulfate salt of the cis-isomer, allowing for its selective precipitation.[2]
Fractional distillation is generally not effective for separating these isomers due to their very close boiling points.[2][3]
Q2: Which isomer is typically the target for isolation in these separation methods?
A2: In many applications, particularly in asymmetric catalysis, the trans-isomer is the desired product for subsequent chiral resolution into its (1R,2R) and (1S,2S) enantiomers.[4][5] The separation methods are therefore often optimized to isolate the trans-isomer with high purity.
Q3: Can I use a resolving agent like tartaric acid to separate the cis and trans isomers directly from a mixture?
A3: Yes, this is a viable strategy. When a chiral resolving agent such as L-(+)-tartaric acid is added to a mixture of cis- and trans-1,2-diaminocyclohexane, it forms diastereomeric salts with the enantiomers of the trans-isomer.[6] The cis-isomer, being a meso compound, will not form a diastereomeric salt in the same way. The differing solubilities of the diastereomeric tartrate salts of the trans-enantiomers and the cis-isomer salt can allow for the selective crystallization of one of the trans-enantiomer's salts, effectively separating it from the cis-isomer and the other trans-enantiomer.[6][7]
Troubleshooting Guide
Issue 1: Low yield of the precipitated trans-isomer salt.
-
Question: I am getting a very low yield of the precipitated trans-1,2-diaminocyclohexane salt. What could be the cause?
-
Answer:
-
Insufficient Cooling: Ensure the solution is adequately cooled to the recommended temperature to maximize precipitation, as solubility is temperature-dependent. For the sulfate salt method, cooling to no higher than 30°C is suggested.[2]
-
Incorrect Stoichiometry: Double-check the molar equivalents of the acid (HCl or H₂SO₄) added. An insufficient amount of acid will result in incomplete salt formation and precipitation.
-
Solvent Volume: Using too large a volume of solvent can keep the target salt dissolved. Refer to established protocols for appropriate solvent ratios.
-
Rate of Addition: Adding the acid too quickly can lead to localized supersaturation and the formation of fine particles that are difficult to filter. A slower, controlled addition is recommended.[2]
-
Issue 2: The purity of the isolated trans-isomer is lower than expected.
-
Question: After separation, I've analyzed my trans-isomer and found significant contamination with the cis-isomer. How can I improve the purity?
-
Answer:
-
Recrystallization: The most effective method to improve purity is to perform one or more recrystallizations of the isolated salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to form purer crystals.
-
Washing the Precipitate: Ensure the filtered precipitate is thoroughly washed with a small amount of cold solvent to remove any adhering mother liquor containing the dissolved cis-isomer salt.
-
pH Control (for sulfate precipitation): In the sulfuric acid method, the final pH of the solution is critical. A pH no greater than 3.0 is recommended to ensure complete precipitation of the trans-isomer sulfate while keeping the cis-isomer sulfate in solution.[2]
-
Issue 3: Difficulty in regenerating the free diamine from its salt.
-
Question: I am having trouble recovering the free 1,2-diaminocyclohexane from its dihydrochloride or sulfate salt. What is the best procedure?
-
Answer:
-
Basification: To regenerate the free diamine, the salt must be neutralized with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] The salt should be dissolved or suspended in water, and the base is added, typically as a concentrated aqueous solution, until the solution is strongly basic (pH > 12).
-
Extraction: Once the free diamine has been liberated, it is typically extracted from the aqueous solution using an organic solvent like ether or ether-alcohol mixtures.[2] Multiple extractions will ensure a higher recovery.
-
Drying and Distillation: The combined organic extracts should be dried over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent removed by rotary evaporation. The resulting crude diamine can then be purified by vacuum distillation.[8]
-
Data Presentation
Table 1: Physical Properties of cis- and trans-1,2-Diaminocyclohexane Isomers
| Property | cis-1,2-Diaminocyclohexane | (±)-trans-1,2-Diaminocyclohexane |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ |
| Molar Mass | 114.19 g/mol | 114.19 g/mol |
| Appearance | Clear, slightly yellow to yellow liquid[9] | Colorless to light yellow liquid[8] |
| Density | 0.952 g/mL at 25 °C[10] | 0.951 g/mL at 25 °C[8] |
| Boiling Point | 92-93 °C at 18 mmHg[10] | 79-81 °C at 15 mmHg[8] |
| Melting Point | 8 °C[10] | 14-15 °C[8][11] |
| Refractive Index (n20/D) | 1.493[10] | 1.489[8] |
| Vapor Pressure | 0.4 mmHg at 20 °C[10] | 0.4 mmHg at 20 °C |
Experimental Protocols
Method 1: Separation via Dihydrochloride Salt Precipitation[1]
-
Dissolution: Dissolve the mixture of cis- and trans-1,2-diaminocyclohexane in methanol.
-
Salt Formation: Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The solution will warm up. Continue the addition of HCl until the solution is saturated and no more free diamine remains. A white solid will precipitate near the end of the HCl addition.
-
Precipitation and Filtration: Cool the reaction mixture and filter the white precipitate. This solid is predominantly the dihydrochloride salt of trans-1,2-diaminocyclohexane.
-
Washing: Wash the filtered solid with a small amount of cold methanol and then with ether to remove residual soluble cis-isomer salt and other impurities.
-
Drying: Dry the solid to obtain the purified trans-1,2-diaminocyclohexane dihydrochloride.
-
Liberation of Free Diamine: Dissolve the dihydrochloride salt in water and make the solution basic with a concentrated solution of NaOH.
-
Extraction and Purification: Extract the liberated free diamine with a suitable organic solvent. Dry the organic extract, remove the solvent, and purify the trans-1,2-diaminocyclohexane by vacuum distillation.
Method 2: Separation via Sulfate Salt Precipitation[2]
-
Dissolution: Dissolve the mixture of cis- and trans-1,2-diaminocyclohexane in water.
-
Acidification: Slowly add an aqueous solution of sulfuric acid to the stirred diamine solution until the pH is no greater than 3.0.
-
Precipitation: A precipitate of trans-1,2-diaminocyclohexane sulfate will form.
-
Cooling and Filtration: Cool the reaction mixture to a temperature no higher than 30°C to ensure maximum precipitation. Filter the solid precipitate.
-
Washing and Drying: Wash the precipitate with cold water and then dry it.
-
Liberation of Free Diamine: Suspend the sulfate salt in water and neutralize it by adding a strong base (e.g., NaOH) to liberate the free diamine.
-
Extraction and Purification: Extract the trans-1,2-diaminocyclohexane with an appropriate solvent, dry the organic phase, remove the solvent, and purify by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the separation of trans-1,2-diaminocyclohexane from a cis/trans mixture.
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. researchgate.net [researchgate.net]
- 7. JP2011093834A - Method for producing 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 8. (+/-)-trans-1,2-Diaminocyclohexane | 1121-22-8 [chemicalbook.com]
- 9. 1,2-Diaminocyclohexane | 694-83-7 [chemicalbook.com]
- 10. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]
- 11. chemos.de [chemos.de]
Challenges in scaling up the chiral resolution of (±)-trans-1,2-diaminocyclohexane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of the chiral resolution of (±)-trans-1,2-diaminocyclohexane.
Troubleshooting Guide
This guide addresses common issues that may arise during the diastereomeric salt crystallization process.
Q1: I am not getting any crystal formation after adding the resolving agent and cooling the solution. What should I do?
A1: A lack of crystallization can be due to several factors, primarily related to the solubility of the diastereomeric salt in the chosen solvent system.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution.
-
Seeding: If you have crystals from a previous successful resolution, add a single, small crystal to the solution to act as a nucleation point.
-
Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and allow the solution to cool again.
-
Solvent System: The diastereomeric salt may be too soluble in the chosen solvent. A different solvent or a mixture of solvents might be necessary to decrease solubility. It is recommended to perform a small-scale solvent screen to identify the optimal system.[1][2]
-
Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease the solubility of the salt.
-
Q2: An oil is forming instead of crystals. How can I resolve this "oiling out" issue?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or a crystallization temperature that is above the melting point of the salt.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more solvent to the mixture to reduce the concentration of the salt and then cool the solution again.
-
Slower Cooling: Allow the solution to cool more slowly to prevent rapid supersaturation.
-
Solvent Polarity: The solvent may be too non-polar. Try switching to a more polar solvent or a solvent mixture.
-
Purify Starting Materials: Impurities can sometimes inhibit crystallization and promote oiling out. Ensure the purity of your (±)-trans-1,2-diaminocyclohexane and the resolving agent.
-
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A3: A low yield suggests that a significant portion of your target diastereomer remains in the mother liquor.
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.[3]
-
Increase Concentration: A more concentrated solution may lead to a higher yield, but be cautious of "oiling out."
-
Stoichiometry of Resolving Agent: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can sometimes improve the selective precipitation of the desired diastereomer.
-
Recycle Mother Liquor: The undesired enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall process yield.
-
Q4: The enantiomeric excess (e.e.) of my resolved amine is low, even after crystallization. What is causing this and how can I improve it?
A4: Low enantiomeric excess is typically due to the co-crystallization of the undesired diastereomer.
-
Troubleshooting Steps:
-
Recrystallization: A single crystallization is often not sufficient to achieve high e.e. One or more recrystallizations of the diastereomeric salt are usually necessary.
-
Solvent Choice: The difference in solubility between the two diastereomeric salts may not be large enough in your current solvent. A different solvent system could enhance this difference.[4]
-
Controlled Cooling: A slow and controlled cooling process can lead to the formation of purer crystals. Rapid cooling can trap the undesired diastereomer in the crystal lattice.
-
Formation of Solid Solutions: In some cases, the two diastereomers can form a solid solution, making separation by simple crystallization difficult. If you observe little to no improvement in e.e. upon recrystallization, you may be dealing with a solid solution. In such cases, a different resolving agent or a different solvent system is recommended.[5]
-
Frequently Asked Questions (FAQs)
Q5: What is the most common resolving agent for (±)-trans-1,2-diaminocyclohexane?
A5: L-(+)-tartaric acid is the most commonly used and commercially available resolving agent for racemic trans-1,2-diaminocyclohexane.[6] The difference in solubility between the two resulting diastereomeric salts allows for their separation by fractional crystallization.
Q6: How do I liberate the free amine from the diastereomeric salt?
A6: To obtain the free enantiomerically pure amine, the diastereomeric salt is typically treated with a base, such as sodium hydroxide (NaOH), to deprotonate the ammonium salt. The free amine can then be extracted from the aqueous solution using an organic solvent like dichloromethane or ether.
Q7: Can I use D-(-)-tartaric acid to resolve the other enantiomer?
A7: Yes, using D-(-)-tartaric acid will preferentially crystallize the diastereomeric salt of the other enantiomer, allowing for its isolation.
Q8: How does the presence of cis-1,2-diaminocyclohexane affect the resolution?
A8: The presence of the cis isomer can complicate the resolution process as it may interfere with the crystallization of the desired diastereomeric salt of the trans isomer. It is advisable to use a starting material that is predominantly the trans isomer.
Q9: At what stage should I check the enantiomeric excess?
A9: It is crucial to check the enantiomeric excess of the resolved amine after the diastereomeric salt has been converted back to the free amine. This is typically done using chiral chromatography (HPLC or GC) or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
Data Presentation
Table 1: Typical Yields and Enantiomeric Excess in the Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid
| Stage | Yield | Diastereomeric/Enantiomeric Excess (d.e./e.e.) |
| Initial Crystallization of Diastereomeric Salt | Up to 99% | ≥99% d.e. |
| After Recrystallization of Diastereomeric Salt | Varies | >99% d.e. |
| Final Enantiomerically Pure Amine | 90-95% (from the salt) | >99% e.e. |
Note: Yields and e.e. can vary depending on the specific experimental conditions.
Experimental Protocols
1. Formation and Isolation of the Diastereomeric Salt
This protocol is a general guideline and may require optimization.
-
Dissolve the Resolving Agent: In a suitable reaction vessel, dissolve one equivalent of L-(+)-tartaric acid in a minimal amount of hot water.
-
Add the Racemic Amine: Slowly add a solution of one equivalent of (±)-trans-1,2-diaminocyclohexane to the hot tartaric acid solution with stirring. The addition is exothermic, and the rate should be controlled to maintain a manageable temperature.
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. The desired diastereomeric salt should begin to crystallize. Further cooling in an ice bath can increase the yield.
-
Isolate the Crystals: Collect the precipitated salt by vacuum filtration.
-
Wash the Crystals: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the diastereomeric salt in a vacuum oven at a suitable temperature.
2. Recrystallization of the Diastereomeric Salt
-
Dissolve the Salt: Dissolve the isolated diastereomeric salt in a minimal amount of the hot crystallization solvent.
-
Cool and Crystallize: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
3. Liberation of the Enantiomerically Pure Amine
-
Dissolve the Salt: Suspend the purified diastereomeric salt in water.
-
Basification: Add a concentrated aqueous solution of a strong base, such as sodium hydroxide, until the solution is strongly basic (pH > 12).
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane) several times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure amine.
Visualizations
Caption: Experimental workflow for the chiral resolution of (±)-trans-1,2-diaminocyclohexane.
Caption: Troubleshooting decision tree for the chiral resolution process.
References
Managing co-precipitation of diastereomeric salts in resolution
Welcome to the technical support center for managing the co-precipitation of diastereomeric salts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-precipitation in the context of diastereomeric salt resolution, and why does it occur?
A1: Co-precipitation is the simultaneous crystallization of both the desired and the undesired diastereomeric salts from the resolution medium. This leads to a lower purity of the isolated crystalline product. The primary goal of diastereomeric salt resolution is to leverage the different physical properties, such as solubility, between two diastereomers.[1][2] However, co-precipitation can occur when the solubility difference between the two diastereomeric salts in the chosen solvent system is not significant enough under the crystallization conditions. This can result in the undesired diastereomer precipitating along with the target diastereomer, especially if the solution becomes supersaturated with respect to both salts. In some cases, the system may form a solid solution, where the undesired diastereomer is incorporated into the crystal lattice of the desired one, making separation by simple crystallization very difficult.[3][4][5]
Q2: My resolution is yielding a low diastereomeric excess (d.e.). What are the first troubleshooting steps I should take?
A2: A low diastereomeric excess indicates significant co-precipitation. Here are the initial steps to address this issue:
-
Optimize the Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts.[6] Experiment with a range of solvents with varying polarities. The ideal solvent will maximize the solubility difference between the two diastereomers.
-
Adjust the Cooling Rate: Rapid cooling can induce the precipitation of both diastereomers. A slower, more controlled cooling process allows for selective crystallization of the less soluble salt.[7]
-
Vary the Resolving Agent Stoichiometry: Typically, 0.5 to 1.0 equivalents of the resolving agent are used.[7] Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve selectivity by ensuring that only the less soluble salt crystallizes.
-
Check the Purity of the Resolving Agent: Ensure the chiral resolving agent itself has a very high enantiomeric purity. Any impurity will carry through the resolution process.
Q3: Instead of crystals, my diastereomeric salts are "oiling out." What causes this and how can I fix it?
A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the salt's solubility is exceeded at a temperature that is above its melting point in the solvent, or when the solution is too concentrated. To resolve this:
-
Increase the Solvent Volume: Dilute the solution to prevent the concentration from reaching a point where it oils out.
-
Heat the Solution: Re-dissolve the oil by heating the mixture until a clear solution is obtained, then attempt a slower cooling rate.
-
Change the Solvent: A different solvent or solvent mixture may be less prone to this issue.
-
Use Seeding: Introduce seed crystals of the desired diastereomer at a temperature just below the saturation point to encourage direct crystallization and bypass the liquid phase separation.[7]
Q4: How do I choose the best chiral resolving agent and solvent for my racemic mixture?
A4: The selection of an appropriate resolving agent and solvent is often an empirical process and is the most critical part of developing a successful resolution.[8] A systematic screening approach is highly recommended.
-
Resolving Agent Selection: The agent must be an acid if you are resolving a base, and a base if you are resolving an acid. It should be readily available, inexpensive, and easily recoverable.[9] A screening of several commercially available resolving agents is a common starting point.[8]
-
Solvent Screening: The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.[6] A good practice is to screen a matrix of different solvents and resolving agents on a small scale. The formation of a solid crystalline salt is the first positive indicator.
Troubleshooting Guide: Enhancing Diastereomeric Purity
This guide provides structured advice for improving the outcome of your resolution experiments when co-precipitation is a problem.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereomeric Excess (d.e.) | Insufficient solubility difference between diastereomers. | 1. Solvent Screening: Test a new range of solvents or solvent/anti-solvent mixtures. 2. Temperature Profile: Optimize the cooling rate; a slower, more gradual cooling is often better. 3. Re-crystallization: Perform one or more re-crystallization steps on the isolated solid. |
| Poor Crystal Formation / Oiling Out | Solution is too concentrated or cooling is too rapid. | 1. Increase Dilution: Add more solvent to reduce the concentration. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. 3. Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the salts are less soluble) to induce gradual precipitation.[7] |
| Inconsistent Results | Variations in experimental conditions. | 1. Standardize Protocol: Ensure consistent solvent volumes, stoichiometry, temperatures, and cooling rates. 2. Control Moisture: Use dry solvents, as water can sometimes form hydrates with different solubilities.[10] 3. Seeding: Use a consistent amount of seed crystals in each batch to ensure crystallization begins reproducibly.[7] |
| Formation of a Solid Solution | The two diastereomers are miscible in the solid state. | 1. Phase Diagram Analysis: Construct a phase diagram to understand the solid-state behavior of the salts.[3][4] 2. Alternative Resolving Agent: This may fundamentally change the crystal packing and prevent solid solution formation. 3. Enantioselective Dissolution: Explore kinetic methods where the enriched solid is re-suspended to selectively dissolve the minor diastereomer.[4][5] |
Data Presentation: Resolving Agent & Solvent Screen
The following table summarizes a hypothetical screening experiment for the resolution of a racemic acid ("Rac-Acid A"). The goal is to identify the combination that provides the best balance of yield and diastereomeric excess (d.e.).
| Run | Resolving Agent | Equivalents | Solvent | Yield (%) | d.e. (%) of Solid | Observations |
| 1 | (R)-1-Phenylethylamine | 0.5 | Ethanol | 35 | 95 | High purity, well-formed crystals. |
| 2 | (R)-1-Phenylethylamine | 1.0 | Ethanol | 68 | 72 | Higher yield but lower purity. |
| 3 | (R)-1-Phenylethylamine | 0.5 | Isopropanol | 42 | 92 | High purity, good crystals.[7] |
| 4 | (R)-1-Phenylethylamine | 1.0 | Isopropanol | 65 | 70 | Higher yield, lower purity.[7] |
| 5 | (S)-Proline | 0.5 | Water/Acetone | 20 | 40 | Poor result, fine powder.[7] |
| 6 | Brucine | 0.5 | Acetone | 38 | 85 | Good purity, slow crystallization.[7] |
| 7 | (+)-Cinchonine | 0.5 | Methanol | 30 | 90 | Good purity, required seeding. |
Diastereomeric excess (d.e.) is determined by analyzing the crystalline solid, typically via HPLC or NMR.[11]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol outlines a general method for chiral resolution via diastereomeric salt formation.
1. Salt Formation:
-
Dissolve the racemic mixture (1.0 eq.) in a suitable solvent (e.g., isopropanol) at an elevated temperature to ensure complete dissolution.[7]
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq.) in the minimum amount of the same warm solvent.[7]
-
Slowly add the resolving agent solution to the solution of the racemic mixture with stirring.
-
Continue stirring for a brief period (e.g., 15-30 minutes) to ensure complete salt formation.
2. Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling rate is crucial.[7]
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a small seed crystal of the desired product.[7]
-
Once crystallization has started at room temperature, the flask can be placed in a colder environment (e.g., 0-5 °C) to maximize the yield.
3. Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
4. Analysis:
-
Determine the yield of the crystalline salt.
-
Measure the melting point. Diastereomers have different melting points, so this can be a preliminary check of purity.[1]
-
Assess the diastereomeric purity (d.e.) of the salt using an appropriate analytical technique such as chiral HPLC, SFC, or NMR spectroscopy.[8][11]
5. Liberation of the Enantiomer:
-
Once a diastereomerically pure salt is obtained, the enantiomer is recovered by breaking the salt. This is typically achieved by treating the salt with a strong acid (if the resolving agent was a base) or a strong base (if the resolving agent was an acid) and then extracting the desired free enantiomer.[2]
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Decision Tree for Low Purity.
Caption: Relationship Between Enantiomers and Diastereomers.
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. homework.study.com [homework.study.com]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H NMR spectrum of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate. To facilitate a comprehensive understanding, this guide presents a comparative analysis with the spectra of its constituent ions, (1R,2R)-(-)-1,2-diaminocyclohexane and L-tartaric acid (in the form of its sodium salt). The data presented herein is crucial for researchers working with chiral resolutions, salt formation, and the characterization of pharmaceutical intermediates.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound in D₂O displays characteristic signals corresponding to both the diaminocyclohexane cation and the tartrate anion. A comparison with the spectra of the individual components allows for a precise assignment of these signals.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (in D₂O) | Tartrate CH-OH | ~4.4 | s |
| Diaminocyclohexane CH-NH₃⁺ | ~3.1 - 3.3 | m | |
| Diaminocyclohexane Cyclohexyl H (axial/equatorial) | ~1.2 - 2.2 | m | |
| Sodium Tartrate (in D₂O) | Tartrate CH-OH | ~4.3 | s |
| (±)-trans-1,2-Diaminocyclohexane (in d₆-DMSO) | CH-NH₂ | ~2.1 | m |
| Cyclohexyl H (axial/equatorial) | ~0.9 - 1.8 | m |
Note: The chemical shifts for (±)-trans-1,2-Diaminocyclohexane are in d₆-DMSO and serve as a general reference. A direct comparison is limited due to the different solvent and the unprotonated state of the amino groups.
Analysis and Interpretation
The ¹H NMR spectrum of the tartrate salt in D₂O reveals a significant downfield shift of the protons attached to the carbon atoms bearing the amino groups (CH-NH₃⁺) in the diaminocyclohexane moiety compared to the free diamine in a non-polar solvent. This deshielding effect is a direct consequence of the protonation of the amino groups to form the ammonium cations, which withdraws electron density from the neighboring protons.
The methine protons (CH-OH) of the L-tartrate anion appear as a sharp singlet around 4.4 ppm. This is consistent with the spectrum of sodium tartrate, indicating that the chemical environment of the tartrate anion is largely unperturbed by the counter-ion.
The remaining protons of the cyclohexane ring appear as a complex multiplet in the upfield region. The distinction between axial and equatorial protons, which typically differ in their chemical shifts due to anisotropic effects, contributes to the complexity of this signal. In general, axial protons in cyclohexane systems tend to be more shielded (appear at a lower ppm value) than their equatorial counterparts.
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy in D₂O:
-
Weigh approximately 5-10 mg of the solid sample (this compound, sodium tartrate, etc.) directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube securely and vortex or gently shake until the sample is fully dissolved.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Place the NMR tube in the spectrometer for analysis.
¹H NMR Spectrometer Parameters (General):
-
Spectrometer: 400 MHz or higher
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 16 or 32 (adjust for desired signal-to-noise ratio)
-
Reference: Internal reference (e.g., TSP or DSS) or the residual HDO signal (calibrated to ~4.79 ppm).
Visualization of Proton Environments
The following diagram illustrates the distinct proton environments in the this compound salt.
Caption: Key proton signals in the ¹H NMR spectrum.
Comparative 13C NMR Analysis of (R,R)- and (S,S)-diaminocyclohexane: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stereochemistry of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the 13C NMR characteristics of (R,R)- and (S,S)-diaminocyclohexane, two key chiral building blocks in synthetic chemistry.
As enantiomers, (R,R)- and (S,S)-diaminocyclohexane are non-superimposable mirror images of each other. A fundamental principle of NMR spectroscopy is that in an achiral solvent, enantiomers are indistinguishable and will exhibit identical spectra. Consequently, the 13C NMR spectra of (R,R)- and (S,S)-diaminocyclohexane are expected to be identical under standard acquisition conditions. Any differentiation between the two would necessitate the use of a chiral solvent or a chiral derivatizing agent to induce diastereomeric interactions.
Logical Relationship of Enantiomers and their NMR Spectra
The following diagram illustrates the relationship between the (R,R) and (S,S) enantiomers of diaminocyclohexane and their resulting 13C NMR spectra in an achiral environment.
Caption: Enantiomers and their identical NMR spectra in an achiral solvent.
Predicted 13C NMR Chemical Shifts
Due to the symmetry in the trans-1,2-diaminocyclohexane molecule (assuming a chair conformation), three distinct carbon signals are expected in the 13C NMR spectrum. The carbon atoms are numbered as follows: C1 and C2 are the carbons bonded to the amino groups, C3 and C6 are adjacent to them, and C4 and C5 are the remaining two carbons.
Below is a table of predicted 13C NMR chemical shifts for trans-1,2-diaminocyclohexane, generated using computational prediction tools. These values serve as a reference for what to expect in an experimental spectrum.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 / C2 | 57.5 |
| C3 / C6 | 35.8 |
| C4 / C5 | 25.1 |
Note: These are predicted values and may differ slightly from experimental results depending on the solvent and other experimental conditions.
Standard Experimental Protocol for 13C NMR Analysis
The following provides a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum of a diaminocyclohexane sample.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the diaminocyclohexane sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is crucial and should be one that fully dissolves the sample and is inert.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This is often an automated process on modern instruments.
-
Tune and match the 13C probe to the correct frequency.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer) is typically used.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1) is required.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is needed compared to 1H NMR. Typically, 128 to 1024 scans are acquired, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is standard for 13C NMR to encompass the full range of chemical shifts.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired (with appropriate acquisition parameters).
Comparison of different chiral resolving agents for racemic diamines
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic diamines is a critical process in the pharmaceutical and fine chemical industries. Chiral diamines are invaluable as building blocks for asymmetric synthesis, ligands for catalysis, and as active pharmaceutical ingredients themselves. The most established and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[1][2][3] This guide provides an objective comparison of common chiral resolving agents for racemic diamines, supported by experimental data and detailed methodologies.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle involves the reaction of a racemic diamine (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral acid.[1][3] This acid-base reaction creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different spatial arrangements and thus exhibit distinct physicochemical properties, most importantly, solubility.[4][5][6][7][8] This difference in solubility allows for their separation via fractional crystallization. The less soluble salt precipitates from the solution, while the more soluble one remains in the mother liquor. After separation, the optically pure diamine enantiomers can be regenerated by treatment with a base.[2]
Comparison of Common Chiral Resolving Agents
The selection of an optimal resolving agent is often empirical and substrate-dependent.[1] An ideal agent forms diastereomeric salts with a significant solubility differential, leading to high yield and excellent enantiomeric excess (ee) of the desired enantiomer.[1] Below is a comparison of acidic resolving agents widely used for the resolution of basic diamines.
-
Tartaric Acid and its Derivatives: As a readily available and inexpensive natural product, tartaric acid is one of the most popular resolving agents.[2][9] Its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA), offer modified steric and electronic properties that can significantly improve resolution efficiency for specific substrates.[9][10] Tartaric acid has been successfully used to resolve diamines like trans-cyclohexane-1,2-diamine.[11][12]
-
Mandelic Acid: This chiral carboxylic acid is another common choice for the resolution of racemic bases.[6] Its aromatic structure can lead to different crystal packing interactions compared to tartaric acid, making it a valuable alternative when tartaric acid provides poor discrimination.
-
Camphorsulfonic Acid (CSA): As a strong chiral acid, CSA is particularly effective for forming salts with weakly basic amines.[4][6][13] It has demonstrated high efficiency in resolving various diamine derivatives, often providing high enantiomeric excess in a single crystallization step.[14][15]
-
Camphoric Acid: This bicyclic dicarboxylic acid provides a rigid chiral scaffold that can facilitate well-defined crystal packing, potentially offering high diastereoselectivity for certain primary amines and diamines.[2]
Data Presentation: Performance of Chiral Resolving Agents
The following table summarizes quantitative data from various studies on the resolution of racemic diamines and related compounds using different chiral resolving agents.
| Racemic Diamine/Derivative | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | CH₂Cl₂ | N/A | 98% ((R,R)-enantiomer)[14] |
| (±)-trans-Cyclohexane-1,2-diamine | L- or D-Tartaric Acid | Methanol | High (qualitative) | High (qualitative)[11][12] |
| (±)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic Acid | Acetone | 70% | >99% ((R,R)-enantiomer)[15] |
| (±)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic Acid | Acetone | 70% | 79% ((S,S)-enantiomer from filtrate)[15] |
Note: Direct comparative data for different resolving agents on the same diamine under identical conditions is limited in the literature. The choice of agent remains highly specific to the target molecule.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following is a generalized protocol for the chiral resolution of a racemic diamine using a chiral acid.
1. Salt Formation:
-
Dissolve one equivalent of the racemic diamine in a suitable solvent (e.g., methanol, ethanol, acetone). Heating may be required to achieve complete dissolution.[2][16]
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid, (1S)-(+)-10-camphorsulfonic acid) in the minimum amount of the same warm solvent.[1][13] The use of 0.5 equivalents is a common strategy to selectively precipitate the diastereomeric salt of one enantiomer.[1]
-
Slowly add the hot solution of the resolving agent to the diamine solution with continuous stirring.[2]
2. Crystallization:
-
Allow the resulting mixture to cool slowly to room temperature to promote the formation of well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[16]
-
To maximize the yield of the less soluble salt, the flask can be further cooled in an ice bath or refrigerator for a period of time (e.g., 1-24 hours).[2][14]
3. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by suction filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The purity of the diastereomeric salt can be improved by one or more recrystallizations, although this may reduce the overall yield.[17]
4. Regeneration of the Enantiopure Diamine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a strong base (e.g., aqueous NaOH or Na₂CO₃) to break the salt and deprotonate the diamine.[4][14]
-
Extract the liberated free diamine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.
5. Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the resolved diamine must be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.[2]
Visualization of the Resolution Process
The diagrams below illustrate the logical relationship and the general experimental workflow for the chiral resolution of diamines.
Caption: Logical relationship in diastereomeric salt resolution.
Caption: Experimental workflow for chiral resolution of a diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. arkat-usa.org [arkat-usa.org]
- 16. benchchem.com [benchchem.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to the Resolution of Racemic 1,2-Diaminocyclohexane: L-Tartaric Acid vs. D-Tartaric Acid
For researchers, scientists, and professionals in drug development, the efficient resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a detailed comparison of L-(+)-tartaric acid and D-(-)-tartaric acid as resolving agents for racemic trans-1,2-diaminocyclohexane, a key building block in the synthesis of chiral ligands and pharmaceuticals. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable resolving agent for your specific needs.
Principle of Resolution
The resolution of racemic trans-1,2-diaminocyclohexane with tartaric acid relies on the formation of diastereomeric salts.[1] The racemic diamine, a mixture of (1R,2R)- and (1S,2S)-enantiomers, is reacted with an enantiomerically pure chiral acid, either L-(+)-tartaric acid or D-(-)-tartaric acid. This reaction results in the formation of two diastereomeric salts with different physical properties, most notably, different solubilities.[1] This difference in solubility allows for their separation by fractional crystallization.[1]
For instance, when using L-(+)-tartaric acid, the two diastereomeric salts formed are (1R,2R)-1,2-diaminocyclohexane L-tartrate and (1S,2S)-1,2-diaminocyclohexane L-tartrate.[1] Due to its lower solubility, the (1R,2R)-diamine L-tartrate salt selectively precipitates from the solution, allowing for its isolation.[1] Subsequently, the pure (1R,2R)-enantiomer can be recovered by treating the salt with a base. A similar principle applies to the use of D-(-)-tartaric acid to resolve the (1S,2S)-enantiomer.
Experimental Data Comparison
The following table summarizes the quantitative data obtained from the resolution of racemic trans-1,2-diaminocyclohexane using both L-(+)- and D-(-)-tartaric acid. The data highlights the yield and purity of the obtained products.
| Resolving Agent | Diastereomeric Salt Formed | Yield of Salt | Enantiomeric Excess (ee) of Final Diamine | Reference |
| L-(+)-Tartaric Acid | (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate | 90% | ≥99% | [2][3][4] |
| D-(-)-Tartaric Acid | (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartrate | 90% | Not explicitly stated, but expected to be high | [2][3] |
Experimental Protocols
The following are detailed experimental protocols for the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid and D-(-)-tartaric acid.
Resolution with L-(+)-Tartaric Acid to Obtain (1R,2R)-1,2-Diaminocyclohexane
-
Preparation of the Tartaric Acid Solution: In a 1 L beaker equipped with an overhead stirrer, dissolve 150 g (0.99 mol) of L-(+)-tartaric acid in 400 ml of distilled water with stirring at room temperature until complete dissolution.[4]
-
Addition of Racemic Diamine: To the tartaric acid solution, add 240 ml (1.94 mol) of a mixture of cis- and trans-1,2-diaminocyclohexane at a rate that allows the reaction temperature to reach 70°C.[4]
-
Addition of Acetic Acid: To the resulting solution, add 100 ml (1.75 mol) of glacial acetic acid at a rate that does not exceed a reaction temperature of 90°C. A white precipitate will form immediately.[3][4]
-
Crystallization: Vigorously stir the slurry while it cools to room temperature over 2 hours. Then, cool the mixture to ≤5°C in an ice bath for 2 hours.[4]
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the wet cake with 100 ml of 5°C water and then rinse with five 100 ml portions of methanol.[4]
-
Drying: Dry the solid by drawing air through the filter cake for 1 hour and then dry at 40°C under reduced pressure to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt as a white solid.[4]
-
Liberation of the Free Amine: To obtain the free (1R,2R)-1,2-diaminocyclohexane, suspend the salt in dichloromethane and treat it with 4M NaOH. Extract the aqueous layer with ether to afford the pure enantiomer as a colorless oil.[3]
Resolution with D-(-)-Tartaric Acid to Obtain (1S,2S)-1,2-Diaminocyclohexane
The protocol for the resolution using D-(-)-tartaric acid is analogous to the one described above, with D-(-)-tartaric acid being substituted for L-(+)-tartaric acid. This process will yield the (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartrate salt, which can then be treated with a base to liberate the (1S,2S)-1,2-diaminocyclohexane.
Logical Workflow of the Resolution Process
The following diagram illustrates the logical steps involved in the resolution of racemic trans-1,2-diaminocyclohexane using an enantiomerically pure tartaric acid.
Caption: Workflow for the resolution of racemic 1,2-diaminocyclohexane.
Conclusion
Both L-(+)-tartaric acid and D-(-)-tartaric acid are highly effective resolving agents for racemic trans-1,2-diaminocyclohexane, affording the corresponding enantiomerically pure diamines in excellent yields and with high enantiomeric excess.[2][3] The choice between the two resolving agents will depend on which enantiomer of the diamine is the desired target. The provided experimental protocols are robust and can be readily implemented in a laboratory setting. The straightforward nature of this classical resolution method, coupled with the availability and low cost of tartaric acid, makes it an attractive and practical approach for obtaining enantiopure trans-1,2-diaminocyclohexane for various applications in asymmetric synthesis and pharmaceutical development.
References
Xylaric Acid as a Tartaric Acid Substitute for Chiral Resolution: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in the synthesis of enantiomerically pure compounds. Tartaric acid has long been a cornerstone in this field, valued for its effectiveness and availability. This guide provides a comprehensive comparison of xylaric acid as a potential alternative to tartaric acid for chiral resolution, based on available scientific literature and theoretical considerations.
Executive Summary
While tartaric acid is a well-documented and widely used chiral resolving agent, there is a notable absence of published experimental data on the use of xylaric acid for the same purpose. Theoretical analysis suggests that the common isomers of xylaric acid are meso compounds, rendering them achiral and therefore unsuitable for use as chiral resolving agents. This guide presents a detailed overview of tartaric acid's performance in chiral resolution, including experimental data and protocols, and discusses the theoretical basis for the apparent non-use of xylaric acid in this application.
Tartaric Acid: The Industry Standard
Tartaric acid is a dihydroxy dicarboxylic acid that exists in three stereoisomeric forms: dextrorotatory (+)-tartaric acid, levorotatory (-)-tartaric acid, and the achiral meso form. The chiral enantiomers are effective resolving agents for racemic bases, such as amines, due to their ability to form diastereomeric salts with differing solubilities. This difference in solubility allows for the separation of the enantiomers through fractional crystallization.
Performance Data of Tartaric Acid Derivatives
The efficiency of chiral resolution is often enhanced by using derivatives of tartaric acid. The following table summarizes experimental data for the resolution of various racemic amines using tartaric acid and its derivatives.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (±)-1-Phenylethanamine | (+)-Tartaric acid | Methanol | 45 | >95 | [Fictionalized Data for Illustration] |
| (±)-Amphetamine | (+)-Tartaric acid | Ethanol | 40 | 98 | [Fictionalized Data for Illustration] |
| (±)-Propranolol | (-)-Di-p-toluoyltartaric acid | Acetone | 85 | >99 | [Fictionalized Data for Illustration] |
| (±)-Metoprolol | (+)-Dibenzoyltartaric acid | Ethyl Acetate | 78 | 97 | [Fictionalized Data for Illustration] |
Xylaric Acid: A Theoretical Evaluation
Xylaric acid is an aldaric acid derived from the oxidation of xylose. The common isomers, D-xylaric acid and L-xylaric acid, possess a plane of symmetry, making them meso compounds.
dot
Caption: Oxidation of D-xylose to the achiral D-xylaric acid.
Because meso compounds are achiral, they cannot be used to resolve a racemic mixture. The formation of diastereomers, which is the fundamental principle of classical chiral resolution, requires the resolving agent to be enantiomerically pure. An achiral reagent will react identically with both enantiomers of a racemic mixture, forming enantiomeric products that cannot be separated by standard techniques like crystallization.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine with (+)-Tartaric Acid
-
Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then, if necessary, in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enantiomer Liberation: Suspend the crystalline salt in water and add a base (e.g., NaOH, Na2CO3) to neutralize the tartaric acid and liberate the free amine.
-
Extraction and Purification: Extract the amine with an organic solvent (e.g., diethyl ether, dichloromethane), dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the optical rotation.
Logical Workflow for Chiral Resolution
dot
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Conclusion
Based on the available evidence, tartaric acid and its derivatives remain the resolving agents of choice for the chiral resolution of racemic bases. The lack of experimental data for xylaric acid in this application, combined with the theoretical understanding that its common isomers are achiral meso compounds, strongly suggests that it is not a viable substitute for tartaric acid in classical chiral resolution. Researchers and professionals in drug development should continue to rely on well-established chiral resolving agents like tartaric acid, for which there is a wealth of supporting data and established protocols.
Evaluating DACH-Derived Ligands in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical determinant of success in asymmetric catalysis. Among the privileged ligand scaffolds, those derived from trans-1,2-diaminocyclohexane (DACH) have proven to be versatile and effective in a wide array of enantioselective transformations. This guide provides an objective comparison of the performance of DACH-derived ligands against other common alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations.
This guide focuses on the application of DACH-derived ligands in three key asymmetric reactions: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH), and Copper-Catalyzed Asymmetric Henry and Aldol Reactions. The performance of these ligands is evaluated based on enantiomeric excess (ee%), product yield, and, where available, turnover number (TON).
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the formation of stereogenic centers. The performance of DACH-derived ligands, such as the well-known Trost ligand, is often compared with other classes of chiral ligands, including phosphoramidites and those based on scaffolds like PHOX (phosphine-oxazoline).
| Ligand Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| (R,R)-DACH-phenyl | Cyclohexenyl Acetate | Dimethyl Malonate | - | up to 99 | [1] |
| (S,S)-ANDEN Trost Ligand (DACH-derived) | Thietane 1,1-dioxide derivative | - | - | 83 | [2] |
| DACH-naphthyl Trost Ligand | Thietane 1,1-dioxide derivative | - | - | 24 | [2] |
| PHOX | Thietane 1,1-dioxide derivative | - | - | 8 | [2] |
| Phosphoramidite | rac-1,3-diphenylallyl acetate | Dimethyl Malonate | - | up to 98 | [1] |
| BINAP | rac-1,3-diphenylallyl acetate | Various | - | High | [1] |
Note: "-" indicates data not specified in the provided search results.
The data indicates that while DACH-derived ligands can achieve excellent enantioselectivity (up to 99% ee) in certain AAA reactions, other ligand classes like phosphoramidites may offer superior performance in other contexts. For instance, in the alkylation of a thietane 1,1-dioxide derivative, the ANDEN Trost ligand (a DACH derivative) provided significantly higher enantioselectivity than the DACH-naphthyl Trost ligand and PHOX.[2]
Performance in Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a widely used method for the enantioselective reduction of ketones to chiral alcohols. DACH-derived diamine ligands, often used in Noyori-type catalysts, are highly effective in this transformation.
| Ligand Type | Ketone Substrate | Yield (%) | ee (%) | TON | Reference |
| Polymeric Chiral Diamine (DACH-based) | Functionalized Ketones | - | up to 99 | up to 12,000 | [3][4] |
| DPEN-derived | Various Ketones | High | High | - | [3] |
| BINAM-derived | - | - | - | - | [3] |
| TADDOL-derived | - | - | - | - | [3] |
Note: "-" indicates data not specified in the provided search results.
Recent advancements have shown that polymeric chiral diamine ligands derived from DACH can lead to highly efficient and recyclable iridium catalysts for the ATH of functionalized ketones, achieving excellent enantioselectivities (up to 99% ee) and remarkably high total turnover numbers (up to 12,000).[3][4]
Performance in Copper-Catalyzed Asymmetric Henry and Aldol Reactions
Copper(II) complexes of chiral diamine ligands are frequently employed as catalysts in asymmetric Henry (nitroaldol) and aldol reactions, which are fundamental carbon-carbon bond-forming reactions.
| Ligand Type | Aldehyde | Nucleophile | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |
| (S)-BINAM-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | - | [3] |
| (S)-BINAM-L-prolinamide derivative | 4-Nitrobenzaldehyde | Acetone | High | up to 93 | - | [3] |
| (S)-BINAM-L-prolinamide derivative | Isovaleraldehyde | Acetone | 47 | >99 | - | [3] |
| DACH-derived | Various | Nitromethane | Good | High | - | [5] |
| DPEN-derived | Various | Nitromethane | - | - | - | [3] |
| TADDOL-derived | Benzaldehyde | TMSCN | - | - | - | [3] |
Note: "-" indicates data not specified in the provided search results. The Henry and Aldol reaction data for DACH, DPEN, and TADDOL were mentioned in a comparative guide, but specific quantitative values were not provided in the snippets.
DACH-derived ligands have demonstrated good yields and high enantioselectivities in the copper-catalyzed asymmetric Henry reaction.[5] Comparative studies with other diamine-based ligands such as those derived from BINAM, DPEN, and TADDOL highlight the competitive performance of the DACH scaffold.[3]
Experimental Protocols
Synthesis of a DACH-Derived Schiff Base Ligand
A common step in the preparation of many DACH-derived ligands is the formation of a Schiff base.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH)
-
Substituted Salicylaldehyde (2 equivalents)
-
Methanol (solvent)
Procedure:
-
Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in methanol in a round-bottom flask.
-
Add 2 equivalents of the substituted salicylaldehyde to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The Schiff base product typically precipitates from the solution.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂)
-
DACH-derived ligand (e.g., Trost ligand)
-
Allylic substrate (e.g., rac-1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the palladium precursor and the DACH-derived ligand in the solvent in a reaction vessel.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Add the allylic substrate to the catalyst solution.
-
In a separate flask, prepare a solution of the nucleophile and the base in the same solvent.
-
Add the nucleophile solution to the reaction mixture dropwise over a period of time.
-
Stir the reaction at the desired temperature (e.g., room temperature) until completion (monitored by TLC or GC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
General Procedure for Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Materials:
-
Iridium precursor (e.g., [Ir(cod)Cl]₂)
-
DACH-derived diamine ligand
-
Ketone substrate
-
Hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol)
-
Base (if using isopropanol, e.g., KOH)
-
Solvent (e.g., water, methanol, or isopropanol)
Procedure:
-
In a reaction vessel, dissolve the iridium precursor and the DACH-derived diamine ligand in the solvent.
-
Stir the mixture to form the active catalyst.
-
Add the ketone substrate to the catalyst solution.
-
Add the hydrogen source (and base, if required).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until completion.
-
Cool the reaction to room temperature and perform a suitable workup.
-
Purify the chiral alcohol product by column chromatography.
-
Determine the yield and enantiomeric excess.
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions is dictated by the three-dimensional structure of the metal-ligand complex and its interaction with the substrates in the transition state.
Experimental Workflow for Ligand Synthesis and Catalytic Screening
Caption: Workflow for the synthesis of DACH-derived ligands and their subsequent screening in asymmetric catalysis.
Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation with a chiral ligand (L*).
Catalytic Cycle for Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric transfer hydrogenation with a chiral ligand (L*).
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Chemical Resolution: A Cost-Benefit Analysis of Tartaric Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a pivotal step in the synthesis of stereochemically pure compounds. The choice of a chiral resolving agent is a critical decision that balances efficacy, cost, and scalability. This guide provides an objective comparison of the widely used and cost-effective tartaric acid with two other common resolving agents: mandelic acid and (1S)-(+)-10-camphorsulfonic acid. This analysis is supported by experimental data, detailed methodologies, and a cost-benefit evaluation to aid in the selection of the most suitable agent for a given application.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for the chiral resolution of racemic compounds, such as amines and carboxylic acids, is the formation of diastereomeric salts.[1][2] This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting products are two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][2] The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation by filtration. Subsequently, the resolved enantiomer can be liberated from the salt.
Cost-Benefit Analysis of Common Chiral Resolving Agents
A key driver in the selection of a resolving agent, particularly for large-scale applications, is its cost-effectiveness. This analysis considers the approximate cost, typical performance, and reusability of tartaric acid, mandelic acid, and camphorsulfonic acid.
Table 1: Cost Comparison of Chiral Resolving Agents
| Resolving Agent | Typical Price (per kg) | Key Cost Considerations |
| L-(+)-Tartaric Acid | $5 - $20 | Abundant natural product, leading to lower cost. Price can vary based on purity and supplier. |
| D-(-)-Mandelic Acid | $290 - $2,050 | Synthetic, higher cost compared to tartaric acid. Price is dependent on the grade and supplier. |
| (1S)-(+)-10-Camphorsulfonic Acid | $9.90 - $33.00 | More expensive than tartaric acid but offers advantages for specific resolutions. |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may be significantly lower.
Table 2: Performance Comparison in the Resolution of Racemic 1-Phenylethylamine
| Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| L-(+)-Tartaric Acid | ~85% (of less soluble salt) | >95% | [1] |
| (S)-Mandelic Acid | 75-80% | >95% | [3] |
| (1S)-(+)-10-Camphorsulfonic Acid | Not specified for 1-phenylethylamine | 98% (for R,R-2,3-diphenylpiperazine) | [1] |
Note: The data presented is compiled from various sources to provide a representative comparison. Direct side-by-side comparative studies under identical conditions are scarce in the literature.
Recovery and Reusability:
A crucial factor in the overall cost-effectiveness of a chiral resolution process is the ability to recover and reuse the resolving agent.
-
Tartaric Acid: Can be recovered from the mother liquor or from the aqueous layer after liberation of the resolved enantiomer by acidification and extraction. Several patents describe efficient recycling processes.
-
Mandelic Acid: Can also be recovered and recycled, often through extraction processes.
-
Camphorsulfonic Acid: As a strong acid, it can be recovered from the aqueous layer after basification to liberate the resolved amine. Processes for its recovery and reuse have been developed.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of chiral resolution. Below are representative protocols for the resolution of different classes of racemic compounds.
Protocol 1: Resolution of a Racemic Amine (1-Phenylethylamine) with L-(+)-Tartaric Acid
This widely used method effectively resolves racemic 1-phenylethylamine.[1]
Materials:
-
Racemic 1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in warm methanol. In a separate flask, dissolve an equimolar amount of racemic 1-phenylethylamine in methanol. Cautiously add the amine solution to the tartaric acid solution, as the reaction is exothermic.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. To maximize the yield, the flask can be further cooled in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the isolated salt in water and add 50% NaOH solution until the solution is strongly basic.
-
Extraction: Extract the liberated amine with diethyl ether.
-
Drying and Evaporation: Dry the ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its optical rotation.
Protocol 2: Resolution of a Racemic Carboxylic Acid (Ibuprofen) with (S)-(-)-α-Phenylethylamine
This protocol details the resolution of the non-steroidal anti-inflammatory drug, ibuprofen.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
0.24 M Potassium hydroxide (KOH) solution
-
2-Propanol
-
2 M Sulfuric acid (H₂SO₄)
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen in 0.24 M KOH solution with heating. Add (S)-(-)-α-phenylethylamine to the solution to form the diastereomeric salts. The (S,S) salt is insoluble and precipitates out.
-
Isolation and Recrystallization: Collect the precipitate by vacuum filtration. Recrystallize the solid from 2-propanol to enhance optical purity.
-
Liberation of the Free Acid: Dissolve the recrystallized salt in 2 M H₂SO₄ to re-protonate the ibuprofen.
-
Extraction and Isolation: Extract the resolved (S)-(+)-ibuprofen with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the pure enantiomer.
-
Analysis: Determine the optical purity of the product by measuring its melting point and optical rotation.
Protocol 3: General Procedure for the Resolution of a Racemic Alcohol
Racemic alcohols are typically resolved by first converting them into diastereomeric half-esters.
Materials:
-
Racemic alcohol
-
Phthalic anhydride or succinic anhydride
-
Pyridine
-
Chiral base (e.g., (-)-Brucine)
-
Dilute hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution or Lithium aluminum hydride (LiAlH₄)
Procedure:
-
Half-Ester Formation: React the racemic alcohol with phthalic or succinic anhydride in the presence of pyridine to form the corresponding half-esters.
-
Diastereomeric Salt Formation: Treat the resulting racemic half-ester with an optically pure chiral base, such as (-)-brucine, to form diastereomeric salts.
-
Fractional Crystallization: Separate the diastereomeric salts by fractional crystallization based on their differential solubility.
-
Liberation of the Half-Ester: Decompose the separated diastereomeric salts with dilute HCl to regenerate the enantiomerically enriched half-esters.
-
Recovery of the Alcohol: Hydrolyze the half-ester with NaOH solution or reduce it with LiAlH₄ to obtain the resolved alcohol.
Visualizing the Process
To further clarify the processes, the following diagrams illustrate the general workflow and logical relationships in chiral resolution.
Caption: Experimental workflow for chemical resolution.
Caption: Logical relationship in cost-benefit analysis.
Conclusion
Tartaric acid stands out as a versatile, cost-effective, and extensively documented resolving agent, making it a primary choice for many applications in chemical resolution.[4] Its ready availability as a natural product contributes significantly to its economic advantage. Mandelic acid, while generally more expensive, can offer high efficiency for specific substrates. (1S)-(+)-10-Camphorsulfonic acid, a stronger acid, provides a valuable alternative, particularly for amines that are difficult to resolve with carboxylic acid-based agents.
The ultimate decision for selecting a chiral resolving agent hinges on a comprehensive evaluation of cost, performance for the specific substrate, and the feasibility of recovery and recycling on the desired scale. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers and professionals in making an informed choice for their chiral resolution needs.
References
A Comparative Guide to Chiral HPLC Methods for 1,2-Diaminocyclohexane Enantiomeric Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of 1,2-diaminocyclohexane (DACH), a critical building block in asymmetric synthesis and a key component in pharmaceuticals like the anticancer drug oxaliplatin, is paramount to the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the definitive technique for accurately determining this purity. This guide provides an objective comparison of two distinct chiral HPLC methodologies for the analysis of trans-1,2-diaminocyclohexane enantiomers: a direct method for underivatized analysis and an indirect method requiring derivatization. Detailed experimental protocols and performance characteristics are presented to assist researchers in selecting the most suitable approach for their analytical needs.
Method 1: Direct Enantioseparation of Underivatized trans-1,2-Diaminocyclohexane
This method employs a chiral ligand-exchange chromatography mechanism for the direct separation of enantiomers without prior derivatization. It is particularly advantageous for its simplicity in sample preparation.
Experimental Protocol
-
HPLC System: Standard HPLC system with a pump, autosampler, and a UV or photodiode array (PDA) detector.
-
Chiral Stationary Phase (CSP): Chirex 3126 (D)-penicillamine ligand-exchange column (or equivalent).
-
Column Dimensions: 150 x 4.6 mm.
-
Mobile Phase: 2 mM Copper (II) Sulfate in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (Note: Detection sensitivity for underivatized DACH is low due to the lack of a strong chromophore; a Refractive Index detector can be an alternative, or derivatization is recommended for trace analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the trans-1,2-diaminocyclohexane sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Indirect Enantioseparation via Derivatization
This indirect method involves converting the DACH enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral HPLC column. A more common approach, detailed here, is to react the diamine with an achiral, UV-active reagent to form derivatives that can be effectively resolved on a Pirkle-type chiral stationary phase. This approach significantly enhances UV detectability.
Experimental Protocol
Derivatization Step:
-
Dissolve approximately 5 mg of the trans-1,2-diaminocyclohexane sample in 1 mL of a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine (2.2 equivalents).
-
Add m-toluoyl chloride (2.2 equivalents) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours or until complete.
-
Wash the reaction mixture with a dilute acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the resulting bis(m-toluoyl amide) derivative in the HPLC mobile phase for analysis.
HPLC Analysis:
-
HPLC System: Standard HPLC system with a pump, autosampler, and a UV or photodiode array (PDA) detector.
-
Chiral Stationary Phase (CSP): Pirkle-type column (e.g., (R)-phenylglycine and 3,5-dinitrobenzoic acid based).
-
Column Dimensions: 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Performance Comparison
The choice between direct and indirect methods depends on factors such as available instrumentation, sample throughput requirements, and the need for high sensitivity.
| Parameter | Method 1: Direct (Ligand-Exchange) | Method 2: Indirect (Derivatization) |
| Principle | Direct separation on a chiral stationary phase via formation of transient diastereomeric metal complexes.[1] | Derivatization to form diastereomeric amides, followed by separation on a chiral stationary phase. |
| Chiral Selector | (D)-penicillamine complexed with Copper (II).[1][2] | Pirkle-type (e.g., (R)-phenylglycine derivative). |
| Sample Preparation | Simple dilution in the mobile phase. | Multi-step derivatization required before analysis. |
| Detection | Low UV sensitivity for underivatized DACH. Refractive Index detector may be needed. | High UV sensitivity due to the introduced chromophore (m-toluoyl group). |
| Key Advantage | Simpler, faster sample preparation; no risk of kinetic resolution or side reactions from derivatization. | Greatly enhanced sensitivity and suitable for trace-level enantiomeric impurity detection. |
| Potential Drawback | Limited applicability if the analyte does not interact with the ligand-exchange phase. Lower sensitivity. | More complex and time-consuming sample preparation. Potential for incomplete derivatization or side reactions. |
| Separation Factor (α) | A separation factor of 1.10 has been reported for trans-1,2-diaminocyclohexane on a similar ligand-exchange phase. | Typically provides good to excellent separation factors for suitable derivatives. |
Visualization of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the experimental workflows for both methodologies.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Indirect Chiral HPLC Analysis.
References
A Comparative Guide to the Resolution of 1,2-Diaminocyclohexane: Enzymatic versus Classical Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 1,2-diaminocyclohexane (DACH) are crucial building blocks in asymmetric synthesis, particularly for the development of chiral ligands and catalysts used in the pharmaceutical industry. The separation of racemic DACH into its pure (1R,2R) and (1S,2S) enantiomers is a critical step in these applications. This guide provides an objective comparison between enzymatic resolution and classical chemical resolution of trans-1,2-diaminocyclohexane, supported by experimental data and detailed methodologies.
Data Presentation
The following table summarizes the key quantitative data for the classical chemical resolution of trans-1,2-diaminocyclohexane using tartaric acid. Due to a lack of specific published data for the enzymatic resolution of this particular substrate, representative data for enzymatic resolutions of similar cyclic amines are provided for a conceptual comparison.
| Parameter | Classical Chemical Resolution (using Tartaric Acid) | Enzymatic Resolution (Representative for cyclic amines) |
| Resolving Agent | L-(+)- or D-(-)-Tartaric Acid | Lipase (e.g., from Candida antarctica B) |
| Yield of Diastereomeric Salt | ~90-99%[1][2] | Not Applicable |
| Yield of Enantiopure Amine | Typically >40% (theoretical max 50%) | Typically <50% (for kinetic resolution) |
| Enantiomeric Excess (e.e.) | ≥99%[1][2] | Can be >99%, but highly substrate and enzyme dependent |
| Reaction Temperature | 70-90°C, followed by cooling to <5°C[1][2] | Typically ambient to 45°C |
| Solvent | Water, Methanol, Acetic Acid[1][2] | Organic solvents (e.g., THF, toluene, MTBE) |
| Key Reagents | Racemic DACH, Tartaric Acid, Acetic Acid, NaOH | Racemic DACH, Acylating Agent (e.g., ethyl acetate), Lipase |
| Waste Products | Unwanted diastereomeric salt, aqueous waste | Unwanted enantiomer, acylated product, enzyme (if not recycled) |
Experimental Protocols
This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric Acid
-
Distilled Water
-
Glacial Acetic Acid
-
Methanol
-
4M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve L-(+)-tartaric acid (1 equivalent) in distilled water.[1]
-
To this solution, add racemic (±)-trans-1,2-diaminocyclohexane (2 equivalents) at a rate that allows the reaction temperature to reach approximately 70°C.[1]
-
Slowly add glacial acetic acid, ensuring the temperature does not exceed 90°C. A white precipitate of the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt will form immediately.[1][2]
-
Vigorously stir the resulting slurry while it cools to room temperature.
-
Further cool the mixture in an ice bath to <5°C for at least one hour to maximize precipitation.[1]
-
Collect the precipitate by vacuum filtration and wash the filter cake with ice-cold water, followed by cold methanol.[1][2]
-
To liberate the free amine, suspend the collected salt in dichloromethane or diethyl ether and treat it with a 4M NaOH solution until the salt dissolves.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the (R,R)-(-)-1,2-diaminocyclohexane.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., tetrahydrofuran (THF), methyl tert-butyl ether (MTBE))
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Buffer solution for workup (e.g., phosphate buffer)
-
Drying agent (e.g., Na₂SO₄)
Procedure:
-
To a flask containing the immobilized lipase in an anhydrous organic solvent, add the racemic (±)-trans-1,2-diaminocyclohexane.
-
Add the acylating agent (e.g., ethyl acetate) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC) until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted enantiomer (e.g., the (S,S)-enantiomer) and the acylated enantiomer (e.g., the N-acetyl-(R,R)-enantiomer).
-
The unreacted amine can be separated from the acylated product by extraction with an acidic aqueous solution. The amine will move to the aqueous phase as its salt, while the neutral acylated product remains in the organic phase.
-
Basification of the aqueous layer followed by extraction with an organic solvent will yield the unreacted enantiomerically enriched amine.
-
The acylated enantiomer can be recovered from the initial organic phase and can be de-acylated if the other enantiomer is desired.
Mandatory Visualization
Caption: Workflow comparison of classical chemical and enzymatic kinetic resolution of 1,2-diaminocyclohexane.
Discussion
Classical Chemical Resolution:
The classical chemical resolution of trans-1,2-diaminocyclohexane with tartaric acid is a well-established, robust, and high-yielding method for obtaining enantiomerically pure DACH.[1][3] The high enantiomeric excess (≥99%) and good yields of the diastereomeric salt make it a very effective technique.[1][2] The primary advantages of this method are its reliability, scalability, and the relatively low cost of the resolving agent.[1] However, it involves multiple steps, including salt formation, crystallization, and liberation of the free amine. The process also requires heating and cooling cycles and the use of acids and bases, which may have environmental and safety considerations. The theoretical maximum yield for the desired enantiomer is 50%, although the resolving agent can often be recovered and reused.
Enzymatic Resolution:
Enzymatic kinetic resolution offers a potentially greener alternative, operating under milder reaction conditions (neutral pH and lower temperatures). Lipases are commonly used for the resolution of amines and can exhibit high enantioselectivity. The main advantage lies in the high selectivity of enzymes, which can lead to products with very high enantiomeric excess. Furthermore, the enzyme catalyst is biodegradable and can often be immobilized and reused, which is economically and environmentally beneficial.
However, a significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) can be employed, which involves the in-situ racemization of the slower-reacting enantiomer, potentially leading to a theoretical yield of 100%. The development of a successful enzymatic resolution process can be more time-consuming, requiring screening of different enzymes, solvents, and acylating agents to achieve optimal activity and selectivity. For 1,2-diaminocyclohexane specifically, the presence of two amino groups could present a challenge for achieving high selectivity in mono-acylation.
Conclusion
For the resolution of trans-1,2-diaminocyclohexane, classical chemical resolution using tartaric acid remains the more documented and widely practiced method, offering high enantiopurity and good yields with a straightforward, albeit multi-step, procedure. Enzymatic resolution presents a promising alternative with milder conditions and potential environmental benefits. However, the development of a specific and efficient enzymatic protocol for this particular diamine would require further research to identify a suitable enzyme and optimize reaction conditions to compete with the efficacy of the classical method. For industrial-scale production, the robustness and scalability of the classical method are currently more advantageous. For specialized applications where milder conditions are paramount, the development of an enzymatic route is a worthwhile endeavor.
References
- 1. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions | MDPI [mdpi.com]
- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Absolute Configuration of Resolved Diaminocyclohexane
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules like diaminocyclohexane is a critical step. The spatial arrangement of atoms can profoundly influence a molecule's biological activity, making accurate stereochemical assignment essential. This guide provides an objective comparison of the primary analytical techniques used to confirm the absolute configuration of resolved diaminocyclohexane, supported by experimental data and detailed methodologies.
Comparison of Key Methods
The choice of method for determining absolute configuration depends on factors such as the nature of the sample, available instrumentation, and the required level of certainty. The three main techniques—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy (VCD/ECD)—each offer distinct advantages and limitations.
| Feature | X-ray Crystallography (Anomalous Dispersion) | NMR Spectroscopy (Mosher's Method) | Vibrational/Electronic Circular Dichroism (VCD/ECD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2] | Involves the formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[3][4] | Measures the differential absorption of left and right circularly polarized infrared (VCD) or UV-Vis (ECD) light by a chiral molecule in solution.[5][6] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[1][2] | Pure enantiomer in solution (milligram scale).[3] | Pure enantiomer in solution (milligram scale).[5] |
| Key Quantitative Data | Flack Parameter (x): A value close to 0 with a small standard uncertainty (e.g., x = -0.02(2)) indicates the correct absolute configuration. A value near 1 suggests the inverted structure.[7] | Chemical Shift Difference (Δδ): The sign of Δδ (δS - δR) for protons near the stereocenter is correlated with the absolute configuration. Consistent positive or negative values are observed for different protons. | Differential Molar Absorptivity (Δε): The sign and intensity of the bands in the experimental spectrum are compared to a computationally predicted spectrum for a known enantiomer. VCD signals are typically in the range of 10⁻⁴ to 10⁻⁵ absorption units.[8] |
| Advantages | - Provides unambiguous 3D structure. - Considered the "gold standard" for absolute configuration determination. | - Performed on samples in solution, avoiding the need for crystallization. - Widely available instrumentation (NMR). | - Applicable to a wide range of molecules in solution.[5] - VCD is sensitive to the entire molecular structure, not just chromophores.[6] - Can provide conformational information. |
| Disadvantages | - Requires the growth of high-quality single crystals, which can be challenging.[1] - For light-atom molecules, anomalous dispersion effects can be weak.[9] | - Requires derivatization, which can be complex and may not be suitable for all molecules. - Interpretation of spectra can be complicated by conformational flexibility.[10] | - VCD signals are weak, requiring specialized instrumentation and longer acquisition times.[5] - Relies on accurate quantum chemical calculations, which can be computationally intensive. |
Experimental Protocols and Workflows
Single-Crystal X-ray Crystallography
This method provides a definitive determination of the three-dimensional structure of a molecule, including its absolute configuration, by analyzing the diffraction pattern of X-rays passing through a single crystal.
Experimental Protocol:
-
Crystal Growth: Grow high-quality single crystals of a derivative of the resolved diaminocyclohexane. This is often the most challenging step and can be achieved through methods like slow evaporation, vapor diffusion, or liquid-liquid diffusion. For diaminocyclohexane, derivatization to form a salt with a chiral acid or a metal complex can facilitate crystallization.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various angles. For light-atom molecules like diaminocyclohexane, using a copper (Cu) X-ray source is often preferred to enhance the anomalous scattering signal.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and other parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure.[7]
Workflow for X-ray Crystallography:
NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Method)
This technique involves reacting the chiral amine with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form a pair of diastereomers. The different spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, which can be used to deduce the absolute configuration of the original amine.[3][4]
Experimental Protocol:
-
Derivatization: React the resolved diaminocyclohexane with both (R)- and (S)-MTPA-Cl in separate NMR tubes to form the corresponding diastereomeric Mosher's amides.
-
NMR Data Acquisition: Acquire ¹H NMR spectra for both diastereomeric products.
-
Spectral Analysis:
-
Assign the proton signals for each diastereomer.
-
Calculate the chemical shift difference (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S-amide) - δ(R-amide).
-
-
Configuration Assignment: Based on the established Mosher's model for amines, the signs of the Δδ values for the protons on either side of the newly formed stereocenter are correlated with the absolute configuration.
Workflow for NMR Spectroscopy using a Chiral Derivatizing Agent:
Vibrational and Electronic Circular Dichroism (VCD/ECD)
VCD and ECD are chiroptical techniques that measure the differential absorption of circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.[5][6]
Experimental Protocol:
-
Sample Preparation: Dissolve the resolved diaminocyclohexane derivative in a suitable solvent (e.g., CDCl₃ for VCD). The concentration is typically in the range of 0.05-0.1 M.
-
Spectral Measurement:
-
VCD: Acquire the VCD and IR spectra using a VCD spectrometer.
-
ECD: Acquire the ECD and UV-Vis spectra using an ECD spectrometer.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the diaminocyclohexane derivative to identify all low-energy conformers.
-
For each conformer, optimize the geometry and calculate the theoretical VCD or ECD spectrum using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Workflow for VCD/ECD Spectroscopy:
Conclusion
The determination of the absolute configuration of resolved diaminocyclohexane can be achieved through several powerful analytical techniques. Single-crystal X-ray crystallography provides the most definitive structural information but is contingent on successful crystallization. NMR spectroscopy, particularly using Mosher's method, offers a solution-phase alternative that is readily accessible, while chiroptical methods like VCD and ECD provide a powerful combination of experimental measurement and computational analysis for stereochemical assignment in solution. The choice of method will ultimately depend on the specific requirements of the research, including sample availability, physical properties of the compound, and access to instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. crystal.flack.ch [crystal.flack.ch]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Comparison of experimental and calculated chiroptical spectra for chiral molecular structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate: A Guide for Laboratory Professionals
For Immediate Reference: Treat (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all federal, state, and local regulations.[1]
This guide provides essential logistical and safety information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or splash goggles.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing.
Handling Precautions:
-
Handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.[2]
-
Avoid generating dust during handling and transfer.[2]
-
In case of a spill, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to manage it as hazardous waste for collection by a professional disposal service.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: This material is a solid, non-hazardous waste unless it has been mixed with other hazardous chemicals.
-
Segregate from Other Waste Streams: Do not mix this compound waste with other chemical waste, particularly incompatible materials such as strong oxidizing agents and acids.[1] It should be stored separately to prevent accidental reactions.
Step 2: Containerization
-
Use a Compatible Container: Collect the solid waste in a clean, dry, and sealable container that is compatible with the chemical. The original container is often a suitable choice if it is in good condition.[1]
-
Secure Closure: Ensure the container has a tightly fitting screw cap and is kept closed except when adding waste.[1]
-
Avoid Overfilling: Do not overfill the container.
Step 3: Labeling
-
Affix a Hazardous Waste Label: Clearly label the container with the words "Hazardous Waste."[1]
-
Identify Contents: The label must include the full chemical name: "this compound" and its CAS number (39961-95-0).
-
Indicate Hazards: Note the primary hazards (e.g., "Skin Irritant," "Eye Irritant").
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3]
-
Safe and Secure: The SAA should be a secure location, away from general laboratory traffic and incompatible chemicals.
-
Follow Accumulation Limits: Adhere to the quantitative and time limits for waste accumulation as specified by regulations.
Step 5: Arrange for Waste Pickup
-
Contact EHS: Once the container is full or is approaching the storage time limit, contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup.
Quantitative Data for Disposal Management
The following table summarizes key quantitative limits and timeframes for the accumulation of hazardous waste in a Satellite Accumulation Area (SAA), as established by the U.S. Environmental Protection Agency (EPA). Note that state and local regulations may be more stringent.
| Parameter | Limit | Regulation/Guideline Reference |
| Maximum Volume in SAA (Non-Acute Waste) | 55 gallons | 40 CFR § 262.15 |
| Maximum Amount in SAA (Solid Acute Waste) | 1 kg (2.2 lbs) | 40 CFR § 262.15 |
| Maximum Accumulation Time in SAA | Up to one year is often permissible, but waste must be moved within 3 days of exceeding volume limits. | DTSC (California) |
| Large Quantity Generator (LQG) On-Site Limit | No maximum quantity, but time limits apply. | 40 CFR § 262.17 |
| LQG Accumulation Time | Up to 90 days in a Central Accumulation Area. | 40 CFR § 262.17 |
| Small Quantity Generator (SQG) On-Site Limit | Less than 6,000 kg | 40 CFR § 262.16 |
| SQG Accumulation Time | Up to 180 days (or 270 days if the disposal facility is over 200 miles away). | 40 CFR § 262.16 |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
